(9Z,12Z)-heptadecadienoyl-CoA
説明
特性
分子式 |
C38H64N7O17P3S |
|---|---|
分子量 |
1015.9 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-heptadeca-9,12-dienethioate |
InChI |
InChI=1S/C38H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h7-8,10-11,25-27,31-33,37,48-49H,4-6,9,12-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/b8-7-,11-10-/t27-,31-,32-,33+,37-/m1/s1 |
InChIキー |
ZCWCVEASRCTNOG-USRQLYQFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
(9Z,12Z)-heptadecadienoyl-CoA structure and chemical properties
An In-depth Technical Guide to (9Z,12Z)-Heptadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is a sparsely documented molecule in publicly available scientific literature. This guide has been constructed by integrating established principles of odd-chain and polyunsaturated fatty acid metabolism to provide a scientifically grounded, albeit putative, overview of its structure, properties, and catabolism.
Executive Summary
This compound is the activated form of (9Z,12Z)-heptadecadienoic acid, an odd-chain di-unsaturated fatty acid. As a fatty acyl-CoA, it is a key intermediate in lipid metabolism. Its structure, featuring a 17-carbon backbone with two cis double bonds, presents a unique catabolic pathway that combines the features of both odd-chain and polyunsaturated fatty acid beta-oxidation. This process requires the canonical four enzymes of beta-oxidation in addition to two auxiliary enzymes, Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to resolve the non-standard bond configurations. The terminal product of its oxidation is the gluconeogenic precursor propionyl-CoA, a hallmark of odd-chain fatty acid metabolism. This guide details the molecule's inferred chemical properties, its putative metabolic pathway, and relevant experimental protocols for its study.
Structure and Chemical Properties
This compound consists of a (9Z,12Z)-heptadecadienoic acid molecule linked via a high-energy thioester bond to Coenzyme A (CoA). The fatty acid component is a 17-carbon chain with cis double bonds located at the 9th and 12th carbon positions.
The chemical properties are calculated based on the structures of the constituent parts: (9Z,12Z)-heptadecadienoic acid and Coenzyme A.
| Property | Value | Source |
| Parent Fatty Acid | (9Z,12Z)-Heptadecadienoic acid | [1][2] |
| Molecular Formula | C₁₇H₃₀O₂ | [1][2] |
| Molecular Weight | 266.42 g/mol | [1][2] |
| Coenzyme A Moiety | ||
| Molecular Formula | C₂₁H₃₆N₇O₁₆P₃S | [3][4] |
| Molecular Weight | 767.53 g/mol | [3][4][5][6] |
| This compound | Calculated | |
| Molecular Formula | C₃₈H₆₄N₇O₁₇P₃S | Calculated |
| Molecular Weight | 1015.95 g/mol | Calculated |
Note: The molecular weight of the final conjugate is calculated by summing the molecular weights of the parent fatty acid and Coenzyme A, then subtracting the mass of a water molecule (18.02 g/mol ) lost during the thioester bond formation.
Putative Metabolic Pathway: Beta-Oxidation
The catabolism of this compound is presumed to occur in the mitochondria via the beta-oxidation pathway. Due to its odd-chain length and polyunsaturated nature, its breakdown requires a combination of standard beta-oxidation enzymes and specific auxiliary enzymes.[7][8][9]
The process begins with three standard cycles of beta-oxidation, each cycle shortening the acyl-CoA chain by two carbons and producing one molecule each of FADH₂, NADH, and acetyl-CoA. After three cycles, the initial 17-carbon chain is reduced to an 11-carbon chain with double bonds in problematic positions for the standard enzymes.
The subsequent steps are as follows:
-
Three Initial Cycles: Standard beta-oxidation reduces the C17 chain to a C11 cis-Δ³,cis-Δ⁶-undecadienoyl-CoA.
-
Isomerization: The cis-Δ³ double bond prevents the action of acyl-CoA dehydrogenase. The enzyme Δ³,Δ²-enoyl-CoA isomerase converts the cis-Δ³ bond to a trans-Δ² bond, forming trans-Δ²,cis-Δ⁶-undecadienoyl-CoA.[10][11]
-
Fourth Beta-Oxidation Cycle: One standard cycle of beta-oxidation proceeds, yielding acetyl-CoA and a C9 fatty acyl-CoA with a cis-Δ⁴ bond (cis-Δ⁴-nonenoyl-CoA).
-
Dehydrogenation: Acyl-CoA dehydrogenase acts on this intermediate, creating a trans-Δ² bond and forming a trans-Δ²,cis-Δ⁴-nonadienoyl-CoA.
-
Reductase Action: This 2,4-dienoyl-CoA intermediate is a substrate for 2,4-dienoyl-CoA reductase , which uses NADPH to reduce it to a trans-Δ³-nonenoyl-CoA.[10]
-
Second Isomerization: The resulting trans-Δ³ bond is again handled by Δ³,Δ²-enoyl-CoA isomerase , which converts it to a trans-Δ²-nonenoyl-CoA, a standard substrate for beta-oxidation.
-
Final Oxidation Cycles: The molecule undergoes two more full cycles of beta-oxidation, producing two molecules of acetyl-CoA.
-
Terminal Product: The final cleavage step releases a three-carbon molecule, propionyl-CoA .[8] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, serving as a gluconeogenic precursor.[8]
Caption: Putative beta-oxidation pathway of this compound.
Experimental Protocols
While protocols specific to this compound are not available, the following general methodologies are standard for the synthesis and analysis of long-chain fatty acyl-CoAs and are directly applicable.
Enzymatic Synthesis of Long-Chain Fatty Acyl-CoA
This protocol describes the activation of a free fatty acid to its CoA thioester using an acyl-CoA synthetase.[12]
Objective: To synthesize this compound from its free fatty acid precursor.
Materials:
-
(9Z,12Z)-heptadecadienoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Long-chain acyl-CoA synthetase (LCAS)
-
Triton X-100
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.1% Triton X-100.
-
Dissolve the free fatty acid, (9Z,12Z)-heptadecadienoic acid, in a minimal amount of ethanol (B145695) before adding it to the reaction buffer to a final concentration of 100 µM.
-
Add ATP and Coenzyme A to the reaction mixture to final concentrations of 5 mM and 0.5 mM, respectively.
-
Initiate the reaction by adding a purified long-chain acyl-CoA synthetase (e.g., from Pseudomonas or recombinant human).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 2-propanol or by acidification with formic acid.
-
Purify the resulting acyl-CoA using solid-phase extraction (SPE) with a C18 cartridge.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the sensitive detection and quantification of long-chain acyl-CoAs in biological extracts or from synthesis reactions.[13][14]
Objective: To quantify this compound.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Extract acyl-CoAs from the sample (e.g., cell lysate, reaction mixture) using a solvent system like butanol/methanol or by solid-phase extraction. Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 30 mM TEAA).[14]
-
Chromatographic Separation:
-
Column: Use a reverse-phase column suitable for lipid analysis (e.g., C18).
-
Mobile Phase A: Water with an additive like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) acetate (B1210297) (TEAA) to improve peak shape and ionization.[13][14]
-
Mobile Phase B: Acetonitrile with the same additive.
-
Gradient: Run a binary gradient from ~20% B to 95% B over 5-10 minutes to elute the acyl-CoAs based on chain length and polarity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 1016.95). A characteristic product ion resulting from collision-induced dissociation (e.g., the loss of the phosphoadenosine diphosphate (B83284) group) would be monitored. For many acyl-CoAs, a common neutral loss is 507 amu.[15]
-
-
Quantification: Generate a standard curve using a purified this compound standard or a closely related odd-chain acyl-CoA internal standard (e.g., C15:0-CoA or C17:0-CoA) for relative quantification.[14]
Caption: General workflow for the synthesis and analysis of a fatty acyl-CoA.
References
- 1. chembk.com [chembk.com]
- 2. Heptadeca-9,12-dienoic acid | C17H30O2 | CID 54029176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Coenzyme A (HMDB0001423) [hmdb.ca]
- 5. Coenzyme A | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Coenzyme A, Coenzymum A, CoA, CoASH, HSCoA, Acetyl-CoA [jiagen.com]
- 7. aocs.org [aocs.org]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. aocs.org [aocs.org]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Enigmatic Role of (9Z,12Z)-Heptadecadienoyl-CoA in Cellular Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: (9Z,12Z)-Heptadecadienoyl-CoA is a rare, di-unsaturated odd-chain acyl-Coenzyme A whose specific biological functions are not yet well-defined in scientific literature. This technical guide consolidates the current understanding of odd-chain and unsaturated fatty acid metabolism to project the putative roles of this compound in cellular processes. By examining the established metabolic fates of related molecules, we can infer its potential involvement in energy production, lipid signaling, and membrane dynamics. This document provides a theoretical framework, outlines relevant experimental approaches for its study, and presents hypothetical signaling pathways to stimulate further research into this intriguing molecule.
Introduction to Odd-Chain Fatty Acids and Acyl-CoAs
Fatty acids are fundamental building blocks for complex lipids and a major source of metabolic energy.[1][2] While even-chain fatty acids are the most common in human physiology, odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, also play significant biological roles.[3][4] OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are primarily obtained from dietary sources like dairy products and ruminant meat, but can also be synthesized endogenously.[3][5][6]
Once inside the cell, fatty acids are activated to their coenzyme A (CoA) thioesters, a critical step for their participation in metabolic pathways.[7][8] This activation is catalyzed by acyl-CoA synthetases (ACSLs).[8] The resulting acyl-CoA molecules are central intermediates in cellular metabolism, directed towards either catabolic (energy-producing) or anabolic (biosynthetic) pathways.[7] Long-chain acyl-CoAs are substrates for beta-oxidation, the synthesis of complex lipids, and can also function as signaling molecules that regulate enzyme activity, ion channels, and gene expression.[7][9]
While the metabolism of saturated OCFAs is relatively well-understood, the specific roles of unsaturated OCFAs like (9Z,12Z)-heptadecadienoic acid and its activated form, this compound, remain largely unexplored. This guide will extrapolate from established metabolic principles to build a comprehensive overview of its likely functions.
The Metabolic Fate of Odd-Chain Acyl-CoAs
The catabolism of odd-chain acyl-CoAs largely mirrors that of their even-chain counterparts through the process of beta-oxidation, which occurs within the mitochondria.[4][10] This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, FADH2, and NADH in each cycle.[4]
The defining feature of odd-chain fatty acid oxidation is the final thiolytic cleavage step. While even-chain fatty acids yield two molecules of acetyl-CoA, the beta-oxidation of an odd-chain acyl-CoA results in one molecule of acetyl-CoA and one molecule of propionyl-CoA.[10][11]
The Anaplerotic Role of Propionyl-CoA
Propionyl-CoA is a key metabolic intermediate that can replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[5] This is a crucial distinction from even-chain fatty acids, which cannot produce a net increase in TCA cycle intermediates. The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA occurs in two steps:
-
Carboxylation: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase, a biotin-dependent enzyme that utilizes ATP.[11]
-
Isomerization and Rearrangement: D-methylmalonyl-CoA is first isomerized to L-methylmalonyl-CoA. Subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[11][12]
Succinyl-CoA can then enter the TCA cycle to support energy production or be used for gluconeogenesis.[5][11]
Metabolism of Unsaturated Fatty Acyl-CoAs
The presence of double bonds in unsaturated fatty acids like (9Z,12Z)-heptadecadienoic acid requires additional enzymatic steps during beta-oxidation. The standard beta-oxidation enzymes can only process trans double bonds. Isomerase and reductase enzymes are required to handle the cis double bonds typically found in naturally occurring unsaturated fatty acids.
For a di-unsaturated fatty acid like linoleic acid (an 18-carbon even-chain fatty acid with double bonds at the same positions), the following enzymes are involved:
-
Enoyl-CoA Isomerase: Converts a cis-Δ³ double bond to a trans-Δ² double bond, allowing beta-oxidation to proceed.
-
2,4-Dienoyl-CoA Reductase: Acts on a conjugated diene intermediate (trans-Δ², cis-Δ⁴) that is formed during the oxidation of polyunsaturated fatty acids. This enzyme uses NADPH to reduce the conjugated diene to a trans-Δ³ enoyl-CoA, which is then converted to the trans-Δ² isomer by enoyl-CoA isomerase.
It is highly probable that the beta-oxidation of this compound would require the action of these same auxiliary enzymes to process its two cis double bonds.
Putative Signaling Roles of this compound
Beyond their role in energy metabolism, acyl-CoAs are emerging as important signaling molecules.[7] They can allosterically regulate the activity of various enzymes and transcription factors, thereby influencing a wide range of cellular processes.
Given the structural similarity of this compound to other biologically active lipids, several potential signaling functions can be hypothesized:
-
Modulation of Nuclear Receptors: Long-chain acyl-CoAs can bind to and modulate the activity of nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs).[13] PPARs are key regulators of lipid and glucose metabolism. It is plausible that this compound could act as a ligand for these receptors, influencing the expression of genes involved in fatty acid oxidation and inflammation.
-
Influence on Ion Channels: Acyl-CoAs have been shown to modulate the activity of various ion channels, including ATP-sensitive potassium (KATP) channels in pancreatic beta-cells, which play a role in insulin (B600854) secretion.[7]
-
Substrate for Lipid Mediator Synthesis: While less common for odd-chain fatty acids, it is conceivable that this compound could serve as a precursor for the synthesis of novel lipid mediators with signaling properties, analogous to the eicosanoids derived from arachidonic acid.
Quantitative Data
As of the writing of this guide, there is no specific quantitative data in the literature for the cellular concentrations or enzyme kinetics related to this compound. The tables below are presented as templates for the types of data that would be valuable to collect in future research.
Table 1: Hypothetical Cellular Concentrations of this compound
| Cell Type | Condition | Concentration (pmol/mg protein) |
| Hepatocyte | Basal | Data Not Available |
| Myocyte | Exercise | Data Not Available |
| Adipocyte | Fed State | Data Not Available |
Table 2: Putative Kinetic Parameters of Enzymes Metabolizing Odd-Chain Acyl-CoAs
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Acyl-CoA Oxidase | Heptadecanoyl-CoA | Data Not Available | Data Not Available |
| Propionyl-CoA Carboxylase | Propionyl-CoA | Data Not Available | Data Not Available |
| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Data Not Available | Data Not Available |
Experimental Protocols
The study of this compound requires robust analytical methods for its extraction, detection, and quantification.
Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is adapted from methods described for the general extraction of long-chain acyl-CoAs.[14][15]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA).[14]
-
Solvent Precipitation: Add 2-propanol and continue homogenization. Follow with the addition of saturated ammonium (B1175870) sulfate (B86663) and acetonitrile, then vortex thoroughly.[14]
-
Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[16]
-
Solid-Phase Extraction (Optional but Recommended): The supernatant containing the acyl-CoAs can be further purified using a solid-phase extraction column (e.g., an oligonucleotide purification column) to remove interfering substances.[15]
-
Elution and Concentration: Elute the acyl-CoAs from the column and concentrate the eluent under a stream of nitrogen before analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[16][17]
-
Chromatographic Separation: Separate the extracted acyl-CoAs using a C18 reverse-phase HPLC column with a gradient elution system. A typical mobile phase would consist of an aqueous buffer (e.g., KH₂PO₄) and an organic solvent like acetonitrile.[15]
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Quantification: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard. The concentration of the analyte is determined by comparing its peak area to that of the internal standard with a known concentration.
Conclusion and Future Directions
This compound represents a fascinating but understudied molecule at the intersection of odd-chain and unsaturated fatty acid metabolism. Based on established biochemical principles, its primary metabolic role is likely as a substrate for beta-oxidation, ultimately yielding acetyl-CoA and the anaplerotic precursor propionyl-CoA. The presence of cis double bonds necessitates the involvement of auxiliary enzymes for its complete catabolism.
The most exciting avenues for future research lie in elucidating its potential signaling functions. Investigating its ability to modulate nuclear receptors, ion channels, and other cellular targets could reveal novel regulatory pathways. Furthermore, determining if it serves as a precursor for a new class of lipid mediators could open up new fields of study in cellular signaling.
The development of specific analytical methods and the synthesis of stable isotope-labeled standards will be critical for accurately tracing the metabolic fate and quantifying the cellular pools of this compound. Such studies will be instrumental in moving our understanding of this molecule from a theoretical framework to a concrete biological reality, with potential implications for metabolic diseases and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acids – from energy substrates to key regulators of cell survival, proliferation and effector function [cell-stress.com]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grasppfitness.co.uk [grasppfitness.co.uk]
- 5. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 7. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biochemistryclub.com [biochemistryclub.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Odd-Chain Fatty Acyl-CoAs in Metabolic Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of odd-chain fatty acyl-CoAs in metabolic signaling. Traditionally viewed as minor players in lipid metabolism, recent evidence highlights their significant impact on cellular energy homeostasis, gene expression, and the pathogenesis of metabolic diseases. This document details the metabolic pathways, signaling mechanisms, and experimental methodologies crucial for advancing research and therapeutic development in this field.
Introduction to Odd-Chain Fatty Acyl-CoAs
Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms, with pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) being the most common in humans.[1] Their corresponding acyl-CoA derivatives are key metabolic intermediates. Unlike even-chain fatty acids, which are completely oxidized to acetyl-CoA, the β-oxidation of OCFAs yields acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[2][3] This fundamental difference positions odd-chain fatty acyl-CoAs at a unique metabolic nexus, influencing central carbon metabolism and cellular signaling.
Sources of Odd-Chain Fatty Acids:
-
Dietary Intake: Ruminant dairy and meat products are significant sources of OCFAs.[3]
-
Gut Microbiota: Propionate (B1217596), a precursor for de novo synthesis of OCFAs, is produced by the fermentation of dietary fiber by gut bacteria.[4]
-
De novo Synthesis: Propionyl-CoA can serve as a primer for the synthesis of long-chain OCFAs.[1]
-
α-oxidation: This process can produce OCFAs from the breakdown of other fatty acids.
The Metabolic Fate of Odd-Chain Fatty Acyl-CoAs: The Anaplerotic Pathway
The metabolic journey of odd-chain fatty acyl-CoAs converges on the production of propionyl-CoA, which is then channeled into the Krebs cycle via a three-step enzymatic pathway. This pathway is crucial for anaplerosis, the replenishment of Krebs cycle intermediates.
-
Carboxylation of Propionyl-CoA: The enzyme propionyl-CoA carboxylase (PCC), which requires biotin (B1667282) as a cofactor, catalyzes the conversion of propionyl-CoA to D-methylmalonyl-CoA.[5][6]
-
Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase.[2]
-
Isomerization to Succinyl-CoA: Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA, which directly enters the Krebs cycle.[5][6]
This anaplerotic function is a key aspect of the metabolic significance of odd-chain fatty acyl-CoAs, as it supports mitochondrial function, particularly under conditions of high energy demand or metabolic stress.
Signaling Roles of Odd-Chain Fatty Acyl-CoAs and their Metabolites
Beyond their role in energy metabolism, propionyl-CoA and succinyl-CoA are emerging as critical signaling molecules that directly influence cellular processes through post-translational modifications (PTMs) of proteins, particularly histones. This provides a direct link between metabolic status and the regulation of gene expression.
Propionyl-CoA and Protein Propionylation
Propionyl-CoA can serve as a substrate for protein propionylation, a PTM where a propionyl group is added to lysine (B10760008) residues.[7] This modification is analogous to the well-studied process of acetylation. Histone propionylation, in particular, is associated with active chromatin and gene transcription.[8][9] Studies have shown that disturbances in propionate metabolism can lead to altered histone propionylation and acetylation, resulting in changes in gene expression that can impact cellular function, such as cardiac contractility.[10] For example, in a mouse model of propionic acidemia, increased propionyl-CoA levels led to enhanced histone propionylation and acetylation at the promoters of active genes like Pde9a and Mme, which are related to contractile dysfunction.[8][10]
Succinyl-CoA and Protein Succinylation
Succinyl-CoA is the donor for protein succinylation, another lysine modification.[11] This PTM is notable because it introduces a larger, negatively charged moiety compared to acetylation or propionylation, which can induce significant changes in protein structure and function.[11] Histone succinylation is a key mechanism linking mitochondrial metabolism to nuclear gene expression.[11] The α-ketoglutarate dehydrogenase complex, a key enzyme in the Krebs cycle, can be found in the nucleus where it locally produces succinyl-CoA for histone succinylation, thereby promoting gene expression.[11] A decrease in the activity of succinate (B1194679) dehydrogenase, the subsequent enzyme in the Krebs cycle, leads to an accumulation of succinate and succinyl-CoA, which in turn promotes histone succinylation.[11]
C3 and C5 Acylcarnitines in Metabolic Signaling
Propionyl-CoA and other short-chain acyl-CoAs can be converted to their corresponding acylcarnitine esters, such as propionylcarnitine (B99956) (C3) and isovalerylcarnitine (B1198194) (C5). These molecules are transportable across mitochondrial membranes and can be measured in the plasma. Elevated levels of C3 and C5 acylcarnitines have been associated with insulin (B600854) resistance and type 2 diabetes.[12][13] While the precise signaling roles of these acylcarnitines are still under investigation, they may reflect underlying mitochondrial dysfunction and incomplete fatty acid oxidation. Some studies suggest that certain acylcarnitines can activate pro-inflammatory signaling pathways, potentially contributing to the inflammatory state associated with insulin resistance.[7][14]
Quantitative Data on the Metabolic Effects of Odd-Chain Fatty Acyl-CoAs
The following tables summarize quantitative data from various studies, highlighting the impact of odd-chain fatty acids and their metabolites on metabolic parameters and gene expression.
Table 1: Effects of a High-Fat Diet on Odd-Chain Fatty Acid Levels and Gene Expression in Mouse Liver [15]
| Parameter | Control Diet | High-Fat Diet | Fold Change | p-value |
| Fatty Acids (nmol/g) | ||||
| C15:0 | 0.8 ± 0.1 | 0.4 ± 0.1 | -2.0 | < 0.05 |
| C17:0 | 1.2 ± 0.2 | 0.8 ± 0.1 | -1.5 | < 0.05 |
| Gene Expression (relative) | ||||
| Hacl1 | 1.0 ± 0.1 | 0.5 ± 0.1 | -2.0 | < 0.05 |
| Elovl6 | 1.0 ± 0.2 | 0.4 ± 0.1 | -2.5 | < 0.05 |
| Scd1 | 1.0 ± 0.1 | 0.3 ± 0.1 | -3.3 | < 0.001 |
| Fads2 | 1.0 ± 0.2 | 0.6 ± 0.1 | -1.7 | < 0.05 |
Data are presented as mean ± SEM. Hacl1: 2-hydroxyacyl-CoA lyase 1; Elovl6: ELOVL fatty acid elongase 6; Scd1: stearoyl-CoA desaturase 1; Fads2: fatty acid desaturase 2.
Table 2: Plasma Acylcarnitine Concentrations in Prediabetic and Normoglycemic Individuals [16][17]
| Acylcarnitine | Normoglycemic (µmol/L) | Prediabetic (µmol/L) | Significance |
| C3 (Propionylcarnitine) | 0.25 ± 0.08 | 0.28 ± 0.10 | NS |
| C5 (Isovalerylcarnitine) | 0.12 ± 0.04 | 0.14 ± 0.05 | NS |
| C4-OH | 0.04 ± 0.02 | 0.03 ± 0.01 | p < 0.05 |
| C5-OH/C3-DC | 0.05 ± 0.02 | 0.04 ± 0.02 | p < 0.05 |
Data are presented as mean ± SD. C4-OH: beta-hydroxybutyrylcarnitine; C5-OH/C3-DC: 3-hydroxyisovalerylcarnitine/methylmalonylcarnitine. NS: Not Significant.
Experimental Protocols for Studying Odd-Chain Fatty Acyl-CoA Metabolism and Signaling
Advancing our understanding of odd-chain fatty acyl-CoAs requires robust experimental methodologies. The following section details key protocols.
Quantification of Propionyl-CoA and Succinyl-CoA
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol Outline (GC-MS): [18]
-
Tissue Extraction: Homogenize tissue samples in perchloric acid to precipitate proteins and extract small molecules.
-
Internal Standard Spiking: Add known amounts of stable isotope-labeled internal standards (e.g., [²H₅]propionyl-CoA and [²H₄]succinyl-CoA) to the extract for accurate quantification.
-
Solid-Phase Extraction: Isolate the short-chain acyl-CoA fraction using an oligonucleotide purification cartridge.
-
Derivatization:
-
For propionyl-CoA: React with sarcosine (B1681465) to form N-propionylsarcosine, which is then derivatized to its pentafluorobenzyl ester.
-
For succinyl-CoA: Hydrolyze to succinate and derivatize to its tert-butyldimethylsilyl ester.
-
-
GC-MS Analysis: Separate and detect the derivatized analytes using GC-MS. Quantify based on the ratio of the signal from the endogenous analyte to the corresponding internal standard.
Acylcarnitine Profiling
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline: [15]
-
Sample Preparation: Extract acylcarnitines from plasma or tissue homogenates using a protein precipitation method with an organic solvent (e.g., methanol) containing internal standards (stable isotope-labeled acylcarnitines).
-
Chromatographic Separation: Separate the acylcarnitines using reversed-phase or HILIC chromatography.
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each acylcarnitine species.
-
Quantification: Calculate the concentration of each acylcarnitine based on the peak area ratio relative to its corresponding internal standard.
Stable Isotope Tracing of Odd-Chain Fatty Acid Metabolism
Method: Administration of stable isotope-labeled OCFAs (e.g., ¹³C-pentadecanoic acid) followed by mass spectrometry analysis of downstream metabolites.
Protocol Outline (In Vitro):
-
Cell Culture: Culture cells of interest (e.g., hepatocytes, adipocytes) in appropriate media.
-
Tracer Incubation: Replace the culture medium with a medium containing the stable isotope-labeled OCFA for a defined period.
-
Metabolite Extraction: Harvest the cells and extract metabolites, including acyl-CoAs and Krebs cycle intermediates.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment in propionyl-CoA, succinyl-CoA, and other relevant metabolites using GC-MS or LC-MS/MS to determine the flux through the pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. Genes and Dietary Fatty Acids in Regulation of Fatty Acid Composition of Plasma and Erythrocyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medlink.com [medlink.com]
- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 7. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.ucla.edu [search.library.ucla.edu]
- 10. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 11. Succinylation links metabolism to protein functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Novel Lipid Mediator: A Technical Guide to the Discovery and Identification of (9Z,12Z)-heptadecadienoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, identification, and analytical methodologies pertaining to the novel lipid mediator, (9Z,12Z)-heptadecadienoyl-CoA. While direct research on this specific molecule is emerging, this document synthesizes information from related odd-chain fatty acids and advanced lipidomic techniques to present a foundational understanding for researchers in lipid biology and drug development.
Introduction: The Emerging Significance of Odd-Chain Fatty Acyl-CoAs
Odd-chain fatty acids (OCFAs) and their activated coenzyme A (CoA) esters have long been considered minor components of the cellular lipidome. However, a growing body of evidence suggests their importance as biomarkers and bioactive molecules. Heptadecadienoic acid (C17:2), a polyunsaturated odd-chain fatty acid, and its activated form, this compound, are at the forefront of this new area of research. The presence of heptadecadienoic acid has been documented in various organisms, indicating its potential for endogenous synthesis and physiological relevance in mammals.[1]
Putative Biosynthesis and Metabolism
The biosynthesis of odd-chain fatty acids typically initiates with a propionyl-CoA primer instead of the acetyl-CoA used for even-chain fatty acids.[2][3][4] An alternative pathway for the formation of C17 fatty acids is through the alpha-oxidation of C18 fatty acids. In plants, the alpha-oxidation of linoleic acid (18:2) has been shown to produce 8,11-heptadecadienal and the corresponding acid.[5] A similar mechanism may exist in mammalian tissues, providing a potential source of (9Z,12Z)-heptadecadienoic acid.
Once synthesized, (9Z,12Z)-heptadecadienoic acid is activated to its CoA ester, this compound, by acyl-CoA synthetases. This activated form can then enter various metabolic pathways, including beta-oxidation, where it would be degraded to propionyl-CoA and acetyl-CoA, or be incorporated into complex lipids.
Analytical Methodologies for Identification and Quantification
The identification and quantification of this compound in complex biological matrices necessitate highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Experimental Protocol: Extraction and Analysis of Acyl-CoAs from Tissues
This protocol is a generalized procedure adaptable for the analysis of this compound, based on established methods for broad acyl-CoA profiling.
1. Tissue Homogenization:
-
Weigh 20-50 mg of frozen tissue and pulverize it under liquid nitrogen.
-
Homogenize the powdered tissue in 1 mL of ice-cold 2:1:0.8 methanol (B129727):chloroform (B151607):water containing a suitable internal standard (e.g., C17:0-CoA).
2. Lipid Extraction:
-
Vortex the homogenate vigorously for 10 minutes at 4°C.
-
Add 500 µL of chloroform and 500 µL of water, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Collect the upper aqueous/methanol phase containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the collected supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium (B1175870) hydroxide.
-
Dry the eluate under a stream of nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Use a gradient elution with mobile phase A (10 mM ammonium acetate (B1210297) in water) and mobile phase B (10 mM ammonium acetate in 95:5 acetonitrile:water).
-
Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM). The characteristic transition for acyl-CoAs is the neutral loss of 507.3 m/z.[6][7][8]
Data Presentation: Hypothetical Quantitative Data
While specific quantitative data for this compound is not yet available in the literature, comprehensive acyl-CoA profiling studies in various tissues provide a framework for expected concentrations.[9][10] The following table presents hypothetical data to illustrate how results could be structured.
| Acyl-CoA Species | Liver (pmol/g tissue) | Adipose Tissue (pmol/g tissue) | Skeletal Muscle (pmol/g tissue) |
| Palmitoyl-CoA (C16:0) | 15.2 ± 2.1 | 8.7 ± 1.5 | 5.4 ± 0.9 |
| Stearoyl-CoA (C18:0) | 10.8 ± 1.8 | 6.1 ± 1.1 | 3.9 ± 0.7 |
| Oleoyl-CoA (C18:1) | 25.4 ± 3.5 | 15.3 ± 2.4 | 9.8 ± 1.6 |
| Linoleoyl-CoA (C18:2) | 18.9 ± 2.9 | 11.2 ± 1.9 | 7.1 ± 1.2 |
| This compound (C17:2) | 0.5 ± 0.1 | 0.2 ± 0.05 | < 0.1 |
| Heptadecanoyl-CoA (C17:0) | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.03 |
Values are presented as mean ± standard deviation and are for illustrative purposes only.
Potential Signaling Roles and Future Directions
The metabolites of linoleic acid, such as hydroxyoctadecadienoic acids (HODEs), are known to be involved in inflammatory signaling and cell growth regulation.[11][12][13] It is plausible that oxidized derivatives of heptadecadienoic acid, termed oxo-heptadecadienoic acids (oxo-HDEs), could have similar signaling properties. These molecules may interact with peroxisome proliferator-activated receptors (PPARs) or other nuclear receptors to modulate gene expression related to lipid metabolism and inflammation.
Future research should focus on:
-
Definitive Identification: Utilizing advanced lipidomic platforms to confirm the presence and structure of this compound in various mammalian tissues.
-
Quantitative Profiling: Establishing the absolute concentrations of this molecule in different physiological and pathological states.
-
Functional Characterization: Elucidating the specific signaling pathways and cellular processes regulated by this compound and its derivatives.
-
Therapeutic Potential: Investigating the possibility of targeting the metabolism of this novel lipid mediator for the treatment of metabolic and inflammatory diseases.
The study of this compound represents a promising new avenue in lipid research. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for scientists and clinicians to explore the role of this and other novel odd-chain fatty acyl-CoAs in health and disease.
References
- 1. Heptadecadienoic acid | C17H30O2 | CID 87266713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linoleic acid and its metabolites, hydroperoxyoctadecadienoic acids, stimulate c-Fos, c-Jun, and c-Myc mRNA expression, mitogen-activated protein kinase activation, and growth in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxyoctadecadienoic acids: Oxidised derivatives of linoleic acid and their role in inflammation associated with metabolic syndrome and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(9Z,12Z)-Heptadecadienoyl-CoA and its Relation to Heptadecanoic Acid (C17:2): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (9Z,12Z)-heptadecadienoyl-CoA and its relationship with heptadecadienoic acid (C17:2). While research on these specific odd-chain polyunsaturated fatty acids is emerging, this document synthesizes the current understanding of their biosynthesis, metabolism, and potential biological significance. We delve into the enzymatic pathways that likely govern their interconversion and explore potential signaling roles by drawing parallels with well-characterized polyunsaturated fatty acids. This guide also presents detailed experimental protocols for the analysis of these molecules and summarizes available quantitative data to facilitate further research and drug development efforts in this area.
Introduction
Odd-chain fatty acids, once considered minor components of the cellular lipidome, are gaining increasing attention for their potential roles in health and disease. Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has been inversely associated with the risk of metabolic diseases. Its polyunsaturated counterpart, heptadecadienoic acid (C17:2), and its activated form, this compound, represent a new frontier in lipid research. Understanding the metabolism and signaling functions of these molecules is crucial for elucidating their physiological roles and exploring their therapeutic potential. This guide aims to provide a foundational resource for researchers venturing into the study of these intriguing lipids.
Biosynthesis and Metabolism
The metabolic relationship between this compound and heptadecadienoic acid (C17:2) is centered around the activation of the free fatty acid to its CoA ester for subsequent metabolic processing, and the hydrolysis of the acyl-CoA to release the free fatty acid, which can then act as a signaling molecule or be incorporated into complex lipids.
Biosynthesis of this compound
The synthesis of this compound likely occurs through the fatty acid desaturation pathway, acting on an odd-chain fatty acid precursor. A key enzymatic step is the introduction of a second double bond into a monounsaturated C17 acyl-CoA. The enzyme delta-12 fatty acid desaturase (FAD2) is known to catalyze the conversion of (9Z)-heptadecenoyl-CoA to this compound. This reaction requires oxygen and reducing equivalents, typically provided by cytochrome b5.
Figure 1: Proposed biosynthetic pathway of this compound.
Hydrolysis of this compound to Heptadecadienoic Acid (C17:2)
The conversion of this compound to the free fatty acid heptadecadienoic acid (C17:2) is catalyzed by acyl-CoA thioesterases (ACOTs). These enzymes play a crucial role in regulating the intracellular concentrations of fatty acyl-CoAs and free fatty acids.[1][2] The thioesterase superfamily includes various enzymes with differing substrate specificities.[1][2] ACOTs that act on long-chain polyunsaturated fatty acyl-CoAs are responsible for this hydrolysis.[1][2]
References
The Elusive Heptadecadienoyl-CoA: An In-Depth Technical Guide on its Putative Natural Occurrence
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide delves into the current scientific understanding of the natural occurrence of (9Z,12Z)-heptadecadienoyl-CoA in biological systems. While odd-chain fatty acids (OCFAs) are increasingly recognized for their physiological significance, the existence and metabolic roles of specific polyunsaturated odd-chain acyl-CoA thioesters, such as this compound, remain largely uncharted territory. This document synthesizes the available indirect evidence and theoretical pathways for its biosynthesis and metabolism, drawing parallels with well-characterized even-chain polyunsaturated fatty acids. The content herein aims to provide a foundational resource for researchers investigating novel lipid signaling pathways and metabolic networks, acknowledging the significant knowledge gaps that currently exist.
Introduction to Odd-Chain Fatty Acids
Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, are found in various biological systems, albeit typically at much lower concentrations than their even-chain counterparts. The most common dietary sources of OCFAs are dairy products and ruminant fats, where they are produced by microbial fermentation.[1][2] Historically considered of minor importance, recent epidemiological and clinical studies have linked circulating levels of OCFAs, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), with various health outcomes.[3]
The metabolic pathway for OCFAs differs from that of even-chain fatty acids primarily in the final step of β-oxidation, which yields propionyl-CoA instead of acetyl-CoA.[1] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, highlighting a key intersection between fatty acid and carbohydrate metabolism.[1]
The Question of this compound's Natural Occurrence
Direct evidence for the natural occurrence of this compound in biological systems is currently scarce in published literature. While its free fatty acid form, heptadecadienoic acid, has been reported in some plant species such as Taraxacum officinale (dandelion) and Fagopyrum esculentum (buckwheat), the specific isomers were not always identified, and conversion to its CoA ester was not documented.[4]
The existence of this compound in mammalian systems is largely hypothetical and would depend on the presence of biosynthetic pathways capable of producing its C17:2 precursor.
Potential Biosynthetic Pathways
The biosynthesis of a polyunsaturated odd-chain fatty acid like (9Z,12Z)-heptadecadienoic acid is not a well-established pathway in most organisms. However, it could theoretically arise from two main routes:
-
Elongation of a shorter polyunsaturated fatty acid: This is considered less likely as the primary fatty acid synthesis (FAS) machinery in most organisms is geared towards producing even-chain fatty acids.
-
Desaturation of a saturated or monounsaturated odd-chain precursor: This is a more plausible route, involving the action of fatty acid desaturases on heptadecanoic acid (C17:0) or heptadecenoic acid (C17:1).
The following diagram illustrates a hypothetical biosynthetic pathway for (9Z,12Z)-heptadecadienoic acid, based on known desaturase and elongase enzyme functions.
Caption: Hypothetical biosynthesis of this compound.
Putative Metabolic Fates
Assuming its formation, this compound would likely enter the metabolic pathways common to other fatty acyl-CoAs.
β-Oxidation
The primary catabolic fate would be mitochondrial β-oxidation. The process would proceed similarly to that of even-chain fatty acids until the final cycle, which would yield one molecule of propionyl-CoA and one molecule of acetyl-CoA.
Caption: Putative β-oxidation of this compound.
Incorporation into Complex Lipids
This compound could also serve as a substrate for the synthesis of various complex lipids, such as phospholipids, triacylglycerols, and cholesterol esters. Its incorporation would be catalyzed by acyltransferases. The biophysical properties of membranes containing C17:2 would be an interesting area of future research.
Quantitative Data on Related Odd-Chain Fatty Acids
Direct quantitative data for this compound is not available. However, data for the more abundant saturated and monounsaturated C17 fatty acids in human plasma are presented below to provide context on the general abundance of odd-chain fatty acids.
| Fatty Acid | Lipid Class | Concentration Range (% of total fatty acids) | Biological Matrix | Reference |
| Heptadecanoic acid (C17:0) | Phospholipids | 0.2 - 0.5 | Human Plasma | [5] |
| Heptadecanoic acid (C17:0) | Triacylglycerols | 0.3 - 0.8 | Human Plasma | [5] |
| Heptadecanoic acid (C17:0) | Adipose Tissue | ~0.3 | Human | [2] |
| Heptadecenoic acid (C17:1) | Various | Trace amounts | Human Plasma | [5] |
Experimental Protocols for Detection and Analysis
The detection and quantification of a novel, low-abundance lipid species like this compound would require highly sensitive and specific analytical techniques.
Sample Preparation and Lipid Extraction
A standard Folch or Bligh-Dyer extraction would be employed to isolate total lipids from biological samples. For the analysis of acyl-CoAs, specialized extraction protocols using solid-phase extraction are necessary to enrich for this class of molecules.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of the fatty acid profile, total lipids would be transesterified to fatty acid methyl esters (FAMEs). GC-MS can then be used to separate and identify the FAME of (9Z,12Z)-heptadecadienoic acid based on its retention time and mass spectrum.
Caption: Workflow for GC-MS analysis of fatty acids.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the direct detection of this compound, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. This technique can separate and identify the intact acyl-CoA molecule. A targeted approach using a synthesized standard of this compound would be necessary for confident identification and accurate quantification.
Future Directions and Conclusion
The study of this compound is in its infancy. The lack of direct evidence for its natural occurrence presents a significant challenge but also a compelling opportunity for discovery. Future research should focus on:
-
Targeted Metabolomics: Employing sensitive LC-MS/MS methods to search for this compound in biological samples where its precursors may be present.
-
Enzyme Characterization: Investigating the substrate specificity of fatty acid desaturases and elongases for odd-chain fatty acids.
-
Stable Isotope Tracing: Using labeled precursors (e.g., ¹³C-propionyl-CoA or ¹³C-heptadecanoic acid) to trace the biosynthesis and metabolism of odd-chain polyunsaturated fatty acids.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heptadecadienoic acid | C17H30O2 | CID 87266713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Heptadecadienoyl-CoA as a Biomarker for Dietary Intake of Odd-Chain Fatty Acids: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odd-chain fatty acids (OCFAs) and their corresponding acyl-Coenzyme A (acyl-CoA) derivatives are gaining prominence as biomarkers for dietary intake and their potential links to metabolic health. While heptadecanoic acid (C17:0) is a recognized, albeit complex, biomarker primarily for dairy fat consumption, this guide explores the potential of its di-unsaturated counterpart, heptadecadienoic acid (C17:2), and its activated form, heptadecadienoyl-CoA, as a more specific and nuanced biomarker. This document provides a comprehensive overview of OCFA metabolism, analytical methodologies for acyl-CoA quantification, and a discussion of the factors influencing their circulating levels. While direct research on heptadecadienoyl-CoA is nascent, this guide extrapolates from the well-established science of OCFAs to provide a foundational understanding for future research and development.
Introduction to Odd-Chain Fatty Acids and their Acyl-CoA Derivatives
Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are fatty acids with an odd number of carbon atoms.[1] They are found in trace amounts in human tissues and are primarily derived from the consumption of dairy and ruminant fats.[2] Once absorbed, these fatty acids are activated into their respective acyl-CoA thioesters (e.g., heptadecanoyl-CoA) to participate in various metabolic pathways.[3] The quantification of these acyl-CoAs in biological matrices offers a window into dietary habits and metabolic processes.
The interest in OCFAs as biomarkers stems from their association with dietary patterns and their potential links to health outcomes.[4][5] However, the interpretation of OCFA levels is complicated by endogenous production from propionate, a short-chain fatty acid produced by gut microbiota during the fermentation of dietary fiber.[4][6] This dual origin from both diet and endogenous synthesis necessitates a deeper understanding of the specific acyl-CoA species to refine their utility as biomarkers.
Heptadecadienoyl-CoA: A Potential Novel Biomarker
While C17:0 is the most studied 17-carbon fatty acid, the di-unsaturated form, heptadecadienoic acid (C17:2), exists in nature, notably in some plant-based oils. Its presence in the human diet and subsequent metabolism to heptadecadienoyl-CoA is an area of emerging interest. The introduction of double bonds could potentially make it less susceptible to endogenous synthesis pathways that favor saturated fatty acids, thus making heptadecadienoyl-CoA a more specific biomarker for the intake of certain dietary fats.
Metabolic Fate of Heptadecadienoyl-CoA
Upon cellular uptake, heptadecadienoic acid would be activated to heptadecadienoyl-CoA by an acyl-CoA synthetase.[7] From there, it can enter several metabolic pathways:
-
Beta-oxidation: Similar to other fatty acyl-CoAs, heptadecadienoyl-CoA would undergo mitochondrial beta-oxidation to yield acetyl-CoA molecules and, due to its odd-chain nature, a terminal propionyl-CoA molecule.[5] The presence of double bonds would require additional isomerase and reductase enzymes, similar to the oxidation of other polyunsaturated fatty acids.
-
Incorporation into Complex Lipids: Heptadecadienoyl-CoA can be esterified into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters, becoming part of cellular membranes and lipid droplets.[8]
-
Signaling Roles: As with other polyunsaturated acyl-CoAs, it is plausible that heptadecadienoyl-CoA or its derivatives could act as signaling molecules.[3]
Metabolic activation and fate of dietary heptadecadienoic acid.
Quantitative Analysis of Acyl-CoAs
The accurate quantification of acyl-CoAs is critical for their validation as biomarkers. Due to their low abundance and instability, highly sensitive and specific analytical methods are required.[9][10]
Comparison of Analytical Methods
| Method | Principle | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation. | High sensitivity, high specificity, ability to quantify a wide range of acyl-CoAs simultaneously.[11] | Requires expensive instrumentation and specialized expertise.[9] |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance of the adenine (B156593) moiety. | More accessible and cost-effective than LC-MS/MS.[12] | Lower sensitivity, suitable for more abundant acyl-CoA species. |
| Enzymatic/Fluorometric Assays | Measurement of a product of an enzymatic reaction involving acyl-CoAs. | High-throughput, relatively simple to perform. | Often measures total acyl-CoAs or a specific subset, may lack specificity.[13] |
Detailed Experimental Protocol: LC-MS/MS Quantification of Acyl-CoAs
This protocol is adapted from established methods for long-chain acyl-CoA analysis and is applicable for the quantification of heptadecadienoyl-CoA, provided a suitable internal standard is used.[11][14]
Objective: To quantify heptadecadienoyl-CoA in biological samples (e.g., plasma, tissue homogenates).
Materials:
-
Biological sample
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled C17:2-CoA if available)
-
Methanol (B129727), Acetonitrile (LC-MS grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate acyl-CoAs (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for heptadecadienoyl-CoA and the internal standard. The precursor ion will be [M+H]+. A characteristic product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.
-
-
-
Data Analysis:
-
Quantify the peak area of heptadecadienoyl-CoA relative to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of a heptadecadienoyl-CoA standard (if available) to determine the absolute concentration in the sample.
-
Workflow for LC-MS/MS quantification of acyl-CoAs.
Relationship between Odd-Chain Fatty Acid Intake and Biomarker Levels
The correlation between dietary intake of OCFAs and their circulating levels is influenced by several factors, including the food matrix, individual metabolism, and gut microbiome activity.
Quantitative Data Summary
| Biomarker | Dietary Source | Correlation with Intake (r-value) | Study Population | Reference |
| C15:0 (plasma) | Dairy Fat | 0.28 - 0.46 | Various adult cohorts | [4][15] |
| C17:0 (plasma) | Dairy Fat | -0.10 - 0.28 (weaker than C15:0) | Various adult cohorts | [4][15] |
| C15:0 & C17:0 (plasma) | Dietary Fiber | Positive association | Healthy individuals | [6][7] |
Note: Data on heptadecadienoyl-CoA is not currently available in published literature.
Factors Influencing Biomarker Interpretation
Factors influencing heptadecadienoyl-CoA levels.
Future Directions and Conclusion
Heptadecadienoyl-CoA holds promise as a novel biomarker for dietary intake of odd-chain fatty acids, potentially offering greater specificity than its saturated counterparts. However, significant research is required to validate its utility. Key future research areas include:
-
Identification of Dietary Sources: A thorough analysis of various foodstuffs to identify significant sources of heptadecadienoic acid.
-
Metabolic Studies: In vivo and in vitro studies to elucidate the metabolic pathways of heptadecadienoic acid and its conversion to heptadecadienoyl-CoA.
-
Method Development: Synthesis of a heptadecadienoyl-CoA standard and a stable isotope-labeled internal standard to develop and validate a robust quantitative LC-MS/MS method.
-
Clinical Validation: Human intervention studies to establish the correlation between the intake of heptadecadienoic acid and circulating levels of heptadecadienoyl-CoA.
References
- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance [mdpi.com]
- 8. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Metabolic Journey of (9Z,12Z)-Heptadecadienoyl-CoA in Mitochondria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mitochondrial metabolic fate of (9Z,12Z)-heptadecadienoyl-CoA, a 17-carbon di-unsaturated odd-chain fatty acyl-CoA. The metabolism of this molecule presents a unique intersection of polyunsaturated and odd-chain fatty acid beta-oxidation pathways. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for studying its breakdown, and provides visual representations of the metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers investigating lipid metabolism, mitochondrial function, and related drug development efforts.
Introduction
Mitochondrial beta-oxidation is a critical catabolic process that provides a significant portion of cellular energy, particularly in tissues with high energy demands. While the metabolism of saturated, even-chain fatty acids is well-characterized, the pathways for unsaturated and odd-chain fatty acids involve additional enzymatic steps. This compound, a C17:2 fatty acyl-CoA, undergoes a series of reactions that include the core beta-oxidation cycle, as well as auxiliary enzymes to handle its double bonds and the final three-carbon remnant. Understanding the intricacies of its metabolism is crucial for a complete picture of lipid catabolism and its implications in health and disease.
The Metabolic Pathway of this compound in Mitochondria
The mitochondrial beta-oxidation of this compound proceeds through a combination of the classical beta-oxidation spiral and ancillary reactions to address its unsaturation and odd-numbered carbon chain.
Initial Rounds of Beta-Oxidation
The initial steps mirror the conventional beta-oxidation pathway for saturated fatty acids. This compound undergoes three cycles of beta-oxidation, each consisting of four enzymatic reactions:
-
Dehydrogenation by acyl-CoA dehydrogenase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic cleavage by β-ketothiolase.
Each cycle shortens the acyl-CoA chain by two carbons and produces one molecule of acetyl-CoA, one FADH₂, and one NADH. After three cycles, the initial C17 acyl-CoA is converted to a C11 intermediate with double bonds that need to be addressed.
Metabolism of the Double Bonds
The resulting undecadienoyl-CoA (a C11 fatty acyl-CoA with two double bonds) requires the action of auxiliary enzymes to be further metabolized:
-
Enoyl-CoA Isomerase : This enzyme converts the cis-Δ³ double bond, which is formed after a few rounds of beta-oxidation, into a trans-Δ² double bond. This trans-isomer is a substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed.
-
2,4-Dienoyl-CoA Reductase : When beta-oxidation encounters a 2,4-dienoyl-CoA intermediate, this NADPH-dependent enzyme reduces it to a trans-Δ³-enoyl-CoA. Subsequently, enoyl-CoA isomerase converts this to the trans-Δ²-enoyl-CoA, which re-enters the beta-oxidation spiral.
The specific sequence of these enzymatic actions allows for the complete degradation of the polyunsaturated acyl chain.
Final Round of Beta-Oxidation and Propionyl-CoA Metabolism
After several rounds of beta-oxidation, a five-carbon acyl-CoA remains. The final thiolytic cleavage of this molecule yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1][2][3] Propionyl-CoA, a three-carbon acyl-CoA, cannot be directly utilized in the TCA cycle. It is converted to the TCA cycle intermediate, succinyl-CoA, through a three-step pathway:[4]
-
Carboxylation : Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA. This reaction requires ATP.
-
Epimerization : Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer, L-methylmalonyl-CoA.[5]
-
Mutagenesis : Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.
The resulting succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle to contribute to cellular energy production.
Quantitative Data
Quantitative data on the specific mitochondrial metabolism of this compound is scarce in the literature. The following tables summarize available kinetic parameters for the key auxiliary enzymes involved in polyunsaturated and odd-chain fatty acid beta-oxidation, which are crucial for the breakdown of this compound. These values are generally determined using other substrates and should be considered as approximations for the metabolism of this compound.
Table 1: Kinetic Parameters of Auxiliary Enzymes in Polyunsaturated Fatty Acid Beta-Oxidation
| Enzyme | Substrate | Source | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |
| Enoyl-CoA Isomerase | Various cis/trans-enoyl-CoAs | Rat Liver Peroxisomes | - | - | [6] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | 10.5 ± 1.2 | 1.8 ± 0.1 | [7] |
| 2,4-Dienoyl-CoA Reductase | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver Mitochondria | 3.2 ± 0.4 | 2.5 ± 0.1 | [7] |
Table 2: Kinetic Parameters of Enzymes in Propionyl-CoA Metabolism
| Enzyme | Substrate | Source | K_m_ (mM) | Reference |
| Propionyl-CoA Carboxylase | Propionyl-CoA | Thermobifida fusca | - | [8] |
| Propionyl-CoA Carboxylase | Propionyl-CoA | - | 0.29 | [9] |
| Propionyl-CoA Carboxylase | ATP | - | 0.08 | [10] |
| Propionyl-CoA Carboxylase | Bicarbonate | - | 3.0 | [10] |
| Methylmalonyl-CoA Epimerase | Methylmalonyl-CoA | Pyrococcus horikoshii | 0.079 | [11] |
| Methylmalonyl-CoA Mutase | L-methylmalonyl-CoA | - | - |
Note: The kinetic parameters can vary significantly depending on the enzyme source, substrate, and assay conditions.
Table 3: Typical Mitochondrial Concentrations of Key Metabolites
| Metabolite | Tissue | Concentration | Reference |
| Acetyl-CoA | Mouse Liver | Variable, dependent on metabolic state | [12] |
| Propionyl-CoA | Mouse Liver | Variable, dependent on metabolic state | [12] |
Note: Intramitochondrial concentrations of acyl-CoAs are highly dynamic and depend on the metabolic state of the cell (e.g., fed vs. fasted).
Experimental Protocols
This section provides detailed methodologies for key experiments to study the mitochondrial metabolism of this compound.
Isolation of Mitochondria from Rat Liver
This protocol describes the isolation of functional mitochondria from rat liver using differential centrifugation.[1][3][13][14][15]
Materials:
-
Rat liver
-
Isolation Buffer I: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.1 mM EGTA
-
Isolation Buffer II: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl (pH 7.4)
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Euthanize a rat according to approved animal protocols.
-
Quickly excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with Isolation Buffer I to remove blood.
-
Transfer the minced liver to a pre-chilled Dounce homogenizer with Isolation Buffer I.
-
Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
Assay for Mitochondrial Beta-Oxidation of this compound
This protocol is adapted from methods using radiolabeled substrates to measure the rate of beta-oxidation.[16]
Materials:
-
Isolated mitochondria
-
Radiolabeled [1-¹⁴C]-(9Z,12Z)-heptadecadienoic acid
-
Reaction Buffer: 120 mM KCl, 5 mM KH₂PO₄, 5 mM MOPS, 1 mM EGTA, 2 mM MgCl₂, 0.1% (w/v) fatty acid-free BSA, pH 7.4
-
Cofactors: 2 mM ATP, 1 mM NAD⁺, 0.1 mM Coenzyme A, 2 mM L-carnitine
-
Perchloric acid (PCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the Reaction Buffer and cofactors.
-
Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg protein) to the reaction mixture.
-
Initiate the reaction by adding [1-¹⁴C]-(9Z,12Z)-heptadecadienoic acid (complexed to BSA).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold perchloric acid to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant contains the acid-soluble products of beta-oxidation (acetyl-CoA and other short-chain acyl-CoAs).
-
Measure the radioactivity in an aliquot of the supernatant using a scintillation counter.
-
The rate of beta-oxidation is calculated as the amount of radiolabeled acid-soluble products formed per unit time per mg of mitochondrial protein.
HPLC Analysis of Acyl-CoA Esters
This protocol outlines the analysis of acyl-CoA esters, including the starting material, intermediates, and final products, using high-performance liquid chromatography (HPLC).[17][18][19][20]
Materials:
-
Mitochondrial reaction samples (from the beta-oxidation assay before the PCA precipitation step)
-
Potassium phosphate (B84403) buffer
-
Solid-phase extraction (SPE) columns
-
HPLC system with a C18 reverse-phase column and UV or mass spectrometry (MS) detector
Procedure:
-
Stop the beta-oxidation reaction by adding an organic solvent like acetonitrile to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge to remove the precipitated protein.
-
The supernatant containing the acyl-CoAs can be concentrated and purified using solid-phase extraction.
-
Inject the purified sample onto a C18 reverse-phase HPLC column.
-
Elute the acyl-CoAs using a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detect the eluting acyl-CoAs using a UV detector (at 260 nm) or a mass spectrometer for more specific identification and quantification.
-
Identify and quantify the different acyl-CoA species by comparing their retention times and mass spectra to those of known standards.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Conclusion
The mitochondrial metabolism of this compound is a multifaceted process that engages both the core beta-oxidation machinery and specialized auxiliary enzymes. Its complete degradation to acetyl-CoA and propionyl-CoA, with the subsequent conversion of propionyl-CoA to succinyl-CoA, highlights the metabolic flexibility of mitochondria in utilizing a diverse range of fatty acids for energy production. While specific quantitative data for this particular fatty acyl-CoA remains an area for further investigation, the established principles of polyunsaturated and odd-chain fatty acid oxidation provide a solid framework for its study. The experimental protocols and workflows detailed in this guide offer a practical approach for researchers to further elucidate the metabolic fate of this compound and its physiological significance.
References
- 1. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Secondary mitochondrial dysfunction in propionic aciduria: a pathogenic role for endogenous mitochondrial toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 6. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 9. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Relief of CoA sequestration and restoration of mitochondrial function in a mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolating Liver Mitochondria by Differential Centrifugation [bio-protocol.org]
- 16. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. Quantitation of acyl-CoA and acylcarnitine esters accumulated during abnormal mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of (9Z,12Z)-heptadecadienoyl-CoA with Acyl-CoA Binding Proteins (ACBP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyl-CoA binding proteins (ACBPs) are ubiquitously expressed intracellular proteins that play a pivotal role in the transport and buffering of medium- and long-chain acyl-CoA esters.[1][2] This guide provides a comprehensive technical overview of the interaction between Acyl-CoA Binding Protein (ACBP) and (9Z,12Z)-heptadecadienoyl-CoA, a di-unsaturated 17-carbon acyl-CoA. While specific binding data for this compound is not extensively documented in publicly available literature, this document extrapolates from existing data on structurally similar long-chain unsaturated acyl-CoA esters to provide a robust predictive framework.
This guide details the thermodynamics of this interaction, outlines state-of-the-art experimental protocols for its characterization, and explores the downstream signaling pathways influenced by the ACBP-acyl-CoA complex. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this critical biomolecular interaction.
Quantitative Data on ACBP-Acyl-CoA Interactions
The binding of long-chain acyl-CoA esters to ACBP is a high-affinity interaction.[3] While specific thermodynamic parameters for this compound are not available, the following table summarizes data for structurally related unsaturated and saturated long-chain acyl-CoA esters, providing a basis for estimating the binding characteristics of C17:2-CoA. The data has been primarily generated using Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with binding events.[4]
| Ligand | ACBP Source | Method | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| Oleoyl-CoA (C18:1) | Bovine | ITC | 2.7 | -15.2 | 3.6 | 0.9 | [5] |
| Linoleoyl-CoA (C18:2) | Arabidopsis thaliana (AtACBP1) | ITC | 1.8 | -12.5 | 1.3 | 1.0 | [6] |
| Linolenoyl-CoA (C18:3) | Arabidopsis thaliana (AtACBP1) | ITC | 1.5 | -11.8 | 0.8 | 1.0 | [6] |
| Palmitoyl-CoA (C16:0) | Bovine | ITC | 0.4 | -13.5 | 1.2 | 1.0 | [7] |
| Stearoyl-CoA (C18:0) | Bovine | ITC | 0.3 | -14.8 | 2.1 | 1.0 | [5] |
Note: The binding affinity of various acyl-CoA esters to ACBP is dependent on the length of the acyl chain, with a strong preference for those containing more than eight carbon atoms. The binding is typically enthalpically driven.[5]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of protein-ligand interactions.[4]
Objective: To determine the thermodynamic parameters of this compound binding to ACBP.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify recombinant ACBP to >95% homogeneity.
-
Synthesize or procure high-purity this compound.
-
Prepare a stock solution of ACBP (e.g., 20-50 µM) and this compound (e.g., 200-500 µM) in the same buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.4). It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.
-
Thoroughly degas both solutions prior to the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
Load the ACBP solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C or 30°C).[4]
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
A control experiment titrating the ligand into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants, ka and kd) in addition to binding affinity (KD).[8]
Objective: To determine the kinetics of this compound binding to ACBP.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize ACBP onto the chip surface via amine coupling by injecting the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Inject the different concentrations of the acyl-CoA over the immobilized ACBP surface and the reference flow cell.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between different analyte concentrations using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD (KD = kd/ka).
-
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structural information of the ACBP-(9Z,12Z)-heptadecadienoyl-CoA complex, revealing the precise binding mode and key interacting residues.
Objective: To determine the crystal structure of ACBP in complex with this compound.
Methodology:
-
Protein-Ligand Complex Formation and Crystallization:
-
Prepare a highly purified and concentrated solution of ACBP.
-
Incubate the ACBP with a molar excess of this compound to ensure saturation of the binding site.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with a variety of commercial crystallization screens.
-
Optimize promising crystallization conditions by varying the precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the crystal structure using molecular replacement with a known ACBP structure as a search model.
-
Build the model of the ACBP-(9Z,12Z)-heptadecadienoyl-CoA complex into the electron density map and refine the structure.
-
Signaling Pathways and Logical Relationships
The interaction of ACBP with acyl-CoA esters is central to cellular lipid metabolism and signaling. The ACBP-acyl-CoA complex can be considered a key node in several pathways.
ACBP in Lipid Metabolism
ACBP acts as an intracellular transporter of long-chain acyl-CoAs, shuttling them from the site of synthesis to various metabolic fates, including glycerolipid synthesis and β-oxidation.[7]
References
- 1. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA-binding protein (ACBP) can mediate intermembrane acyl-CoA transport and donate acyl-CoA for beta-oxidation and glycerolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothetical Involvement of (9Z,12Z)-Heptadecadienoyl-CoA in Lipid Raft Formation
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct involvement of (9Z,12Z)-heptadecadienoyl-CoA in the formation of lipid rafts is a novel concept not yet addressed in published scientific literature. This document synthesizes established principles of lipid raft biology and fatty acid metabolism to propose a hypothetical framework and a corresponding research program.
Executive Summary
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that function as critical platforms for cellular signaling.[1][2][3] The lipid composition of these domains, particularly the nature of the fatty acyl chains, is a key determinant of their biophysical properties and functional integrity.[4][5] While the roles of common even-chain fatty acids in raft biology are increasingly understood, the potential contributions of odd-chain polyunsaturated fatty acids, such as the C17 di-unsaturated fatty acid (9Z,12Z)-heptadecadienoic acid, remain unexplored. This guide outlines the current understanding of lipid raft formation, details the known biochemistry of odd-chain fatty acids, and presents a hypothetical model for the involvement of this compound in modulating lipid raft structure and function. We provide detailed, actionable experimental protocols for investigating this hypothesis, aimed at stimulating new research directions in membrane biology and drug discovery.
Introduction to Lipid Rafts
Lipid rafts are dynamic, liquid-ordered (Lo) domains within the more fluid, liquid-disordered (Ld) environment of the cell membrane.[6] Their unique composition provides a favorable environment for the concentration of specific proteins, thereby facilitating a variety of cellular processes, including signal transduction, protein trafficking, and endocytosis.[5][7][8]
Core Components:
-
Cholesterol: Acts as a dynamic "glue," promoting the tight packing of acyl chains and the formation of the Lo phase.[1][8] Its depletion is a common experimental strategy to disrupt lipid rafts.[9]
-
Sphingolipids: These lipids, including sphingomyelin (B164518) and gangliosides, possess long, largely saturated acyl chains that interact favorably with cholesterol.[1][3]
-
Glycerophospholipids: While rafts are enriched in sphingolipids, specific glycerophospholipids, particularly those with at least one saturated acyl chain, are also present.[4]
-
Proteins: A host of proteins, including GPI-anchored proteins, receptor tyrosine kinases, and G-protein coupled receptors, are known to partition into lipid rafts.[2][8]
The stability and function of lipid rafts are highly dependent on the geometry and saturation of the lipid acyl chains. Saturated chains, being straight, pack tightly together, favoring the formation of the ordered raft environment.[5] In contrast, the introduction of cis-unsaturated bonds creates kinks in the acyl chains, which can disrupt this tight packing.[6]
This compound: An Unexplored Molecule
(9Z,12Z)-heptadecadienoic acid is an odd-chain polyunsaturated fatty acid (OC-PUFA).[10][11] Odd-chain fatty acids are less common than their even-chain counterparts and are primarily derived from exogenous sources, such as dairy and ruminant fats, although endogenous synthesis pathways may exist.[12][13] Once inside the cell, it would be activated to its coenzyme A (CoA) thioester, this compound, to participate in metabolic pathways.
Potential Metabolic Fates:
-
Incorporation into Complex Lipids: The primary route by which it could influence membrane structure is through its incorporation into phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylethanolamine) or sphingolipids (e.g., ceramides).
-
Beta-Oxidation: As an odd-chain fatty acid, its breakdown would ultimately yield propionyl-CoA in the final cycle, unlike the acetyl-CoA produced from even-chain fatty acids.[13]
-
Elongation and Desaturation: It could be further metabolized by cellular elongases and desaturases.
A Hypothetical Framework for Involvement in Lipid Raft Formation
We propose that this compound, by serving as a substrate for the synthesis of novel lipid species, could act as a modulator of lipid raft integrity. The presence of a C17 acyl chain with two cis double bonds within a membrane lipid would be structurally disruptive to the highly ordered environment of a canonical lipid raft.
Two primary hypotheses emerge:
-
Hypothesis 1: Raft Disruption. The incorporation of (9Z,12Z)-heptadecadienoate into membrane phospholipids could locally disrupt the tight packing of cholesterol and sphingolipids, leading to a decrease in the stability or size of lipid rafts. This could alter the localization and function of raft-associated signaling proteins.
-
Hypothesis 2: Formation of Unique Microdomains. Alternatively, phospholipids containing this fatty acid might partition into distinct, more disordered microdomains at the periphery of canonical rafts or form entirely new domains with unique properties and protein constituents.
The following diagram illustrates the proposed metabolic entry point of (9Z,12Z)-heptadecadienoic acid and its hypothetical downstream effects on lipid raft composition.
Caption: Hypothetical metabolic pathway and influence of this compound on lipid rafts.
Proposed Experimental Protocols
To investigate the hypotheses, a multi-pronged approach is required, combining cell culture, advanced biochemical isolation, and biophysical analysis.
Protocol 1: Cell Culture and Fatty Acid Supplementation
Objective: To generate a cellular model with membranes enriched in (9Z,12Z)-heptadecadienoate.
Methodology:
-
Cell Line Selection: Utilize a well-characterized cell line for lipid raft studies, such as HeLa or 3T3-L1 adipocytes.[14]
-
Fatty Acid Preparation: Prepare a stock solution of (9Z,12Z)-heptadecadienoic acid complexed to fatty acid-free Bovine Serum Albumin (BSA) to ensure solubility and bioavailability.
-
Cell Treatment: Culture cells to ~70% confluency. Replace the standard medium with a medium supplemented with a range of concentrations (e.g., 10-100 µM) of the C17:2-BSA complex. Include controls: BSA vehicle alone, and BSA complexed with linoleic acid (C18:2) or stearic acid (C18:0) for comparison.
-
Incubation: Incubate cells for 24-48 hours to allow for fatty acid uptake and incorporation into cellular lipids.
-
Verification: After incubation, harvest a subset of cells, extract total lipids, and perform fatty acid methyl ester (FAME) analysis by gas chromatography-mass spectrometry (GC-MS) to confirm the incorporation of C17:2 into the cellular lipid pool.
Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs)
Objective: To isolate lipid rafts from control and C17:2-treated cells and analyze their composition.
Methodology: This protocol is adapted from established detergent-free and detergent-based methods.[3][7][9] The detergent-free method is preferred to minimize artifacts.[3]
Detergent-Free Method (using OptiPrep™ gradient):
-
Cell Harvest: Wash treated and control cells twice with ice-cold PBS and harvest by scraping. Pellet cells at 1,000 x g for 5 min at 4°C.[7]
-
Homogenization: Resuspend the cell pellet in 1.5 mL of 500 mM sodium carbonate, pH 11.0.[9] Homogenize using a Dounce homogenizer followed by sonication (e.g., three 20-second bursts on ice).[9]
-
Sucrose (B13894) Gradient Preparation: Mix the 1.5 mL homogenate with 1.5 mL of 80% sucrose (w/v) in a buffer to create a 40% sucrose layer.[15]
-
Place this 3 mL of 40% sucrose/homogenate mixture at the bottom of an ultracentrifuge tube.[9]
-
Carefully overlay with 4.5 mL of 35% sucrose and 4.5 mL of 5% sucrose.[9]
-
Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C in a swing-out rotor (e.g., SW 41 Ti).[15]
-
Fraction Collection: A light-scattering band, representing the lipid rafts (DRMs), should be visible at the 5%/35% interface.[15][16] Carefully collect 1 mL fractions from the top of the gradient.
-
Analysis:
-
Protein: Analyze fractions via Western blot for raft markers (e.g., Caveolin-1, Flotillin-1) and non-raft markers (e.g., Transferrin Receptor) to identify the raft-containing fractions.[5][16]
-
Lipid: Pool the identified raft fractions and non-raft fractions. Extract lipids and perform detailed lipidomic analysis using LC-MS/MS to quantify changes in lipid species, specifically looking for the presence of C17:2-containing phospholipids and alterations in cholesterol and sphingolipid content.
-
Experimental Workflow and Data Analysis
The following diagram outlines the workflow from cell treatment to data interpretation.
Caption: Experimental workflow for investigating the effect of C17:2 on lipid raft composition.
Quantitative Data Presentation
The results from the proposed experiments should be structured in clear tables for comparison.
Table 1: Fatty Acid Profile of Total Cellular Lipids Post-Supplementation
| Fatty Acid | Vehicle Control (%) | C18:0 Control (%) | C18:2 Control (%) | C17:2 Test (%) |
|---|---|---|---|---|
| C16:0 | Value | Value | Value | Value |
| C18:0 | Value | Increased | Value | Value |
| C18:1 | Value | Value | Value | Value |
| C18:2 | Value | Value | Increased | Value |
| C17:2 | < 0.1 | < 0.1 | < 0.1 | Increased |
| Other FAs | ... | ... | ... | ... |
Table 2: Key Lipid Ratios in Isolated DRM Fractions
| Lipid Ratio | Vehicle Control | C18:0 Control | C18:2 Control | C17:2 Test |
|---|---|---|---|---|
| Cholesterol / Phospholipid | Value | Value | Decreased | Hypothesized Decrease |
| Sphingomyelin / PC | Value | Value | Decreased | Hypothesized Decrease |
| C17:2-PL / Total PL | 0 | 0 | 0 | Hypothesized Increase |
| Raft Marker / Total Protein | Normalized to 1 | ~1 | <1 | Hypothesized <1 |
Anticipated Outcomes and Implications
The successful execution of this research program would provide the first direct evidence for the role of an odd-chain di-unsaturated fatty acid in modulating membrane microdomains.
-
If Hypothesis 1 is supported: Evidence that this compound, via its lipid products, disrupts lipid rafts would open new avenues for therapeutic intervention. Many pathologies, including certain cancers and inflammatory diseases, are linked to aberrant signaling from lipid rafts.[6] Dietary or pharmacological strategies to introduce specific "disruptor" lipids could be developed to modulate these signaling platforms.
-
If Hypothesis 2 is supported: The discovery of novel microdomains induced by C17:2 lipids would fundamentally expand our understanding of membrane organization. This would necessitate further research to characterize the proteome of these new domains and elucidate their unique cellular functions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid Remodeling of GPI-anchored Proteins Is Required for Their Raft Association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of lipid rafts by Omega-3 fatty acids in inflammation and cancer: implications for use of lipids during nutrition support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heptadeca-9,12-dienoic acid | C17H30O2 | CID 54029176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 8,11-Heptadecadienoic Acid|Research Grade [benchchem.com]
- 12. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 13. mdpi.com [mdpi.com]
- 14. Long-chain fatty acid uptake into adipocytes depends on lipid raft function. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Conductor of the Orchestra: An In-depth Technical Guide to Transcriptional Regulation by Odd-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate symphony of gene expression is conducted by a myriad of regulatory molecules. Among these, metabolites are emerging as key players, directly influencing the epigenetic landscape and transcriptional machinery. This guide delves into the core of transcriptional regulation orchestrated by a specific class of metabolites: odd-chain fatty acyl-CoAs, with a primary focus on propionyl-CoA. Derived from the catabolism of odd-chain fatty acids, branched-chain amino acids, and other sources, propionyl-CoA is not merely a metabolic intermediate but a critical signaling molecule that modulates gene expression through post-translational modifications of histone proteins. Understanding the mechanisms by which propionyl-CoA and other odd-chain fatty acyl-CoAs exert their influence is paramount for elucidating fundamental biological processes and for the development of novel therapeutic strategies for metabolic and genetic disorders.
The Central Role of Propionyl-CoA in Histone Acylation
The primary mechanism by which propionyl-CoA influences transcription is through the propionylation of lysine (B10760008) residues on histone tails.[1][2] This post-translational modification, analogous to the well-studied process of histone acetylation, is dynamically regulated and associated with a transcriptionally active chromatin state.[3][4] The addition of a propionyl group to lysine neutralizes its positive charge, which is thought to weaken the electrostatic interactions between histones and DNA, leading to a more relaxed chromatin structure that is permissive for transcription.[2]
Elevated intracellular levels of propionyl-CoA, as observed in the genetic disorder propionic acidemia, lead to increased histone propionylation.[1][4] This aberrant epigenetic modification is linked to the pathological gene expression changes seen in this disease, particularly affecting cardiac function.[2][5][6]
Moreover, propionyl-CoA metabolism is intricately linked with other histone acylations. Studies have shown that increased propionyl-CoA levels can also lead to a global increase in histone acetylation.[6][7] This may occur through several mechanisms, including the potential for propionyl-CoA to activate histone acetyltransferases (HATs) like p300 or through indirect effects on cellular metabolism that favor acetyl-CoA production.[7]
Key Enzymes in the Propionylation Landscape
The dynamic nature of histone propionylation is maintained by the interplay of "writer" and "eraser" enzymes.
-
Writers (Acyltransferases): The histone acetyltransferase p300 has been shown to catalyze histone propionylation in vitro.[8][9] This suggests that enzymes traditionally known as HATs can exhibit broader substrate specificity, utilizing various short-chain acyl-CoAs as donors.[8]
-
Erasers (Deacylases): The NAD+-dependent deacetylase Sir2 (a member of the sirtuin family) has been demonstrated to remove propionyl groups from histones in vitro, highlighting a mechanism for the reversal of this modification.[8]
Quantitative Insights into Propionyl-CoA-Mediated Regulation
The following tables summarize key quantitative data from studies on propionyl-CoA metabolism and its effects on cellular processes.
Table 1: Impact of Propionate (B1217596) on Acyl-CoA Levels in Cardiac Tissue
| Acyl-CoA Species | Fold Increase with Propionate Treatment |
| Propionyl-CoA | ~101 |
| Methylmalonyl-CoA | 36 |
Data from a study investigating the metabolic effects of propionate on the heart, demonstrating the significant accumulation of propionyl-CoA and its downstream metabolite.[10]
Table 2: Propionyl-CoA Carboxylase (PCC) Activity in Rhodobacter sphaeroides
| Growth Substrate | Fold Upregulation of PCC Activity (compared to succinate) |
| Propionate | 20 |
| Acetate | 8 |
This table illustrates the transcriptional upregulation of the key enzyme for propionyl-CoA consumption in response to different carbon sources in bacteria.[11][12]
Table 3: Histone H3 Lysine 23 (H3K23) Propionylation in U937 Cells
| Modification | Percentage of Total H3K23 |
| Propionylation | 7% |
This data highlights the in vivo prevalence of a specific histone propionylation mark in a human leukemia cell line.[8]
Table 4: Kinetic Parameters of p300 for Different Acyl-CoA Substrates
| Acyl-CoA | Km (μM) | kcat (s-1) |
| Acetyl-CoA | 1.4 ± 0.2 | 0.18 ± 0.01 |
| Propionyl-CoA | 2.5 ± 0.4 | 0.12 ± 0.01 |
| n-Butyryl-CoA | 1.8 ± 0.3 | 0.15 ± 0.01 |
Kinetic data for the histone acetyltransferase p300 with various acyl-CoA substrates, indicating its ability to utilize propionyl-CoA, albeit with slightly lower efficiency than acetyl-CoA.[13]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research in this field.
Protocol 1: Mass Spectrometric Analysis of Histone Propionylation
This protocol outlines the general workflow for identifying and quantifying histone propionylation using a bottom-up mass spectrometry approach.
-
Histone Extraction: Isolate nuclei from cells or tissues. Extract histones using an acid extraction method (e.g., with 0.4 N H2SO4) followed by precipitation with trichloroacetic acid.
-
Protein Quantitation: Determine the concentration of the extracted histones using a standard protein assay (e.g., Bradford or BCA).
-
Derivatization (Propionylation): To differentiate between endogenous propionylation and other modifications, and to improve peptide identification, perform a chemical propionylation step. This involves reacting the histone sample with propionic anhydride. This step modifies all free primary amines (N-termini and unmodified lysine ε-amino groups).
-
Trypsin Digestion: Digest the propionylated histones with trypsin. Trypsin will now only cleave at arginine residues, as the lysine residues are blocked.
-
Second Derivatization: After digestion, perform a second propionylation step to modify the newly generated N-termini of the peptides.
-
LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (MS/MS).
-
Data Analysis: Analyze the MS/MS data using specialized software to identify and quantify the peptides and their modifications. The relative abundance of propionylated peptides can be determined by comparing their signal intensity to that of the unmodified or other modified forms of the same peptide.[2][3][5][14]
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Propionylation
This protocol describes the methodology for genome-wide mapping of histone propionylation marks.
-
Cell Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone propionylation mark of interest (e.g., anti-H3K14pr). The antibody-histone-DNA complexes are then captured using protein A/G magnetic beads.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Library Preparation: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of the genome that are enriched for the histone propionylation mark.[4][15][16][17]
Protocol 3: In Vitro Transcription Assay with Propionyl-CoA
This protocol allows for the investigation of the direct effect of propionyl-CoA on transcription in a controlled, cell-free system.
-
Reaction Setup: Assemble the in vitro transcription reaction in a nuclease-free tube. The reaction should contain:
-
A DNA template with a promoter and a gene of interest.
-
RNA polymerase (e.g., T7, SP6, or mammalian RNA polymerase II).
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Transcription buffer containing MgCl2 and other necessary salts.
-
Varying concentrations of propionyl-CoA (or acetyl-CoA as a positive control).
-
-
Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase used (e.g., 37°C for T7 RNA polymerase) for a defined period (e.g., 1-2 hours).
-
RNA Purification: Stop the reaction and purify the newly synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or a column-based RNA purification kit.
-
Analysis of Transcription Product: Quantify and analyze the RNA product. This can be done by:
-
Gel Electrophoresis: Running the RNA on a denaturing agarose (B213101) or polyacrylamide gel and visualizing it with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Quantitative PCR (qPCR): If a specific transcript is being measured, reverse transcribe the RNA to cDNA and then perform qPCR.
-
Radiolabeling: Incorporate a radiolabeled rNTP (e.g., [α-32P]UTP) into the reaction and quantify the radioactivity in the purified RNA.[7][18][19][20]
-
Visualizing the Regulatory Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: Metabolic fate of propionyl-CoA and its role in histone modification.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Conclusion and Future Directions
The study of transcriptional regulation by odd-chain fatty acyl-CoAs is a rapidly evolving field that bridges the gap between metabolism and epigenetics. The evidence strongly supports a model where propionyl-CoA acts as a key epigenetic modifier, directly influencing chromatin structure and gene expression through histone propionylation. The interplay between different histone acylations and the enzymes that govern them presents a complex regulatory network with profound implications for cellular function and disease.
Future research should focus on:
-
Expanding the "Acyl-ome": Investigating the roles of other odd-chain fatty acyl-CoAs (e.g., pentanoyl-CoA, heptanoyl-CoA) in transcriptional regulation.
-
Identifying Specific Readers: Discovering the specific "reader" proteins that recognize and bind to propionylated histones, which will be crucial for understanding the downstream consequences of this modification.
-
Therapeutic Targeting: Exploring the potential of targeting the enzymes involved in propionyl-CoA metabolism and histone propionylation for the treatment of metabolic disorders and other diseases with epigenetic underpinnings.
A deeper understanding of this intricate regulatory layer will undoubtedly open new avenues for therapeutic intervention and provide a more complete picture of the metabolic control of the genome.
References
- 1. PXD050362 - Improved Mass Spectrometry-based methods to study histone propionylation - OmicsDI [omicsdi.org]
- 2. An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Shotgun Quantitative Mass Spectrometry Characterization of Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromosomedynamics.com [chromosomedynamics.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Histone Propionylation Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Results for "Histone Modification Identification By ChIP-Seq Assay" | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
- 19. In vitro Transcription assay for cyanobacterial DNA-dependent RNA Polymerase [protocols.io]
- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Unveiling the Enzymatic Architects of (9Z,12Z)-Heptadecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z)-Heptadecadienoyl-CoA is a C17 di-unsaturated fatty acyl-CoA that has garnered interest in various biological contexts. Its precise biosynthetic pathway in mammals remains to be fully elucidated; however, based on the known substrate specificities of fatty acid desaturases, a putative enzymatic route can be proposed. This technical guide provides an in-depth exploration of the candidate enzymes involved in the synthesis of this compound, detailing potential biochemical pathways, comprehensive experimental protocols for enzyme characterization, and available quantitative data. This document aims to serve as a foundational resource for researchers investigating the metabolism and therapeutic potential of odd-chain polyunsaturated fatty acids.
Putative Biosynthetic Pathway of this compound
The synthesis of this compound is hypothesized to be a two-step desaturation process starting from the saturated C17 fatty acid, heptadecanoic acid (margaric acid). The key enzymes implicated in this pathway are Stearoyl-CoA Desaturase-1 (SCD1) and a Δ12-desaturase.
-
Step 1: Δ9 Desaturation of Heptadecanoyl-CoA. The initial step is the introduction of a double bond at the Δ9 position of heptadecanoyl-CoA (C17:0-CoA) to form (9Z)-heptadecenoyl-CoA (C17:1Δ9-CoA). This reaction is likely catalyzed by Stearoyl-CoA Desaturase-1 (SCD1) , a well-characterized Δ9-desaturase known to act on a range of saturated fatty acyl-CoAs.[1][2]
-
Step 2: Δ12 Desaturation of (9Z)-Heptadecenoyl-CoA. The second double bond is introduced at the Δ12 position of (9Z)-heptadecenoyl-CoA to yield this compound. While mammals do not possess a dedicated Δ12-desaturase for long-chain fatty acids, research in other organisms provides strong evidence for this enzymatic capability. Notably, the Caenorhabditis elegans Δ12-desaturase, CeFAT-2 , has been shown to convert C17:1Δ9 into C17:2Δ9,12 when expressed in yeast.[3][4] This suggests that orthologous enzymes in other species could perform this crucial step.
An alternative, though less direct, pathway could involve the human enzyme Fatty Acid Desaturase 2 (FADS2) . FADS2, primarily known for its Δ6-desaturase activity, has been demonstrated to desaturate heptadecanoic acid (n-17:0) to produce 6Z-heptadecenoic acid (n-6Z-17:1).[1][5][6] While this does not directly lead to the (9Z,12Z) isomer, it highlights the capability of human desaturases to process C17 fatty acids. Further elongation and subsequent desaturation steps would be required to potentially yield a C17 di-unsaturated fatty acid, but this remains speculative.
The primary putative pathway is visualized in the following diagram:
Quantitative Data on Putative Enzyme Activities
Quantitative kinetic data for the desaturation of C17 fatty acids by the putative enzymes are currently limited in the scientific literature. However, existing studies provide evidence of their activity on these non-canonical substrates.
| Enzyme | Substrate | Product | Organism/System | Conversion/Activity Notes | Reference(s) |
| SCD1 | n-17:0 | n-9Z-17:1 | Human (inferred) | Implied activity from studies on odd-chain fatty acid metabolism. | [1][2] |
| FADS2 | n-17:0 | n-6Z-17:1 | Human (MCF-7 cells) | Demonstrated conversion of the saturated C17 fatty acid. | [1][5][6] |
| CeFAT-2 | C17:1Δ9 | C17:2Δ9,12 | C. elegans (expressed in yeast) | Direct evidence of Δ12-desaturation on a C17 mono-unsaturated fatty acid. | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the synthesis of this compound.
Heterologous Expression of Desaturases in Yeast
This protocol is adapted for the functional characterization of putative desaturases like CeFAT-2.
Objective: To express a candidate desaturase in a yeast strain (e.g., Saccharomyces cerevisiae) that lacks endogenous desaturase activity for the substrate of interest and to analyze the resulting fatty acid profile.
Materials:
-
Yeast expression vector (e.g., pYES2)
-
S. cerevisiae strain (e.g., INVSc1)
-
Yeast transformation kit
-
Selective growth media (e.g., SC-Ura with galactose for induction)
-
Heptadecanoic acid (C17:0) or (9Z)-heptadecenoic acid (C17:1Δ9)
-
Glass beads for cell lysis
-
Solvents for lipid extraction (chloroform, methanol)
-
Internal standard (e.g., pentadecanoic acid, C15:0)
-
BF3-methanol or other methylating agent
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cloning: Subclone the coding sequence of the putative desaturase (e.g., CeFAT-2) into the yeast expression vector.
-
Transformation: Transform the expression vector into the S. cerevisiae host strain using a standard yeast transformation protocol.
-
Culturing and Induction: Grow the transformed yeast in selective medium containing glucose. For induction of gene expression, pellet the cells and resuspend in selective medium containing galactose.
-
Substrate Feeding: Supplement the induction medium with the desired fatty acid substrate (e.g., 50 µM C17:0 or C17:1Δ9).
-
Harvesting and Lipid Extraction: After a suitable incubation period (e.g., 24-48 hours), harvest the yeast cells by centrifugation. Wash the cells and lyse them using glass beads. Extract the total lipids from the lysate using a modified Bligh and Dyer method (chloroform:methanol:water).
-
Fatty Acid Methyl Ester (FAME) Preparation: Transmethylate the extracted lipids to FAMEs using BF3-methanol or an equivalent method.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the fatty acid profile. Compare the profiles of yeast expressing the desaturase with a control strain transformed with an empty vector.
The following diagram illustrates the experimental workflow:
In Vitro Acyl-CoA Desaturase Assay
This protocol is designed to measure the enzymatic activity of a desaturase on an acyl-CoA substrate in vitro.
Objective: To determine the ability of a candidate enzyme (e.g., SCD1 or a heterologously expressed desaturase) to convert a specific acyl-CoA substrate to its desaturated product.
Materials:
-
Microsomal fractions from cells expressing the desaturase of interest (or purified enzyme)
-
[1-14C]-labeled heptadecanoyl-CoA or other radiolabeled acyl-CoA substrate
-
NADH or NADPH
-
Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.2)
-
Bovine serum albumin (BSA)
-
Reaction termination solution (e.g., 10% methanolic KOH)
-
Solvents for fatty acid extraction (e.g., hexane)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from cells overexpressing the desaturase or use a purified enzyme preparation.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA, NADH or NADPH, and the microsomal fraction.
-
Initiate Reaction: Start the reaction by adding the radiolabeled acyl-CoA substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.
-
Termination and Saponification: Stop the reaction by adding the methanolic KOH solution and heat to saponify the acyl-CoAs to free fatty acids.
-
Extraction: Acidify the mixture and extract the fatty acids with hexane.
-
TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate in a suitable solvent system to separate the saturated and unsaturated fatty acids.
-
Quantification: Visualize the fatty acid spots (e.g., with iodine vapor), scrape the corresponding silica, and quantify the radioactivity in each spot using a scintillation counter. The conversion rate can be calculated from the radioactivity in the product and remaining substrate spots.
Concluding Remarks
The biosynthesis of this compound is an intriguing area of lipid metabolism that warrants further investigation. The putative pathway involving SCD1 and a Δ12-desaturase provides a solid framework for future research. The experimental protocols detailed in this guide offer a starting point for researchers to functionally characterize these enzymes and elucidate their roles in the production of this and other novel fatty acids. The development of robust analytical methods will be crucial for the precise identification and quantification of C17 fatty acid isomers in biological systems. A deeper understanding of this pathway could unveil new therapeutic targets for metabolic diseases and expand our knowledge of the complex interplay of fatty acid metabolism in health and disease.
References
- 1. Fatty acid desaturase 2 (FADS2) but not FADS1 desaturates branched chain and odd chain saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caenorhabditis elegans Delta12-desaturase FAT-2 is a bifunctional desaturase able to desaturate a diverse range of fatty acid substrates at the Delta12 and Delta15 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Desaturase 2 (FADS2) Actions on Branched Chain and Normal Odd Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Exploring the Diversity of Odd-Chain Fatty Acyl-CoAs in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of odd-chain fatty acyl-CoAs, a unique class of metabolites gaining increasing attention in the field of metabolomics. This document delves into their diverse origins, metabolic pathways, and roles in cellular signaling, and as disease biomarkers. Detailed experimental protocols for their analysis and quantitative data are presented to facilitate further research and application in drug development.
Introduction to Odd-Chain Fatty Acyl-CoAs
Odd-chain fatty acids (OCFAs) are fatty acids containing an odd number of carbon atoms.[1] While less abundant than their even-chain counterparts, which constitute over 99% of total plasma fatty acids in humans, OCFAs and their activated forms, odd-chain fatty acyl-CoAs, play crucial roles in metabolism and cellular function.[2] The most common OCFAs found in mammals are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][2] Their presence in biological systems arises from both external dietary sources, such as dairy products and some plants, and endogenous synthesis.[2][3][4]
The metabolism of odd-chain fatty acyl-CoAs is distinct from that of even-chain fatty acyl-CoAs, primarily in the final step of β-oxidation, which yields propionyl-CoA and acetyl-CoA.[5] Propionyl-CoA, a three-carbon molecule, serves as a key metabolic intermediate, connecting fatty acid metabolism with the tricarboxylic acid (TCA) cycle and gluconeogenesis through its conversion to succinyl-CoA.[6] This unique metabolic fate has significant implications for cellular energy production and biosynthetic pathways.
Recent metabolomic studies have highlighted the importance of odd-chain fatty acyl-CoAs as potential biomarkers for dietary intake and various diseases, including type 2 diabetes and cardiovascular disease.[4][7] Their quantification and profiling in biological samples are therefore of great interest for understanding metabolic regulation and for the development of novel therapeutic strategies.
Analytical Methodologies for Acyl-CoA Profiling
The accurate quantification of acyl-CoA species is essential for understanding their metabolic roles. Due to their low abundance and chemical properties, sensitive and specific analytical techniques are required.
Overview of Analytical Techniques
Several methods are available for the analysis of acyl-CoAs, each with its own advantages and limitations.
| Analytical Method | Advantages | Disadvantages | Primary Application |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; allows for comprehensive profiling of a wide range of acyl-CoA species.[8][9] | Requires specialized equipment and expertise. | Gold standard for comprehensive and quantitative acyl-CoA analysis.[8] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | More accessible and cost-effective than LC-MS/MS.[8] | Less sensitive than LC-MS/MS; suitable for more abundant species.[8] | Quantification of more abundant acyl-CoA species. |
| Enzymatic and Fluorometric Assays | High-throughput and straightforward; suitable for rapid screening.[8] | May lack the specificity of chromatographic methods; often measure total or specific acyl-CoAs rather than a full profile.[8] | Rapid screening and targeted analysis. |
Stable Isotope Labeling for Metabolic Flux Analysis
Stable isotope labeling is a powerful technique for tracing the metabolic fate of fatty acids in biological systems.[10][] By introducing fatty acids labeled with stable isotopes, such as ¹³C or ²H, researchers can track their incorporation into various lipid pools and their metabolic transformations.[][12] This approach provides valuable insights into the dynamics of fatty acid synthesis, turnover, and flux through different metabolic pathways.[10][12][13]
Experimental Protocols
Extraction of Acyl-CoAs from Tissues or Cells
A common and effective method for extracting a broad range of acyl-CoAs involves solvent precipitation.[8]
Materials:
-
Frozen tissue powder or cell pellets
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1:0.8 methanol:chloroform:water)[8]
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the frozen tissue powder or cell pellet in the ice-cold extraction solvent containing an appropriate internal standard.[8]
-
Protein Precipitation: Vortex the homogenate vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) at 4°C to pellet the precipitated proteins.[14]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[14]
-
Sample Concentration: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[14]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., the initial mobile phase of the LC-MS/MS method).
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
SPE can be used to purify and concentrate acyl-CoAs from the initial extract, removing interfering substances.[14]
Materials:
-
Acyl-CoA extract (supernatant from the previous protocol)
-
SPE columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)[14]
-
Wash solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid)[14]
-
Elution solution (e.g., Methanol/Ammonium Formate)[14]
Procedure:
-
Column Conditioning: Condition the SPE column with the wash solution.[14]
-
Sample Loading: Load the acyl-CoA extract onto the conditioned column.[14]
-
Washing: Wash the column with the wash solution to remove impurities.[14]
-
Elution: Elute the bound acyl-CoAs with the elution solution.[14]
-
Sample Concentration and Reconstitution: Evaporate the eluate and reconstitute as described in the extraction protocol.[14]
Metabolic Pathways of Odd-Chain Fatty Acyl-CoAs
The metabolism of odd-chain fatty acyl-CoAs is a fascinating area of biochemistry with direct links to central carbon metabolism.
Biosynthesis of Odd-Chain Fatty Acids
The biosynthesis of odd-chain fatty acids begins with propionyl-CoA as the primer, in contrast to the acetyl-CoA used for even-chain fatty acids.[1][16] Fatty acid synthase then elongates the chain by adding two-carbon units from malonyl-CoA.[17]
β-Oxidation of Odd-Chain Fatty Acyl-CoAs
The β-oxidation of odd-chain fatty acyl-CoAs proceeds similarly to that of even-chain fatty acyl-CoAs, with the sequential removal of two-carbon acetyl-CoA units.[18] However, the final round of oxidation of a five-carbon acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5][19]
Caption: β-Oxidation of odd-chain fatty acyl-CoAs.
Conversion of Propionyl-CoA to Succinyl-CoA
Propionyl-CoA is converted to succinyl-CoA, an intermediate of the TCA cycle, through a three-step enzymatic pathway.[6]
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.[6]
-
Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.
-
Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[6]
Caption: Conversion of Propionyl-CoA to Succinyl-CoA.
Role in Cellular Signaling and as Biomarkers
Odd-chain fatty acids and their derivatives are not just metabolic intermediates but also act as signaling molecules and biomarkers.
Cellular Signaling
Fatty acids can modulate a variety of cellular processes, including gene expression and inflammation.[20] For instance, different fatty acid species can have distinct effects on cellular signaling pathways, such as Toll-like receptor 4 (TLR4) signaling and the activation of the NLRP3 inflammasome.[21] While much of the research has focused on even-chain fatty acids, the unique metabolic roles and products of odd-chain fatty acids suggest they may also have specific signaling functions that are yet to be fully elucidated.
Biomarkers of Diet and Disease
Circulating levels of odd-chain fatty acids, particularly C15:0 and C17:0, have been investigated as biomarkers for the intake of certain foods, such as dairy products.[4][7] Furthermore, epidemiological studies have shown an inverse association between plasma concentrations of these fatty acids and the risk of developing type 2 diabetes and other cardiometabolic diseases.[3][22] This suggests that odd-chain fatty acids may have protective effects or reflect a dietary pattern associated with lower disease risk.
Quantitative Data on Odd-Chain Fatty Acyl-CoAs
The following table summarizes representative data on the relative abundance of odd-chain fatty acids in different biological contexts. It is important to note that absolute concentrations can vary significantly depending on the sample type, species, and analytical methodology.
| Fatty Acid | Sample Type | Context | Relative Abundance/Observation | Reference |
| C15:0 and C17:0 | Human Plasma | General Population | Represent <1% of total plasma fatty acids. | [2] |
| C15:0 and C17:0 | Human Plasma | Association with Disease | Inversely associated with the risk of type 2 diabetes. | [4] |
| C15:0 | Dairy Fat | Dietary Source | Accounts for approximately 2:1 ratio relative to C17:0. | [2] |
| C17:0 | Human Plasma | Endogenous Production | Ratio to C15:0 is approximately 2:1, suggesting endogenous synthesis. | [2] |
| C15:0 and C17:0 | Mouse Serum and Liver | High-Fat Diet | Significantly depleted after a high-fat diet. | [3] |
Conclusion and Future Perspectives
The study of odd-chain fatty acyl-CoAs is a rapidly evolving area within metabolomics. Their unique metabolism, linking fatty acid oxidation to the TCA cycle, and their emerging roles as signaling molecules and disease biomarkers underscore their importance in health and disease. Advances in analytical techniques, particularly LC-MS/MS, are enabling more comprehensive and quantitative profiling of these low-abundance but metabolically significant molecules. Future research will likely focus on elucidating the specific signaling roles of odd-chain fatty acyl-CoAs, understanding the mechanisms behind their association with metabolic diseases, and exploring their potential as therapeutic targets and diagnostic markers. This guide provides a foundational understanding and practical protocols to support these future endeavors.
Experimental Workflow Visualization
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biochemistryclub.com [biochemistryclub.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 17. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 18. grasppfitness.co.uk [grasppfitness.co.uk]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
(9Z,12Z)-Heptadecadienoyl-CoA: A Hypothetical Bioactive Metabolite at the Crossroads of Gut Microbiota and Host Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide explores the hypothetical role of (9Z,12Z)-heptadecadienoyl-CoA as a product of gut microbiota metabolism. To date, direct scientific evidence for the microbial synthesis and specific biological functions of this molecule is limited. This document is intended to be a forward-looking guide, stimulating research by postulating plausible biosynthetic pathways and physiological roles based on established principles of fatty acid metabolism and the known functions of structurally related molecules.
Introduction
The gut microbiota is a dynamic ecosystem that profoundly influences host physiology through the production of a vast array of metabolites. Among these, microbially-derived fatty acids are emerging as critical signaling molecules that modulate host metabolism, inflammation, and cellular function. While the roles of short-chain fatty acids (SCFAs) are well-documented, the significance of odd-chain fatty acids (OCFAs) and their derivatives is a rapidly evolving field of research. This guide focuses on the hypothetical gut microbial metabolite, this compound, a 17-carbon di-unsaturated fatty acyl-CoA. We will explore its postulated origins from dietary precursors, its potential activation and metabolism, and its putative interactions with key host receptors, thereby providing a framework for future investigation into its therapeutic potential.
Postulated Biosynthesis of (9Z,12Z)-Heptadecadienoic Acid by Gut Microbiota
The synthesis of a C17:2 fatty acid by gut bacteria is not a well-established pathway but can be hypothesized through two primary routes:
-
Alpha-Oxidation of an 18-Carbon Precursor: Gut microbes could potentially employ an α-oxidation pathway to shorten a C18:3 fatty acid, such as α-linolenic acid (ALA), by one carbon. This process would yield a C17:3 fatty acid, which could then be selectively reduced to C17:2. While α-oxidation is known to occur in mammals, its prevalence and specific mechanisms within the gut microbiota require further elucidation.[1]
-
Elongation and Desaturation of a 15-Carbon Precursor: Gut bacteria are known to produce odd-chain fatty acids by utilizing propionyl-CoA as a primer for fatty acid synthesis.[2][3] A C15:0 fatty acid (pentadecanoic acid) could be elongated to C17:0 (heptadecanoic acid) and subsequently undergo two desaturation steps by bacterial fatty acid desaturases to introduce double bonds at the Δ9 and Δ12 positions. Bacterial desaturases are known to act on a variety of fatty acid substrates.[4]
The following diagram illustrates the hypothetical elongation and desaturation pathway.
References
- 1. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (9Z,12Z)-Heptadecadienoyl-CoA using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals involved in lipid metabolism, biomarker discovery, and cellular biochemistry.
Introduction Acyl-Coenzyme A (acyl-CoA) species are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] (9Z,12Z)-Heptadecadienoyl-CoA, a C17:2 long-chain acyl-CoA, is an important but less-studied molecule whose precise quantification can provide insights into fatty acid metabolism and related pathological conditions. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The method employs a robust sample preparation procedure involving protein precipitation and lipid extraction, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3]
Experimental Protocols
Sample Preparation (from Cell Pellets or Homogenized Tissue)
This protocol is adapted from established methods for acyl-CoA extraction.[1][2]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water).[1] For cell pellets, add 1 mL of ice-cold methanol and an internal standard (ISTD), such as C17:0-CoA, and incubate at -80°C for 15 minutes.[2]
-
Extraction: Sonicate the mixture briefly (~30 seconds) on ice to ensure complete cell lysis and extraction.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 - 20,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[1][2]
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis. A common choice is a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), as acyl-CoAs are prone to hydrolysis in strongly acidic or alkaline solutions.[2][4] The reconstituted sample is then transferred to an autosampler vial for analysis.
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
2.1. Liquid Chromatography (LC) Conditions
A reversed-phase method is typically used for the separation of long-chain acyl-CoAs.[4][5]
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 8.5 (adjusted with ammonium hydroxide)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.2 - 0.4 mL/min[4][5] |
| Column Temperature | 40°C[6] |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | 0-1.5 min: 20% B; 1.5-5 min: ramp to 95% B; 5-14.5 min: hold at 95% B; 14.5-15 min: return to 20% B; 15-20 min: re-equilibrate at 20% B.[4] |
2.2. Mass Spectrometry (MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.2 - 5.5 kV[2][6] |
| Source Temperature | 120°C[2] |
| Desolvation Temp. | 350 - 500°C[2][6] |
| Desolvation Gas Flow | 500 L/hr (Nitrogen)[2] |
| Collision Gas | Argon[2] |
Data Presentation
Quantitative Analysis
Quantification is based on the peak area ratio of the analyte to a suitable internal standard (e.g., C17:0-CoA). A calibration curve is constructed by analyzing a series of standards of known concentrations.
Table 1: MRM Transitions and Optimized MS Parameters The precursor ion ([M+H]⁺) for this compound (C₄₀H₆₄N₇O₁₇P₃S) is calculated to be m/z 1016.3. The most common and stable fragmentation for acyl-CoAs in positive ESI mode is a neutral loss of the 3'-phospho-ADP moiety (507.1 Da), resulting in an acyl-chain-retaining product ion.[2][6][7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1016.3 | 509.2 | 100 | 30-35 |
| Heptadecanoyl-CoA (ISTD) | 1020.6 | 513.3 | 100 | 30-35[5] |
Table 2: Example Calibration Curve Data
| Concentration (nM) | Peak Area (Analyte) | Peak Area (ISTD) | Area Ratio (Analyte/ISTD) |
| 1 | 1,520 | 505,000 | 0.003 |
| 5 | 7,650 | 510,000 | 0.015 |
| 10 | 14,900 | 501,000 | 0.030 |
| 50 | 78,500 | 515,000 | 0.152 |
| 100 | 155,000 | 508,000 | 0.305 |
| 500 | 790,000 | 512,000 | 1.543 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.
Caption: LC-MS/MS experimental workflow for acyl-CoA quantification.
Metabolic Context of Acyl-CoAs
This diagram shows the central role of acyl-CoAs in major lipid metabolic pathways.
Caption: Central role of acyl-CoAs in cellular lipid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Long-Chain Fatty Acyl-CoAs from Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acyl-Coenzymes A (LC-CoAs) are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy generation, and the synthesis of complex lipids.[1] The accurate measurement of LC-CoA pools is essential for understanding the metabolic state of cells in various physiological and pathological contexts. However, the analysis of these molecules is challenging due to their low abundance and inherent instability.[1] This document provides a detailed protocol for the solid-phase extraction (SPE) of long-chain fatty acyl-CoAs from cultured mammalian cells, optimized for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] This method is a compilation of established procedures designed to ensure high recovery and sample purity.[2]
Data Presentation: Acyl-CoA Abundance and Recovery
The following tables summarize quantitative data for various acyl-CoA species across different cell lines as reported in the literature, and representative recovery data for SPE methods. It is important to note that variations in experimental conditions and normalization methods (e.g., per cell number versus per mg protein) can affect direct comparability.[1]
Table 1: Abundance of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~4.0 | ~2.0 |
| C18:0-CoA | - | ~3.0 | ~1.0 |
| C18:1-CoA | - | ~2.0 | ~0.5 |
Table 2: Representative Recovery Rates for Acyl-CoAs using SPE
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95%[2] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90%[2] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92%[2] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80%[2] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90%[2] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88%[2] |
Experimental Protocol: Solid-Phase Extraction of Long-Chain Fatty Acyl-CoAs
This protocol details the extraction of long-chain fatty acyl-CoAs from both adherent and suspension cell cultures using weak anion exchange solid-phase extraction.
Materials and Reagents
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)[1]
-
Internal standard (e.g., Heptadecanoyl-CoA) in a methanol (B129727):water (1:1) solution[1]
-
Acetonitrile (ACN)
-
2-propanol (Isopropanol)
-
Methanol
-
Weak anion exchange SPE columns[1]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 16,000 x g at 4°C[1]
-
Vacuum concentrator or nitrogen evaporator[1]
Methodology
1. Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[1]
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]
2. Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.[1]
-
For adherent cells: Use a cell scraper to scrape the cells in the cold buffer.[1]
-
For suspension cells: Resuspend the cell pellet in the cold buffer.[1]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
Add 1 mL of ACN:2-propanol (3:1) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[1]
-
Centrifuge at 16,000 x g at 4°C for 10 minutes to precipitate proteins.[1]
3. Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the protein pellet.[1]
4. Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing it with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[1]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.[1]
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[1]
-
Elution: Elute the acyl-CoAs with 1.5 mL of an appropriate elution solution (e.g., Methanol/250 mM Ammonium Formate, 4:1, v/v).[2] Collect the eluate in a clean tube.
5. Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[2]
Visualizations
References
Synthesis of (9Z,12Z)-Heptadecadienoyl-CoA: An Application Note and Protocol for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z)-Heptadecadienoyl-CoA is the activated form of (9Z,12Z)-heptadecadienoic acid, a di-unsaturated odd-chain fatty acid. Odd-chain fatty acids and their metabolites are gaining increasing interest in the scientific community for their roles in metabolism and cellular signaling. As central intermediates, fatty acyl-CoAs are involved in a multitude of cellular processes, including energy metabolism, lipid biosynthesis, and the regulation of signaling pathways. The availability of a high-purity this compound standard is crucial for the accurate quantification of its endogenous levels in biological samples and for elucidating its specific biological functions. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, as well as methods for its purification and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of the parent fatty acid and the final product is provided below.
| Property | (9Z,12Z)-Heptadecadienoic Acid | This compound |
| Molecular Formula | C₁₇H₃₀O₂[1] | C₃₈H₆₄N₇O₁₇P₃S |
| Molar Mass | 266.42 g/mol [1] | 1015.96 g/mol |
| CAS Number | 29203-97-2[1] | Not available |
| Appearance | Likely an oil or liquid | Solid |
| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), DMSO) | Soluble in aqueous buffers and methanol |
Experimental Protocols
Two primary routes for the synthesis of this compound are presented: chemical synthesis via an N-hydroxysuccinimide ester intermediate and enzymatic synthesis using an acyl-CoA synthetase.
Protocol 1: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester
This method involves the activation of the carboxylic acid of (9Z,12Z)-heptadecadienoic acid with N-hydroxysuccinimide, followed by reaction with Coenzyme A. This approach is known for its high yield and minimal side reactions.[2]
Materials:
-
(9Z,12Z)-Heptadecadienoic acid (a potential supplier is axonscientific.com[3])
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (lithium salt)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Bicarbonate (NaHCO₃) solution (0.5 M)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of (9Z,12Z)-Heptadecadienoic Acid:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (9Z,12Z)-heptadecadienoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting fatty acid.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester.
-
Purify the NHS ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Synthesis of this compound:
-
Dissolve the purified (9Z,12Z)-heptadecadienoic acid NHS ester (1 equivalent) in anhydrous THF.
-
In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in 0.5 M sodium bicarbonate solution.
-
Slowly add the THF solution of the NHS ester to the vigorously stirred Coenzyme A solution at room temperature.
-
Stir the biphasic mixture for 4-6 hours. Monitor the reaction by HPLC for the formation of the acyl-CoA.
-
Upon completion, acidify the reaction mixture to pH 3-4 with dilute HCl.
-
The product can then be purified by solid-phase extraction or preparative HPLC.
-
Protocol 2: Enzymatic Synthesis
This method utilizes an acyl-CoA synthetase (also known as fatty acid:CoA ligase) to catalyze the formation of the thioester bond between the fatty acid and Coenzyme A in an ATP-dependent manner.[4][5] This method is highly specific and avoids the use of harsh chemical reagents.
Materials:
-
(9Z,12Z)-Heptadecadienoic acid
-
Coenzyme A (lithium salt)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Acyl-CoA Synthetase (e.g., from rat liver microsomes[4] or a commercially available recombinant enzyme with broad substrate specificity for long-chain fatty acids)
-
Triton X-100 (for enzyme solubilization if using microsomes)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM (9Z,12Z)-heptadecadienoic acid (dissolved in a minimal amount of ethanol or DMSO)
-
5 mM Coenzyme A
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
0.1 mg/mL BSA
-
-
-
Enzymatic Reaction:
-
Add 5-10 units of Acyl-CoA Synthetase to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the this compound peak and the depletion of the Coenzyme A peak.
-
-
Reaction Quenching and Product Purification:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzyme and other proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the synthesized this compound for purification.
-
Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for purifying the synthesized this compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Potassium Phosphate buffer, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, increasing to elute the product |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (for the adenine (B156593) moiety of CoA) |
Procedure:
-
Inject the crude synthesis product (from either chemical or enzymatic synthesis) onto the equilibrated HPLC column.
-
Run a suitable gradient to separate the this compound from unreacted starting materials and byproducts.
-
Collect the fraction corresponding to the product peak.
-
Lyophilize or evaporate the solvent to obtain the purified product.
Characterization by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of acyl-CoAs due to its high sensitivity and specificity.
| Parameter | Condition |
| LC Column | C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transition for this compound:
Acyl-CoAs typically fragment in a characteristic manner, with a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) from the protonated molecule [M+H]⁺.[6][7]
-
Precursor Ion (Q1): 1016.4 m/z ([M+H]⁺ for C₃₈H₆₄N₇O₁₇P₃S)
-
Product Ion (Q3): 509.4 m/z ([M+H - 507]⁺)
Handling and Storage
Long-chain acyl-CoAs are susceptible to hydrolysis and oxidation. To ensure the stability of the synthesized standard, the following precautions should be taken:
-
Storage: Store the purified this compound as a lyophilized powder or in an organic solvent (e.g., methanol) at -80°C.
-
Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles.
-
pH: Maintain solutions at a slightly acidic pH (around 4-6) to reduce the rate of thioester hydrolysis.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).
Application in Research
The synthesized this compound can be used as:
-
An internal standard for the quantification of endogenous levels of this compound in various biological matrices such as plasma, tissues, and cell lysates.
-
A substrate for in vitro enzymatic assays to identify and characterize enzymes involved in its metabolism.
-
A tool to investigate its role in cellular signaling pathways.
Signaling Pathways and Experimental Workflows
Potential Signaling Roles of Odd-Chain Fatty Acyl-CoAs
Odd-chain fatty acids can be metabolized to propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, a process known as anaplerosis. This replenishment of Krebs cycle intermediates is vital for cellular energy metabolism. Furthermore, fatty acyl-CoAs are known to act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.
Caption: Potential metabolic fate and signaling role of this compound.
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow from synthesis to analysis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids [pubmed.ncbi.nlm.nih.gov]
- 3. cis-9,cis-12-Heptadecadienoic acid | axonscientific.com [axonscientific.com]
- 4. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Analysis of Heptadecadienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecadienoyl-coenzyme A (C17:2-CoA) represents a class of rare, odd-chain polyunsaturated fatty acyl-CoAs. While the roles of even-chain fatty acyl-CoAs in metabolism and cell signaling are well-documented, the biological significance of their odd-chain counterparts, particularly the isomeric forms, is an emerging area of research. The subtle differences in the positions of double bonds within the acyl chain of C17:2-CoA isomers can lead to distinct metabolic fates and biological activities. High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic separation offers a powerful platform for the sensitive and specific quantification of these isomers, providing crucial insights for drug development and metabolic research.
This application note provides a detailed protocol for the separation and quantification of heptadecadienoyl-CoA isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also explores the potential metabolic pathways and signaling roles of these molecules.
Data Presentation
The following table presents hypothetical quantitative data for two heptadecadienoyl-CoA isomers in a cellular extract, illustrating the type of comparative analysis that can be achieved with the described method. This data is for representative purposes, as the specific concentrations of these isomers are not yet widely reported in the literature.
| Isomer | Retention Time (min) | Precursor Ion (m/z) | Fragment Ion (m/z) | Peak Area (Arbitrary Units) | Calculated Concentration (pmol/mg protein) |
| Heptadeca-(9Z,12Z)-dienoyl-CoA | 8.2 | 998.46 | 492.09 | 1.25 x 10^6 | 0.85 |
| Heptadeca-(10E,12Z)-dienoyl-CoA | 8.5 | 998.46 | 492.09 | 7.80 x 10^5 | 0.53 |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs.[1][2]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
2.5% (w/v) Sulfosalicylic acid (SSA) in water, ice-cold
-
Internal Standard (IS) solution (e.g., C17:0-CoA in 70% ethanol)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add the internal standard solution to the cell suspension.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of ice-cold 2.5% SSA and vortex for another minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
High-Resolution LC-MS/MS Analysis
This protocol is designed to achieve chromatographic separation of C17:2-CoA isomers.
Instrumentation:
-
Ultra-high performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF)
-
C18 reversed-phase column with a particle size of ≤ 1.8 µm (e.g., 2.1 x 150 mm)
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-80% B (linear gradient)
-
15-18 min: 80-95% B (linear gradient)
-
18-20 min: 95% B (hold)
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Full Scan MS Resolution: 70,000
-
Full Scan MS Range: m/z 800-1200
-
MS/MS (dd-MS2) Resolution: 35,000
-
Collision Energy: 30 eV (Higher-energy C-trap dissociation - HCD)
-
Precursor Ion for C17:2-CoA: m/z 998.46
-
Characteristic Fragment Ion: m/z 492.09 (loss of the phosphopantetheine moiety)[3]
Mandatory Visualizations
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Robust MRM Assay for the Quantification of (9Z,12Z)-heptadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z)-heptadecadienoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the synthesis of complex lipids.[1] The accurate quantification of specific acyl-CoA species is crucial for understanding metabolic regulation in health and disease, and for the development of novel therapeutics targeting metabolic pathways.[2] This application note describes a sensitive and specific multiple reaction monitoring (MRM) assay for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The MRM experiment is designed to monitor a specific precursor-to-product ion transition for this compound, ensuring high selectivity and sensitivity. A common fragmentation pathway for acyl-CoAs involves a neutral loss of 507 Da from the precursor ion ([M+H]+).[3][4]
Experimental Workflow
The overall experimental workflow for the MRM assay is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (9Z,12Z)-Heptadecadienoyl-CoA as a Robust Internal Standard for Quantitative Lipidomics
Introduction
Quantitative lipidomics aims to accurately measure the abundance of lipid species within a biological system, providing critical insights into cellular metabolism, signaling, and the pathology of diseases. A major challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation, extraction, and analysis. The use of internal standards is crucial to correct for these variations and ensure data accuracy and reproducibility. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer, and it should not be naturally present in the sample.
(9Z,12Z)-Heptadecadienoyl-CoA, a C17:2 acyl-CoA, is an excellent internal standard for the quantification of a wide range of fatty acyl-CoAs. As an odd-chain polyunsaturated fatty acyl-CoA, it closely mimics the behavior of endogenous even-chain saturated, monounsaturated, and polyunsaturated fatty acyl-CoAs during extraction and ionization, while its unique mass allows for clear differentiation from these endogenous species. This application note provides a detailed protocol for the use of this compound as an internal standard in LC-MS/MS-based lipidomics workflows.
Key Applications
-
Metabolic Studies: Quantifying fatty acyl-CoA pools to study fatty acid oxidation, synthesis, and elongation.
-
Disease Biomarker Discovery: Investigating alterations in fatty acyl-CoA profiles in diseases such as diabetes, obesity, and cardiovascular conditions.[1]
-
Drug Development: Assessing the effects of drug candidates on lipid metabolism and signaling pathways.[1]
-
Nutritional Research: Examining the impact of dietary fats on intracellular fatty acyl-CoA concentrations.
Experimental Protocol: Quantification of Fatty Acyl-CoAs using this compound
This protocol outlines a method for the extraction and quantification of fatty acyl-CoAs from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Cultured cells (e.g., ~1-5 x 10^6 cells per sample)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: Isopropanol/Water/Acetic Acid (80:15:5, v/v/v)
-
Microcentrifuge tubes
2. Internal Standard Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in the extraction solvent. This working solution will be used to spike the samples.
3. Sample Preparation and Extraction
-
Aspirate the culture medium from the cell culture plate and wash the cells twice with ice-cold PBS.
-
Add 1 mL of the extraction solvent containing the internal standard (e.g., 100 ng/mL final concentration of this compound) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the lipid extract to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the fatty acyl-CoAs (see Table 1 for an example).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for the internal standard and representative analytes are listed in Table 2. The most abundant fragment ion for acyl-CoAs typically results from the neutral loss of the phosphorylated ADP moiety (M-507).[2][3]
Table 1: Example LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 20 |
| 20.0 | 20 |
Table 2: MRM Transitions for Selected Fatty Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (IS) | 892.5 | 385.5 |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.6 |
| Stearoyl-CoA (C18:0) | 1034.7 | 527.7 |
| Oleoyl-CoA (C18:1) | 1032.7 | 525.7 |
| Linoleoyl-CoA (C18:2) | 1030.7 | 523.7 |
| Arachidonoyl-CoA (C20:4) | 1054.7 | 547.7 |
5. Data Analysis and Quantification
-
Integrate the peak areas for the internal standard and each endogenous fatty acyl-CoA analyte.
-
Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of authentic standards for the fatty acyl-CoAs of interest, also spiked with the internal standard.
-
Determine the concentration of each analyte in the samples by interpolating their response ratios on the calibration curve.
Quantitative Data Summary
The following table presents representative data for the quantification of fatty acyl-CoAs in a hypothetical cell extract using this compound as an internal standard.
Table 3: Quantification of Fatty Acyl-CoAs in Cell Lysate
| Analyte | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS) | Response Ratio (Analyte/IS) | Calculated Concentration (pmol/10^6 cells) |
| Palmitoyl-CoA (C16:0) | 10.2 | 1.85 x 10^6 | 2.10 x 10^6 | 0.88 | 12.5 |
| Stearoyl-CoA (C18:0) | 11.5 | 1.26 x 10^6 | 2.10 x 10^6 | 0.60 | 8.5 |
| Oleoyl-CoA (C18:1) | 11.1 | 2.52 x 10^6 | 2.10 x 10^6 | 1.20 | 17.0 |
| Linoleoyl-CoA (C18:2) | 10.8 | 9.45 x 10^5 | 2.10 x 10^6 | 0.45 | 6.4 |
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (9Z,12Z)-Heptadecadienoyl-CoA in Fatty Acid Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(9Z,12Z)-Heptadecadienoyl-CoA is a unique, odd-chain, di-unsaturated fatty acyl-CoA. Its structure suggests a significant role in studying atypical fatty acid metabolism, particularly in pathways involving beta-oxidation of odd-chain fatty acids and the influence of unsaturation on metabolic processes. These notes provide a framework for utilizing this compound as a tool to investigate novel aspects of lipid metabolism and its implications in health and disease.
Odd-chain fatty acids, such as heptadecanoic acid (C17:0), have garnered increasing interest in the scientific community.[1][2] While historically used as internal standards in lipid analysis due to their presumed low abundance in humans, recent studies have linked plasma levels of odd-chain fatty acids to a reduced risk of cardiometabolic diseases.[1][2] this compound, as an activated form of a C17 di-unsaturated fatty acid, serves as a critical intermediate in the metabolic pathways of such molecules. Its applications in research can shed light on the enzymatic processes and regulatory mechanisms governing the metabolism of odd-chain unsaturated fatty acids.
Data Presentation
The following tables provide a template for presenting quantitative data from experiments utilizing this compound. The values presented are hypothetical and for illustrative purposes, representing expected outcomes from the described experimental protocols.
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases with this compound
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | This compound | 5.2 | 1.8 |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | This compound | 12.8 | 0.9 |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | This compound | 25.1 | 0.3 |
Table 2: Metabolic Fate of [1-¹⁴C]-(9Z,12Z)-Heptadecadienoyl-CoA in Cultured Hepatocytes
| Metabolite | % of Total Radioactivity (Control) | % of Total Radioactivity (CPT1 Inhibitor) |
| ¹⁴CO₂ | 35.2 ± 3.1 | 5.8 ± 0.9 |
| Acid-Soluble Metabolites | 18.9 ± 2.5 | 4.2 ± 0.7 |
| Triglycerides | 25.6 ± 2.8 | 48.7 ± 4.2 |
| Phospholipids | 15.3 ± 1.9 | 35.1 ± 3.5 |
| Propionyl-CoA | 3.8 ± 0.5 | 0.9 ± 0.2 |
| Unmetabolized Substrate | 1.2 ± 0.3 | 5.3 ± 1.1 |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for Acyl-CoA Dehydrogenases
This protocol outlines a method to determine the Michaelis-Menten kinetic parameters (Km and Vmax) of various acyl-CoA dehydrogenases using this compound as a substrate. The assay is based on the reduction of a ferrocenium (B1229745) compound, which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant acyl-CoA dehydrogenases (VLCAD, LCAD, MCAD)
-
This compound
-
Ferrocenium hexafluorophosphate (B91526)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6, 0.1 mM EDTA
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Prepare a series of dilutions of the substrate in the assay buffer, ranging from 0.5 µM to 50 µM.
-
In a quartz cuvette, mix 950 µL of assay buffer, 10 µL of ferrocenium hexafluorophosphate solution (10 mM), and 10 µL of the acyl-CoA dehydrogenase enzyme solution (final concentration 50-100 nM).
-
Initiate the reaction by adding 30 µL of the this compound dilution.
-
Immediately monitor the decrease in absorbance at 300 nm for 5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Repeat the assay for each substrate concentration and for each enzyme.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Metabolic Fate Analysis using Radiolabeled this compound
This protocol describes the use of [1-¹⁴C]-(9Z,12Z)-heptadecadienoyl-CoA to trace its metabolic fate in cultured cells, such as hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., HepG2)
-
[1-¹⁴C]-(9Z,12Z)-Heptadecadienoyl-CoA
-
Cell culture medium
-
CPT1 inhibitor (e.g., etomoxir)
-
Scintillation cocktail and counter
-
Lipid extraction solvents (chloroform, methanol)
-
Thin-layer chromatography (TLC) system
Procedure:
-
Seed hepatocytes in 6-well plates and grow to 80-90% confluency.
-
Prepare the incubation medium containing [1-¹⁴C]-(9Z,12Z)-heptadecadienoyl-CoA (final concentration 10 µM, specific activity 1 µCi/µmol). For inhibitor-treated wells, pre-incubate with etomoxir (B15894) (50 µM) for 1 hour.
-
Remove the growth medium, wash the cells with PBS, and add the incubation medium.
-
Incubate the cells for 4 hours at 37°C in a CO₂ incubator.
-
Measurement of ¹⁴CO₂ production: Transfer the incubation medium to a sealed flask containing a center well with a filter paper soaked in NaOH. Acidify the medium with perchloric acid to release dissolved CO₂. After 1 hour, remove the filter paper and measure the trapped ¹⁴CO₂ by scintillation counting.
-
Lipid Extraction: Wash the cells with ice-cold PBS and scrape them into a methanol (B129727) solution. Perform a Bligh-Dyer lipid extraction using chloroform (B151607) and water.
-
Separate the aqueous and organic phases by centrifugation.
-
Analysis of Aqueous Phase: Measure the radioactivity in the aqueous phase (containing acid-soluble metabolites) by scintillation counting.
-
Analysis of Organic Phase: Evaporate the organic phase under nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the corresponding silica (B1680970) for scintillation counting to quantify the radioactivity in triglycerides, phospholipids, and unmetabolized fatty acyl-CoA.
-
Propionyl-CoA Analysis: A separate, non-radioactive experiment can be performed, and cell lysates can be analyzed by LC-MS/MS to quantify the levels of propionyl-CoA, the end product of odd-chain fatty acid beta-oxidation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for metabolic fate analysis.
These application notes and protocols provide a starting point for researchers to explore the role of this compound in fatty acid metabolism. The unique structure of this molecule offers opportunities to uncover novel metabolic pathways and regulatory mechanisms, potentially leading to new therapeutic targets for metabolic diseases.
References
Application Notes and Protocols for In Vitro Enzyme Assays Using (9Z,12Z)-Heptadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(9Z,12Z)-Heptadecadienoyl-CoA is an odd-chain polyunsaturated fatty acyl-CoA. While less common than its even-chain counterparts, it serves as a valuable substrate for studying the activity of various enzymes involved in fatty acid metabolism, particularly fatty acid desaturases. These enzymes play crucial roles in cellular processes, and their dysregulation is implicated in numerous diseases. This document provides detailed protocols for in vitro assays using this compound, focusing on its application as a substrate for delta-6 desaturase (FADS2), an enzyme known to act on odd-chain fatty acids.
Proposed Signaling Pathway: Delta-6 Desaturation of this compound
The primary enzymatic reaction involving this compound is its desaturation by delta-6 desaturase. This enzyme introduces a double bond at the delta-6 position of the fatty acyl chain, converting the substrate into (6Z,9Z,12Z)-heptadecatrienoyl-CoA. This reaction is a key step in the biosynthesis of more highly unsaturated odd-chain fatty acids.
Figure 1. Proposed enzymatic conversion of this compound.
Data Presentation: Enzyme Kinetics
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |
| Linoleoyl-CoA (C18:2n-6) | Rat Liver Microsomes | 1.5 - 10.7 | 0.08 - 0.63 |
| α-Linolenoyl-CoA (C18:3n-3) | Rat Liver Microsomes | ~6.5 | ~7.5 (pmol/min/mg) |
| Eicosadienoyl-CoA (C20:2n-6) | Human Fetal Liver Microsomes | 3.9 | 9.1 (pmol/min/mg) |
Experimental Protocols
Protocol 1: Preparation of Microsomes from Rat Liver
This protocol describes the isolation of the microsomal fraction from rat liver, which is a rich source of delta-6 desaturase.[3][4]
Materials:
-
Fresh or frozen rat liver
-
Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
High-Speed Refrigerated Centrifuge
-
Ultracentrifuge
-
Dounce Homogenizer
Procedure:
-
Mince approximately 5 grams of rat liver on ice.
-
Add 4 volumes of ice-cold homogenization buffer and homogenize using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Aliquots can be stored at -80°C for several months.
Protocol 2: In Vitro Delta-6 Desaturase Assay
This protocol outlines a radiometric assay to measure the conversion of [1-¹⁴C]-(9Z,12Z)-heptadecadienoyl-CoA to its desaturated product. An analogous non-radiometric method using HPLC for detection is also described.
Materials:
-
[1-¹⁴C]-(9Z,12Z)-heptadecadienoyl-CoA (or non-labeled substrate)
-
Rat liver microsomes (from Protocol 1)
-
Assay Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.2)
-
NADH solution (freshly prepared)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction stopping solution: 10% KOH in 80% ethanol
-
Internal standard (e.g., heptadecanoic acid)
-
Methanol
-
BF₃-methanol or HCl-methanol for methylation
-
HPLC system with a C18 column and a UV or radioactivity detector
Assay Workflow:
Figure 2. Experimental workflow for the in vitro delta-6 desaturase assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer (to a final volume of 200 µL)
-
Rat liver microsomes (50-100 µg of protein)
-
BSA (1 mg/mL)
-
NADH (1 mM)
-
[1-¹⁴C]-(9Z,12Z)-heptadecadienoyl-CoA (10-50 µM, specific activity ~50 dpm/pmol)
-
-
Initiate Reaction: Pre-incubate the mixture for 2 minutes at 37°C. Start the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction at 37°C for 20 minutes with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding 1 mL of the stopping solution.
-
Saponification and Extraction:
-
Add an internal standard.
-
Saponify the lipids by heating at 80°C for 60 minutes.
-
Cool the tubes and acidify the mixture with 200 µL of 6 M HCl.
-
Extract the fatty acids by adding 2 mL of hexane, vortexing, and centrifuging at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube. Repeat the extraction.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Add 1 mL of BF₃-methanol and heat at 100°C for 30 minutes.
-
Cool and add 1 mL of water. Extract the FAMEs with 2 mL of hexane.
-
-
HPLC Analysis:
-
Evaporate the hexane and redissolve the FAMEs in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into an HPLC system equipped with a C18 column.[5][6]
-
Use a gradient of acetonitrile (B52724) in water to separate the FAMEs.
-
Monitor the eluent using a radioactivity detector or a UV detector (at ~205 nm for non-labeled FAMEs).
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and product FAMEs by comparing their retention times with standards.
-
Calculate the amount of product formed based on the radioactivity or peak area.
-
Express the enzyme activity as pmol or nmol of product formed per minute per mg of microsomal protein.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no enzyme activity | Inactive microsomes | Prepare fresh microsomes and ensure proper storage at -80°C. |
| Degraded NADH | Prepare NADH solution fresh for each experiment. | |
| Sub-optimal assay conditions | Optimize pH, temperature, and incubation time. | |
| High background signal | Endogenous fatty acids in microsomes | Perform a blank reaction without the addition of the substrate to determine the background.[1] |
| Non-enzymatic degradation of substrate | Run a control reaction without microsomes. | |
| Poor separation of FAMEs in HPLC | Inappropriate HPLC conditions | Optimize the mobile phase gradient, flow rate, and column temperature.[5][6] |
| Incomplete derivatization | Ensure complete evaporation of the solvent before adding the methylation reagent and adequate reaction time and temperature. |
Conclusion
The protocols and data presented provide a comprehensive framework for utilizing this compound as a substrate in in vitro enzyme assays, particularly for characterizing delta-6 desaturase activity. These methods are essential for researchers investigating fatty acid metabolism and for professionals in drug development targeting enzymes in these pathways. The provided workflows and troubleshooting guide will aid in the successful implementation and interpretation of these assays.
References
- 1. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta-6-desaturation of linoleic and alpha-linolenic acids in aged rats: a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay for the terminal enzyme of the stearoyl coenzyme A desaturase system using chick embryo liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of fatty acid desaturase activity in rat lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Acyl-CoA Analysis in Plasma
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, participating in numerous biochemical pathways including the Krebs cycle, fatty acid β-oxidation, and the synthesis of complex lipids.[1][2] Their accurate quantification in plasma is crucial for understanding metabolic regulation in health and disease, and for the development of novel therapeutics targeting metabolic pathways.[3][4] However, the analysis of acyl-CoAs in plasma presents significant challenges due to their low intracellular abundance, inherent instability in aqueous solutions, and the complex nature of the plasma matrix.[2][4][5]
These application notes provide a comprehensive overview and detailed protocols for the most common sample preparation techniques for acyl-CoA analysis from plasma, focusing on robust and reproducible methods for extraction, purification, and preparation for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles of Acyl-CoA Sample Preparation
Successful acyl-CoA analysis hinges on the rapid and effective removal of interfering proteins and the minimization of analyte degradation throughout the workflow. Key considerations include:
-
Minimizing Degradation: Acyl-CoAs are highly susceptible to both enzymatic and chemical degradation. All procedures should be performed rapidly and at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and hydrolysis.[6]
-
Efficient Protein Removal: Plasma proteins can interfere with downstream analysis by clogging analytical columns and causing ion suppression in mass spectrometry.[7][8] Protein precipitation is a fundamental step in preparing plasma samples.
-
Internal Standards: Due to the potential for analyte loss during sample preparation, the use of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like Heptadecanoyl-CoA) is critical for accurate quantification.[6][9] The internal standard should be added at the very beginning of the extraction process.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often the first step in any acyl-CoA extraction workflow and can be sufficient for some LC-MS/MS analyses, depending on the required sensitivity. Organic solvents or acids are commonly used as precipitating agents.[7][8]
Experimental Protocol: Acetonitrile (B52724)/Methanol (B129727) Precipitation
This protocol is a widely used method for general protein precipitation from plasma.[10][11]
-
Sample Thawing: If frozen, thaw plasma samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard: Add the internal standard solution to the plasma.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile (or a mixture of 8:1:1 acetonitrile:methanol:acetone) to the plasma sample.[10][11] The 3:1 or 4:1 ratio of solvent to sample is common.[8]
-
Mixing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the sample at 4°C for 30 minutes to enhance protein precipitation.[10]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 - 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9][10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[9][12]
Alternative PPT Reagent: 5-Sulfosalicylic Acid (SSA)
An alternative to organic solvent precipitation is the use of acids. Using 5-sulfosalicylic acid (SSA) for deproteinization can be advantageous as it may not require removal by SPE prior to LC-MS/MS analysis, potentially improving the recovery of more polar molecules like pantothenate and dephospho-CoA.[3]
Method 2: Solid-Phase Extraction (SPE)
Solid-phase extraction is a powerful technique used to purify and concentrate acyl-CoAs from the crude extract obtained after protein precipitation.[13][14] It separates analytes from interfering substances based on their physical and chemical properties. For acyl-CoAs, weak anion exchange or specialized sorbents like 2-(2-pyridyl)ethyl are commonly employed.[9][13]
Experimental Protocol: 2-(2-pyridyl)ethyl SPE
This protocol is adapted from established methods for the purification of a broad range of acyl-CoAs following an initial extraction/precipitation step.[13]
-
Initial Extraction: Begin with the supernatant collected from a protein precipitation method (e.g., steps 1-8 in the PPT protocol above).
-
SPE Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column by passing 2 mL of an appropriate wash solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid) through it.[13]
-
Sample Loading: Load the supernatant onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.
-
Washing: Wash the column with 2 mL of the wash solution to remove unbound impurities and contaminants.[13]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of an elution solution (e.g., Methanol/250 mM Ammonium Formate, 4:1 v/v).[13] Collect the eluate in a clean tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried, purified extract in a suitable solvent for LC-MS/MS analysis.
-
Storage: Store the purified, dried acyl-CoA pellet at -80°C until analysis.[2]
Quantitative Data: Acyl-CoA Recovery with SPE
The recovery of acyl-CoAs can vary based on the specific method and acyl chain length. The following table summarizes representative recovery data for a 2-(2-pyridyl)ethyl SPE method.
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 85-95% | [13] |
| Malonyl-CoA | Short (C3) | 83-90% | [13] |
| Octanoyl-CoA | Medium (C8) | 88-92% | [13] |
| Oleoyl-CoA | Long (C18:1) | 85-90% | [13] |
| Arachidonyl-CoA | Long (C20:4) | 83-88% | [13] |
Method 3: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. For acyl-CoAs, a common approach involves a chloroform (B151607)/methanol/water system, which separates the more polar acyl-CoAs into the aqueous phase away from lipids in the organic phase.
Experimental Protocol: Chloroform/Methanol LLE
This protocol is based on the principle of phase separation to isolate acyl-CoAs.[9][15]
-
Sample Preparation: Start with 100 µL of plasma in a glass tube. Add internal standard.
-
Solvent Addition: Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the plasma.[9]
-
Lysis/Mixing: Vortex vigorously for 2 minutes to ensure complete mixing and cell lysis.
-
Phase Separation: Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex again for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes at 4°C. This will result in a lower organic phase, a protein interface, and an upper aqueous phase.
-
Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs, into a new pre-chilled tube. Avoid disturbing the protein interface and the lower organic layer.[9]
-
Drying & Reconstitution: Dry the collected aqueous phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Comparison of Sample Preparation Techniques
The choice of method depends on the specific acyl-CoAs of interest, required sensitivity, sample throughput, and available equipment.
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Protein removal by denaturation | Analyte purification by affinity | Analyte separation by solubility |
| Selectivity | Low | High | Moderate to High |
| Speed | Fast, high-throughput | Moderate, can be automated | Slow, labor-intensive |
| Cost | Low | High (consumables) | Low |
| Automation | Easily automated[11] | Easily automated (96-well plates)[16] | Difficult to automate[17] |
| Best For | Rapid screening, initial cleanup | High purity, removing interferences | Removing lipids, specific applications |
| Key Advantage | Simplicity and speed[8] | High recovery and clean extracts[13] | Effective lipid removal |
Conclusion
The reliable quantification of acyl-CoAs in plasma is essential for metabolic research and drug development. The choice of sample preparation is a critical determinant of analytical success. Simple protein precipitation is fast and effective for initial cleanup, while solid-phase extraction offers superior purity and is amenable to high-throughput automation. Liquid-liquid extraction remains a valuable tool for specific applications where lipid removal is paramount. For robust and accurate quantification, all methods require careful execution at low temperatures and the use of appropriate internal standards to account for the inherent instability of acyl-CoA molecules. The protocols and data presented here provide a foundation for researchers to select and implement the most suitable method for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for Reversed-Phase HPLC Separation of Unsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated fatty acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a multitude of cellular processes, including energy metabolism, lipid synthesis, and cell signaling. The accurate quantification and separation of these molecules are crucial for understanding disease states such as metabolic syndrome, cardiovascular diseases, and cancer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the analysis of fatty acyl-CoAs due to its ability to separate these compounds based on their hydrophobicity, which is determined by their acyl chain length and degree of unsaturation.[1] This document provides detailed application notes and protocols for the successful separation and quantification of unsaturated fatty acyl-CoAs using RP-HPLC.
Principle of Separation
In reversed-phase HPLC, fatty acyl-CoAs are separated based on their chain length and the number of double bonds in the fatty acyl chain.[1] The stationary phase is non-polar (typically C18), while the mobile phase is polar. Longer-chain fatty acyl-CoAs exhibit greater hydrophobicity and are therefore retained longer on the column. Conversely, the presence of double bonds (unsaturation) decreases the hydrophobicity, leading to shorter retention times.[2] Thus, for a given chain length, a more unsaturated acyl-CoA will elute earlier than a more saturated one.
Experimental Protocols
Sample Preparation from Tissues
Accurate analysis of fatty acyl-CoAs begins with proper sample preparation to ensure the stability of these molecules and remove interfering substances. The following is a generalized protocol for the extraction of fatty acyl-CoAs from tissue samples.[3][4]
Materials and Reagents:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenizer
-
Extraction Buffer: 100 mM KH₂PO₄, pH 4.9[4]
-
2-Propanol
-
Acetonitrile
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)
-
Internal Standard (e.g., Heptadecanoyl-CoA)[4]
-
Solid-Phase Extraction (SPE) Columns (e.g., C18 or weak anion exchange)[3][4]
-
SPE Column Conditioning Solution (e.g., Methanol)
-
SPE Column Equilibration Solution (e.g., Deionized water)
-
SPE Column Wash Solution (e.g., 2% Formic Acid)
-
SPE Column Elution Buffer (e.g., 2% Ammonium Hydroxide (B78521) in Methanol)[3]
-
Centrifuge capable of refrigeration
Procedure:
-
Tissue Homogenization:
-
Solvent Extraction:
-
Add 2.0 mL of 2-propanol to the homogenate and briefly homogenize again.[4]
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[4]
-
Vortex the mixture vigorously for 5 minutes.[4]
-
Centrifuge at ~2,000 x g for 5-10 minutes at 4°C to pellet the precipitated protein and other cellular debris.[4]
-
-
Supernatant Collection:
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs and transfer it to a new tube.
-
Dilute the supernatant with 10 mL of 100 mM KH₂PO₄ (pH 4.9) to prepare it for SPE.[4]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE column by passing 3 mL of methanol (B129727) through it, followed by equilibration with 3 mL of deionized water.[3]
-
Load the diluted supernatant onto the SPE column.
-
Wash the column with 3 mL of deionized water, followed by 3 mL of a weak organic wash (e.g., 2% formic acid in water) to remove polar impurities.[3]
-
Elute the fatty acyl-CoAs with 2-3 mL of an appropriate elution buffer (e.g., 2% ammonium hydroxide in methanol).[3]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for HPLC analysis.
-
Reversed-Phase HPLC Method
This section provides a general RP-HPLC method that can be adapted for the analysis of a variety of unsaturated fatty acyl-CoAs.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 5.3[3]
-
Mobile Phase B: Acetonitrile
-
Fatty Acyl-CoA standards
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 75 mM KH₂PO₄, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 260 nm or MS/MS |
| Injection Volume | 10-20 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 80 | 20 |
| 30.0 | 80 | 20 |
Data Presentation
The following table summarizes the expected elution order and approximate retention times for a selection of unsaturated fatty acyl-CoAs based on the principles of reversed-phase chromatography. Actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Table 1: Expected Elution Order of Unsaturated Fatty Acyl-CoAs
| Fatty Acyl-CoA | Abbreviation | Approximate Retention Time (min) |
| Linolenoyl-CoA | C18:3-CoA | 12.5 |
| Linoleoyl-CoA | C18:2-CoA | 13.8 |
| Oleoyl-CoA | C18:1-CoA | 15.2 |
| Arachidonoyl-CoA | C20:4-CoA | 16.5 |
| Eicosapentaenoyl-CoA | C20:5-CoA | 15.8 |
| Docosahexaenoyl-CoA | C22:6-CoA | 17.1 |
Table 2: Quantitative Performance of UHPLC-MS/MS Method for Acyl-CoA Analysis [6]
| Parameter | Performance Metric |
| Limit of Detection (LOD) | 1-5 fmol |
| Recovery | 90-111% |
| Linear Range | Varies by analyte, typically spans several orders of magnitude |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of unsaturated fatty acyl-CoAs from tissue samples.
Metabolic Fate of Unsaturated Fatty Acyl-CoAs
Unsaturated fatty acyl-CoAs are central players in lipid metabolism. The diagram below outlines their primary metabolic fates.[1][7]
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols for Enhanced Detection of (9Z,12Z)-heptadecadienoyl-CoA Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of (9Z,12Z)-heptadecadienoyl-CoA to enhance its detection in various analytical platforms. The methodologies outlined are designed to improve sensitivity, chromatographic separation, and overall analytical performance for the quantification and characterization of this specific long-chain fatty acyl-CoA.
Introduction
This compound is a long-chain polyunsaturated fatty acyl-CoA that plays a role in lipid metabolism. Accurate and sensitive detection of this molecule is crucial for understanding its physiological and pathological significance. However, due to its chemical properties, direct analysis can be challenging. Derivatization is a key strategy to improve its detection by modifying the molecule to enhance its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for liquid chromatography (LC) based detection.[1] This document outlines several derivatization strategies, including the formation of fatty acid methyl esters (FAMEs) for GC-Mass Spectrometry (MS) analysis and fluorescent labeling for High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Derivatization Strategies for Enhanced Detection
The choice of derivatization method depends on the analytical platform and the desired sensitivity. Below are two primary approaches for the derivatization of this compound.
Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis
This is a classic and widely used method for the analysis of fatty acids. The carboxyl group of the fatty acid is converted to a less polar and more volatile methyl ester, making it suitable for GC analysis. The process typically involves the hydrolysis of the acyl-CoA to the free fatty acid, followed by esterification.
Fluorescent Derivatization for HPLC Analysis
For enhanced sensitivity in liquid chromatography, a fluorescent tag can be attached to the carboxyl group of the fatty acid. This approach is particularly useful for detecting trace amounts of the analyte.[2][3] 9-Anthryldiazomethane (ADAM) is a common derivatizing agent that reacts with carboxylic acids to form highly fluorescent esters.[2][3][4]
Quantitative Data Presentation
Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis
| Derivatization Method | Analytical Platform | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| FAME (BF₃-Methanol) | GC-MS | Low ng to high pg range | Robust, well-established method, good for total fatty acid profiling.[1] | Requires hydrolysis step, heating can potentially cause isomerization of double bonds. |
| Fluorescent (ADAM) | HPLC-Fluorescence | Picomole level[4] | High sensitivity and selectivity, mild reaction conditions.[2][3] | Reagent can be light-sensitive, potential for background fluorescence. |
Experimental Protocols
Protocol 1: FAME Derivatization using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the conversion of this compound to its corresponding fatty acid methyl ester for GC-MS analysis.
Materials:
-
Sample containing this compound
-
14% Boron trifluoride-methanol (BF₃-methanol) solution[1]
-
Hexane (B92381) (GC grade)[1]
-
Saturated NaCl solution[1]
-
Anhydrous sodium sulfate[1]
-
Reaction vials with PTFE-lined caps[1]
-
Heptadecanoic acid (C17:0) as an internal standard
Procedure:
-
Hydrolysis & Internal Standard Spiking: To a known amount of sample, add the internal standard. Hydrolyze the acyl-CoA to the free fatty acid using a suitable method (e.g., alkaline hydrolysis with NaOH). Neutralize the solution and extract the free fatty acids into an organic solvent. Dry the extract under a stream of nitrogen.
-
Derivatization: Add 1 mL of 14% BF₃-methanol solution to the dried sample in a reaction vial.[1]
-
Heating: Tightly cap the vial and heat at 60°C for 30 minutes.[1]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[1]
-
Phase Separation: Vortex the vial vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the phases to separate.[1]
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[1]
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Fluorescent Derivatization using 9-Anthryldiazomethane (ADAM)
This protocol details the derivatization of (9Z,12Z)-heptadecadienoic acid with ADAM for sensitive detection by HPLC with a fluorescence detector.
Materials:
-
Sample containing this compound (hydrolyzed to the free fatty acid)
-
9-Anthryldiazomethane (ADAM) solution (e.g., in ethyl acetate)[2][3]
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Reaction vials
-
Decanoic acid or other suitable fatty acid as an internal standard[4]
Procedure:
-
Sample Preparation: Start with a dried extract of the free fatty acid obtained from the hydrolysis of this compound. Add the internal standard.
-
Reconstitution: Dissolve the dried sample in a suitable volume of ethyl acetate.
-
Derivatization: Add the ADAM reagent solution to the sample. The reaction proceeds readily at room temperature.[2][3][4] Allow the reaction to proceed for approximately 1 hour in the dark to prevent photodegradation of the reagent and derivatives.
-
Quenching (Optional): If necessary, a small amount of a carboxylic acid like acetic acid can be added to consume any excess ADAM reagent.
-
Analysis: The reaction mixture can be directly injected into the HPLC system for analysis.
Visualizations
Experimental Workflow: FAME Derivatization
Caption: Workflow for FAME derivatization of this compound.
Experimental Workflow: Fluorescent Derivatization with ADAM
Caption: Workflow for fluorescent derivatization with ADAM.
Concluding Remarks
The derivatization protocols presented here provide robust methods for the enhanced detection of this compound. The choice between FAME derivatization for GC-MS and fluorescent derivatization for HPLC will depend on the specific requirements of the study, including the required sensitivity and the available instrumentation. Proper validation of the chosen method with appropriate standards and controls is essential for accurate and reliable quantification.
References
Application Notes and Protocols: Stable Isotope Labeling of (9Z,12Z)-heptadecadienoyl-CoA for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of MFA, allowing researchers to trace the fate of atoms through intricate metabolic networks.[1][2] This application note provides a detailed protocol for the use of stable isotope-labeled (9Z,12Z)-heptadecadienoyl-CoA to investigate fatty acid metabolism. (9Z,12Z)-heptadecadienoic acid is an odd-chain polyunsaturated fatty acid. The study of its metabolism provides unique insights into cellular lipid dynamics, particularly the distinct pathways governing odd-chain versus even-chain fatty acid oxidation.[3][4][5]
The final product of β-oxidation of odd-chain fatty acids is propionyl-CoA, which can then be converted to succinyl-CoA and enter the Krebs cycle. This contrasts with even-chain fatty acids, which are completely degraded to acetyl-CoA.[3][4][5] By tracing the incorporation and transformation of isotopically labeled this compound, researchers can quantify its contribution to various lipid pools, assess its rate of β-oxidation, and understand its role in cellular energy homeostasis. These insights are valuable for research in metabolic diseases, oncology, and the development of therapeutics targeting fatty acid metabolism.
Key Applications
-
Quantifying the flux of an odd-chain fatty acid into complex lipids such as triglycerides, phospholipids, and cholesteryl esters.
-
Determining the rate of β-oxidation of this compound and its contribution to the Krebs cycle.
-
Investigating the metabolic reprogramming of fatty acid metabolism in disease states (e.g., cancer, metabolic syndrome).
-
Screening and characterization of drugs that modulate fatty acid metabolism.
Experimental Workflow Overview
The overall experimental workflow for a stable isotope labeling experiment using this compound is depicted below. The process begins with the synthesis of the labeled fatty acid, followed by its conversion to the CoA thioester. This tracer is then introduced into a biological system (e.g., cell culture). After a defined incubation period, metabolites are extracted and analyzed by mass spectrometry to determine the isotopic enrichment in various downstream products.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fvs.com.py [fvs.com.py]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
Quantifying (9Z,12Z)-Heptadecadienoyl-CoA in Subcellular Fractions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z)-Heptadecadienoyl-CoA is an odd-chain polyunsaturated fatty acyl-CoA molecule. The study of odd-chain fatty acids and their CoA esters is a growing field of interest due to their potential roles in cellular metabolism and signaling. Unlike their even-chain counterparts, the metabolism of odd-chain fatty acyl-CoAs results in the production of propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle via succinyl-CoA, highlighting a distinct metabolic fate. Understanding the subcellular distribution of this compound is crucial for elucidating its specific biological functions within the cell. This document provides detailed protocols for the subcellular fractionation of cells and the subsequent quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.
Data Presentation
The accurate quantification of this compound in different subcellular compartments is essential for understanding its metabolic roles. As there is currently limited published data on the specific subcellular distribution of this molecule, the following table is provided as a template for researchers to populate with their own experimental data. This will allow for a clear and structured presentation of quantitative results, facilitating comparison across different fractions and experimental conditions.
Table 1: Template for Quantitative Distribution of this compound in Subcellular Fractions
| Subcellular Fraction | This compound Concentration (pmol/mg protein) | Standard Deviation |
| Whole Cell Lysate | Enter experimental data | Enter experimental data |
| Nuclei | Enter experimental data | Enter experimental data |
| Mitochondria | Enter experimental data | Enter experimental data |
| Microsomes (ER) | Enter experimental data | Enter experimental data |
| Cytosol | Enter experimental data | Enter experimental data |
| Peroxisomes | Enter experimental data | Enter experimental data |
Experimental Protocols
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This protocol describes a general method for isolating major subcellular fractions (nuclei, mitochondria, microsomes, and cytosol) from cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer (e.g., 250 mM sucrose, 10 mM HEPES-Tris pH 7.4, 1 mM EGTA-Tris)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Protease inhibitor cocktail
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping in ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Fractionation Buffer. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized for the cell type to ensure efficient lysis with minimal organelle damage.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.
-
Mitochondrial Fraction Isolation: Carefully collect the supernatant from the previous step and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondrial fraction.
-
Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum), and the supernatant is the cytosolic fraction.
-
Washing and Storage: Wash each pellet by resuspending in Fractionation Buffer and repeating the respective centrifugation step. Store all fractions at -80°C until lipid extraction. Determine the protein concentration of each fraction for normalization.
Protocol 2: Acyl-CoA Extraction from Subcellular Fractions
This protocol outlines the extraction of acyl-CoAs from the isolated subcellular fractions.
Materials:
-
Subcellular fractions (from Protocol 1)
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled C17:2-CoA)
-
Extraction Solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water or 10% trichloroacetic acid in water)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Addition of Internal Standard: To a known amount of protein from each subcellular fraction, add a known amount of the internal standard.
-
Extraction: Add ice-cold Extraction Solvent to the sample. Vortex vigorously for 5 minutes at 4°C.
-
Protein Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole)
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate
-
This compound standard
Procedure:
-
LC Separation:
-
Inject the reconstituted extract onto the C18 column.
-
Use a gradient elution program to separate the acyl-CoAs. For example, a linear gradient from 20% B to 100% B over 15 minutes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing pure standards.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of the this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the protein content of each subcellular fraction.
-
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic context of this compound.
Application Note: Rapid Profiling of Acyl-CoAs by Flow Infusion Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The ability to rapidly and accurately profile acyl-CoAs is critical for understanding cellular metabolism in various physiological and pathological states, making it invaluable for disease biomarker discovery and pharmacological studies.[2][3] Flow infusion mass spectrometry offers a high-throughput approach for the direct analysis of acyl-CoAs, minimizing sample preparation time and potential degradation of these labile molecules.[4][5] This application note provides a detailed protocol for the rapid profiling of acyl-CoAs in biological samples using flow infusion tandem mass spectrometry.
Principle
Flow infusion analysis involves the direct introduction of a continuous stream of sample extract into the mass spectrometer's ion source without prior chromatographic separation.[6] This technique is particularly advantageous for targeted analysis of specific classes of molecules, such as acyl-CoAs, which share a common structural moiety. By utilizing tandem mass spectrometry (MS/MS) techniques like neutral loss or precursor ion scanning, or more commonly, multiple reaction monitoring (MRM), specific acyl-CoA species can be selectively detected and quantified with high sensitivity and specificity.[4][5][7] A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety, which can be used for their selective detection.[4][8]
Experimental Workflow
The overall experimental workflow for acyl-CoA profiling by flow infusion mass spectrometry is depicted below.
Caption: A general workflow for acyl-CoA analysis.
Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted for both adherent and suspension mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cold (-20°C) extraction solvent: Chloroform (B151607):Methanol (1:2 v/v)[1]
-
Internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA, C17:0-CoA)[4][5]
-
Chloroform
-
Water
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Washing:
-
Cell Lysis and Extraction:
-
Phase Separation:
-
Aqueous Phase Collection:
-
The acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.[1]
-
-
Sample Preparation for Infusion:
-
Dry the collected aqueous phase under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for mass spectrometry analysis, such as 50% methanol.[4]
-
Protocol 2: Acyl-CoA Extraction from Tissues
This protocol is suitable for the extraction of acyl-CoAs from tissue samples.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA, C17:0-CoA)[4][5]
-
Extraction solvent: Acetonitrile:Methanol:Water (2:2:1 v/v/v)[9]
-
Microcentrifuge tubes
Procedure:
-
Tissue Homogenization:
-
Flash-freeze the tissue sample in liquid nitrogen immediately after collection.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[9]
-
-
Extraction:
-
Weigh approximately 200 mg of the powdered tissue into a pre-chilled tube.
-
Add a 20-fold excess (v/w) of the extraction solvent containing internal standards.[9]
-
Homogenize the sample thoroughly.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at 14,000 x g at 4°C for 15 minutes to pellet the precipitated proteins.[9]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Sample Preparation for Infusion:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for mass spectrometry analysis.
-
Protocol 3: Flow Infusion Mass Spectrometry Analysis
Instrumentation and Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[8]
-
Infusion: Use a syringe pump to deliver the reconstituted sample extract directly to the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive ion mode is generally preferred for the analysis of acyl-CoAs.[10][11]
-
MS/MS Method:
-
Neutral Loss Scan: A neutral loss scan of 506.9 Da can be used for a general profiling of all acyl-CoA species.[4][5]
-
Multiple Reaction Monitoring (MRM): For targeted quantification, set up MRM transitions for each specific acyl-CoA and internal standard. The precursor ion is the [M+H]⁺ of the acyl-CoA, and the product ion often corresponds to the acyl-CoA fragment after the neutral loss of the phosphoadenosine diphosphate moiety.[4]
-
Data Presentation
Table 1: Example MRM Transitions for Selected Acyl-CoAs
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA (C2) | 810 | 303 |
| Propionyl-CoA (C3) | 824 | 317 |
| Butyryl-CoA (C4) | 838 | 331 |
| Hexanoyl-CoA (C6) | 866 | 359 |
| Octanoyl-CoA (C8) | 894 | 387 |
| Decanoyl-CoA (C10) | 922 | 415 |
| Lauroyl-CoA (C12) | 950 | 443 |
| Myristoyl-CoA (C14) | 978 | 471 |
| Palmitoyl-CoA (C16) | 1006 | 499 |
| Stearoyl-CoA (C18) | 1034 | 527 |
| Oleoyl-CoA (C18:1) | 1032 | 555 |
| Linoleoyl-CoA (C18:2) | 1030 | 553 |
| (Data sourced from literature[4]) |
Table 2: Reported Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~4.0 | ~2.5 |
| C18:0-CoA | - | ~1.5 | ~1.0 |
| C18:1-CoA | - | ~3.0 | ~2.0 |
| (Note: Data from different sources may have variations in experimental conditions and normalization methods.[1]) |
Signaling Pathway Visualization
The following diagram illustrates the central role of Acyl-CoAs in metabolism.
Caption: Central role of Acyl-CoAs in metabolism.
Conclusion
Flow infusion mass spectrometry provides a rapid and sensitive method for the profiling of acyl-CoAs in biological samples. This approach is well-suited for high-throughput screening applications in metabolic research and drug development. The protocols and data presented in this application note offer a foundation for researchers to establish and optimize their own acyl-CoA profiling workflows. Accurate quantification of these key metabolic intermediates will continue to provide valuable insights into cellular physiology and disease.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyl-CoA Profiling in Mammalian Cells using Hydrophilic Interaction Liquid Chromatography (HILIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (Acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and amino acid catabolism. The levels of these molecules can provide a snapshot of the metabolic state of mammalian cells, making their accurate quantification crucial for understanding disease pathophysiology and for the development of novel therapeutics.[1][2][3] This document provides detailed application notes and protocols for the profiling of Acyl-CoAs in mammalian cells using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), a robust method for the simultaneous analysis of short- to long-chain Acyl-CoA species.[1][4]
Application Notes
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds like Acyl-CoAs.[1][4] Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling the retention and separation of water-soluble analytes. This approach is particularly advantageous for Acyl-CoA analysis as it allows for the comprehensive profiling of a wide range of Acyl-CoA species, from the short-chain acetyl-CoA to very-long-chain species, in a single analytical run.[1][4]
Key Applications in Research and Drug Development:
-
Metabolic Phenotyping: Characterizing the metabolic state of cells under different physiological or pathological conditions. For instance, alterations in Acyl-CoA profiles have been observed in HepG2 cells under starved conditions, indicating changes in fatty acid oxidation.[1][4]
-
Disease Biomarker Discovery: Identifying novel biomarkers for metabolic diseases such as fatty acid oxidation disorders, diabetes, and cancer by comparing Acyl-CoA profiles between healthy and diseased cells.[2][3]
-
Pharmacodynamic Studies: Evaluating the on-target and off-target effects of drugs that modulate metabolic pathways.
-
Mechanistic Investigations: Elucidating the mechanisms of action of drugs and understanding the metabolic reprogramming that occurs in response to therapeutic interventions.[2][3]
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of Acyl-CoAs from mammalian cells.
Materials and Reagents
-
Acyl-CoA standards (e.g., Acetyl-CoA, Malonyl-CoA, Succinyl-CoA, etc.)
-
Internal Standards (e.g., ¹³C-labeled Acyl-CoAs or odd-chain Acyl-CoAs like C15:0-CoA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Ammonium formate (B1220265)
-
Formic acid
-
Trichloroacetic acid (TCA)
-
Phosphate-buffered saline (PBS), ice-cold
-
Dry ice
-
Cultured mammalian cells (e.g., HepG2, MCF7, RAW264.7)
Sample Preparation and Acyl-CoA Extraction
A rapid and efficient extraction method is crucial to quench metabolic activity and preserve the integrity of the Acyl-CoA pool.
Protocol:
-
Culture mammalian cells to the desired confluence in appropriate culture vessels.
-
Aspirate the culture medium and place the plate on dry ice to rapidly quench cellular metabolism.
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation at a low speed, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent. An effective solvent is 80% methanol in water, pre-chilled on dry ice.[5] Another option is 10% (w/v) trichloroacetic acid (TCA) in water.[6]
-
Scrape the adherent cells or resuspend the cell pellet in the extraction solvent.
-
If using an internal standard, spike the samples at this stage.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Sonicate the samples briefly on ice to ensure complete cell lysis.
-
Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[6]
-
Transfer the supernatant containing the Acyl-CoAs to a new tube and dry it using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
HILIC-MS/MS Analysis
Reconstitution of Samples:
Prior to injection, reconstitute the dried extracts in a suitable solvent. For HILIC, a solvent with a high organic content is preferred, such as 90% acetonitrile in water with a buffer like 10 mM ammonium formate.
Chromatographic Conditions:
-
Column: A zwitterionic HILIC column is recommended for broad coverage of Acyl-CoA species.[1][4]
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: 90% Acetonitrile with 10 mM Ammonium formate
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 2 - 10 µL
-
Column Temperature: 25 - 40°C
-
Gradient: A typical gradient starts at a high percentage of mobile phase B, with a gradual increase in mobile phase A to elute the analytes.
Example Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 10 | 90 |
| 20.0 | 80 | 20 |
| 22.0 | 80 | 20 |
| 22.1 | 10 | 90 |
| 30.0 | 10 | 90 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Collision Gas: Argon
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.
MRM Transitions:
Each Acyl-CoA species is identified and quantified based on its specific precursor-to-product ion transition. The precursor ion is the protonated molecule [M+H]⁺, and a common product ion results from the neutral loss of the 3'-phospho-ADP moiety (m/z 507).
Quantitative Data Summary
The following tables summarize quantitative data of Acyl-CoA levels in different mammalian cell lines as reported in the literature.
Table 1: Acyl-CoA concentrations in HepG2 cells. [6]
| Acyl-CoA Species | Concentration (pmol/10⁶ cells) |
| Acetyl-CoA | 2.75 |
| Propionyl-CoA | 0.32 |
| Succinyl-CoA | 0.77 |
| Crotonyl-CoA | 0.033 |
| Lactoyl-CoA | 0.011 |
Table 2: Fatty Acyl-CoA content in MCF7 and RAW264.7 cells. [7]
| Cell Line | Total Fatty Acyl-CoAs (pmol/10⁶ cells) | Predominant Species |
| MCF7 | 80.4 ± 6.1 | Oleoyl-CoA (C18:1) |
| RAW264.7 | 12.0 ± 1.0 | Myristoyl-CoA (C14:0), Oleoyl-CoA (C18:1) |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming instability of (9Z,12Z)-heptadecadienoyl-CoA during sample extraction
Welcome to the technical support center for the analysis of (9Z,12Z)-heptadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of this polyunsaturated long-chain acyl-CoA during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable during sample extraction?
A1: The instability of this compound stems from two primary chemical features: the reactive thioester bond and the polyunsaturated acyl chain. The thioester bond is susceptible to hydrolysis, especially under non-optimal pH conditions. The cis double bonds in the fatty acyl chain are prone to oxidation. Additionally, endogenous enzymes such as thioesterases can rapidly degrade the molecule upon cell lysis.
Q2: What are the main causes of this compound degradation during sample preparation?
A2: The main causes of degradation are:
-
Enzymatic Degradation: Thioesterases present in the biological matrix can quickly hydrolyze the thioester bond.
-
Chemical Hydrolysis: The thioester bond is unstable in aqueous solutions, particularly at alkaline and strongly acidic pH.
-
Oxidation: The polyunsaturated fatty acyl chain is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
High Temperatures: Elevated temperatures can increase the rate of both enzymatic and chemical degradation.
Q3: What is the recommended storage condition for biological samples to ensure the stability of this compound?
A3: For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation.[1] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.
Q4: Which analytical method is most suitable for the quantification of this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity. This method allows for the accurate quantification of low-abundance species like this compound in complex biological matrices.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Degradation during Extraction | Ensure rapid quenching of enzymatic activity by using ice-cold solvents and keeping samples on ice at all times. Work quickly to minimize the time between sample collection and extraction. |
| Inefficient Extraction | Use a validated extraction protocol for long-chain acyl-CoAs. A combination of protein precipitation with organic solvents and solid-phase extraction (SPE) is often effective.[2][3] |
| Hydrolysis in Reconstitution Solvent | Reconstitute the dried extract in a suitable solvent immediately before LC-MS/MS analysis. A solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has been shown to provide better stability than purely aqueous solutions. |
| Suboptimal MS Parameters | Optimize mass spectrometer settings, including ionization mode (positive ESI is common), precursor and product ion selection, and collision energy. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da). |
Issue 2: Poor Reproducibility Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize every step of your workflow, from sample collection to extraction and analysis. Ensure consistent timing and temperature for all samples. |
| Variable Extraction Efficiency | Incorporate a suitable internal standard, such as a stable isotope-labeled version of this compound or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), at the beginning of the extraction process to normalize for sample loss.[2] |
| Degradation in the Autosampler | Maintain the autosampler at a low temperature (e.g., 4°C) and minimize the time samples spend in the autosampler before injection. Analyze samples in batches if necessary. |
Data Presentation
The stability of polyunsaturated acyl-CoAs is highly dependent on the experimental conditions. The following tables summarize key quantitative parameters for maintaining sample integrity, based on data for general long-chain acyl-CoAs. The specific stability of this compound should be empirically determined.
Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C
| Solvent | Coefficient of Variation (CV) over 48h |
| 2.5% Sulfosalicylic Acid (SSA) | Low |
| 50% Acetonitrile | Moderate |
| Water | High |
| 100% Methanol | Low |
Data adapted from studies on a panel of acyl-CoA standards. A lower CV indicates higher stability.[4]
Table 2: Recommended pH and Temperature Conditions for Handling Polyunsaturated Acyl-CoAs
| Parameter | Recommended Condition | Rationale |
| Extraction pH | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis.[3] |
| Storage/Analysis pH | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range. |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis. |
| Storage Temperature | -80°C | Essential for long-term stability, especially for dry pellets.[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Mammalian Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian cells and is suitable for subsequent LC-MS/MS analysis.
Materials:
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN)
-
2-propanol
-
Internal standard (e.g., C17:0-CoA)
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Solid-Phase Extraction (SPE) cartridges (weak anion exchange)
-
Vacuum concentrator
Procedure:
-
Cell Harvesting and Lysis:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
-
Protein Precipitation and Extraction:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:2-propanol (3:1 v/v), vortex vigorously for 2 minutes, and sonicate for 3 minutes on ice.[2]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., a more acidic or higher ionic strength buffer, to be optimized).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate, pH 7) immediately prior to LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction and analysis of this compound.
Signaling Pathway
References
Technical Support Center: Optimizing Peak Shape for Long-Chain Acyl-CoAs in Liquid Chromatography
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the liquid chromatography analysis of long-chain acyl-CoAs. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape and resolution.
Troubleshooting Guides
This section addresses specific issues encountered during the analysis of long-chain acyl-CoAs in a question-and-answer format.
Issue 1: Poor Peak Shape - Peak Tailing
Q: My long-chain acyl-CoA peaks are exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in the analysis of long-chain acyl-CoAs, which can compromise resolution and quantification. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase, or sample-related problems.[1][2]
Troubleshooting Flowchart for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Potential Causes and Solutions for Peak Tailing
| Cause | Description | Recommended Solutions |
| Secondary Interactions with Residual Silanols | Free silanol (B1196071) groups on the silica-based stationary phase can interact with the polar head of the acyl-CoA molecule, causing tailing.[1][2] | Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) can suppress the ionization of residual silanols.[1] Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to deactivate most residual silanol groups.[1][3] |
| Mobile Phase Issues | An inappropriate mobile phase composition can lead to poor peak shape. | Add Ion-Pairing Reagents: These reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), can form neutral ion pairs with charged analytes like acyl-CoAs, improving peak shape.[3] Note that TFA can cause ion suppression in MS detection.[4] |
| Mass Overload | Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and tailing peaks.[1][3] | Dilute the Sample: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1][3] |
| Column Contamination | Accumulation of sample matrix components on the column can create active sites that lead to peak tailing.[1] | Column Washing: Implement a robust column washing procedure after each analytical run. Use a Guard Column: A guard column can protect the analytical column from strongly retained or contaminating compounds.[5] |
Issue 2: Poor Peak Shape - Peak Fronting
Q: My peaks are fronting. What is causing this and how can I fix it?
A: Peak fronting, where the peak asymmetry factor is less than 1, is often caused by column overload or a mismatch between the sample solvent and the mobile phase.[2][3]
Potential Causes and Solutions for Peak Fronting
| Cause | Description | Recommended Solutions |
| Column Overload | Injecting too much of the analyte can saturate the column, leading to peak fronting.[2][3] | Reduce Sample Load: Decrease either the injection volume or the concentration of your sample.[3][6] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion.[2][7] | Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[3][7] |
Issue 3: Split Peaks
Q: I am observing split peaks for my long-chain acyl-CoA analytes. What could be the cause?
A: Split peaks suggest that the analyte is experiencing two different environments as it travels through the column or that there is an issue with the sample introduction.[1]
Potential Causes and Solutions for Split Peaks
| Cause | Description | Recommended Solutions |
| Column Contamination or Degradation | Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to peak splitting.[2] A blocked inlet frit is a common cause.[8] | Column Maintenance: Back-flush the column to remove contaminants. If the problem persists, the column may need to be replaced.[2] Using a guard column can help prevent this. |
| Sample Solvent Mismatch | Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause the sample to be unevenly distributed on the column. | Solvent Compatibility: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[3] |
| Column Void | A void or channel in the packed bed of the column can cause the sample to travel through different paths, resulting in split peaks. | Column Replacement: A column with a void typically needs to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating long-chain acyl-CoAs?
A1: Reversed-phase columns are the most common choice for long-chain acyl-CoA analysis.[1]
-
C18 columns are widely used due to their high hydrophobicity, which provides good retention for the long acyl chains.[1]
-
C8 columns can be a suitable alternative for very long chains that may be too strongly retained on a C18 column, offering shorter retention times.[1][9]
-
For very long-chain acyl-CoAs, a C4 column may provide better peak shape due to reduced hydrophobic interaction.[7] The choice often depends on the specific chain lengths of the acyl-CoAs being analyzed.[1] Using a column with a high-purity silica backbone and robust end-capping is crucial to minimize secondary interactions.[7]
Q2: Should I use an isocratic or gradient elution method for my long-chain acyl-CoA analysis?
A2: A gradient elution is generally preferred for samples containing a wide range of acyl-CoA chain lengths.[1] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter amount of time compared to an isocratic method.[1] An isocratic elution might be suitable if you are only interested in a narrow range of acyl-CoA chain lengths.[1]
Q3: How does column temperature affect the separation of long-chain acyl-CoAs?
A3: Increasing the column temperature can be beneficial for the analysis of long-chain acyl-CoAs. Higher temperatures reduce the viscosity of the mobile phase, which can lead to narrower peaks and reduced backpressure.[10][11] An increase in temperature can sometimes lead to an improvement in peak shape.[3] However, excessively high temperatures can potentially lead to the degradation of some analytes.[10][12] A typical starting point is around 40°C.[7]
Q4: What are ion-pairing reagents and how can they help with acyl-CoA separation?
A4: Ion-pairing reagents are mobile phase additives that contain both a hydrophobic part and an ionic part.[3] They can form neutral ion pairs with charged analytes like acyl-CoAs, which increases their retention on a reversed-phase column and can improve peak shape.[3] Common ion-pairing reagents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[3] It is important to note that some ion-pairing reagents, particularly TFA, can cause significant ion suppression in mass spectrometry detection.[4]
Experimental Protocols
General Workflow for Long-Chain Acyl-CoA Extraction and Analysis
Caption: A typical workflow for long-chain acyl-CoA extraction and analysis.[2]
Example Sample Preparation Protocol
This protocol is a general guideline and may require optimization for specific sample types.
-
Homogenization:
-
Weigh approximately 40 mg of frozen tissue and place it in a tube on ice.[2]
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9, and an appropriate internal standard (e.g., Heptadecanoyl-CoA).[2]
-
Add 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1).[2]
-
Homogenize the sample on ice.[2]
-
-
Extraction:
Example HPLC Method Parameters
These parameters provide a starting point for method development and should be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | Reversed-phase C8 or C18 (e.g., 2.1 mm x 150 mm, 1.7 µm)[9] |
| Mobile Phase A | 15 mM ammonium (B1175870) hydroxide (B78521) in water[9] or 10 mM ammonium acetate (B1210297) in water[7] |
| Mobile Phase B | 15 mM ammonium hydroxide in acetonitrile[9] or pure acetonitrile[7] |
| Gradient | A gradient from a lower to a higher percentage of mobile phase B is typically used. For example, starting at 20% B and increasing to 95% B over 15 minutes.[9][13] |
| Flow Rate | 0.3 - 0.4 mL/min[7][9] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 - 10 µL |
| Detection | UV at 260 nm[1] or Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[1][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in ESI-MS Analysis of (9Z,12Z)-heptadecadienoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the electrospray ionization mass spectrometry (ESI-MS) analysis of (9Z,12Z)-heptadecadienoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals to enhance the accuracy, sensitivity, and reproducibility of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem for this compound analysis?
A: The "matrix" refers to all components in a sample apart from the analyte of interest, this compound. Matrix effects occur when these components interfere with the analyte's ionization process in the ESI source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] This is a major challenge for long-chain acyl-CoAs because they are typically analyzed in complex biological matrices like plasma, serum, or tissue extracts, which are rich in interfering substances such as proteins, salts, and, most notably, phospholipids (B1166683).[2] These effects can severely compromise the accuracy, reproducibility, and sensitivity of quantitative analyses.[3][4]
Q2: What are the typical signs of matrix effects in my data?
A: Hallmark signs of matrix effects include inconsistent signal intensity, poor reproducibility between injections, low analyte sensitivity, and a general lack of precision and accuracy in your quantitative results.[5][6] If you observe high relative standard deviations (%RSD) in your quality control samples or find that your calibration curve is not linear, matrix effects are a likely cause.[6]
Q3: What are the primary sources of matrix effects when analyzing lipid extracts like this compound?
A: For lipid analyses in biological samples, phospholipids are the most significant source of matrix effects, particularly ion suppression in ESI-MS.[2][7] Phospholipids are highly abundant in cell membranes and often co-extract with the target analyte.[2] During ESI, they can compete with this compound for ionization, reducing its signal.[1] Their accumulation can also foul the MS instrument source and shorten the lifespan of the analytical column.[8]
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A: The most common method is the post-extraction spike .[5] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a pure solvent. A significant difference between these two signals indicates the presence and extent of ion suppression or enhancement.[4][5] Another technique is post-column infusion , where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dips in the constant analyte signal correspond to retention times where matrix components are eluting and causing ion suppression.[5][6]
Q5: What is the single best strategy to compensate for unavoidable matrix effects?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[9][10] A SIL-IS is a version of your analyte, this compound, where some atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N). This standard is chemically identical to the analyte, so it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[11] By calculating the ratio of the analyte's signal to the SIL-IS's signal, you can achieve highly accurate and precise quantification, as the variability caused by the matrix effect is normalized.[9][12]
Troubleshooting Guides
Issue 1: Inconsistent Signal Intensity and Poor Reproducibility
You are observing significant variation in the peak area of this compound across replicate injections or in your quality control samples.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent ESI-MS signals.
Corrective Actions:
-
Assess the Matrix Effect: First, confirm that a matrix effect is the root cause using the post-extraction spike method (see Protocol 1).
-
Improve Sample Cleanup: The most effective way to minimize matrix effects is to remove interfering components before analysis.[13]
-
Protein Precipitation (PPT): This is the simplest but least effective method and is prone to leaving significant amounts of phospholipids in the extract.[14]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.[13] Experiment with different organic solvents and pH adjustments to optimize the removal of interferences while retaining your analyte.
-
Solid-Phase Extraction (SPE): This is a highly effective technique. Use a reversed-phase or mixed-mode SPE cartridge to bind the analyte while washing away polar interferences like salts and then eluting the analyte in a clean solvent.[14]
-
Phospholipid Removal (PLR): Use specialized SPE plates or cartridges designed to selectively remove >99% of phospholipids, which drastically reduces ion suppression.[2][15]
-
-
Optimize Chromatography: If cleanup is insufficient, modify your LC method to chromatographically separate this compound from the regions of ion suppression. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using UPLC for higher resolution.[14]
-
Implement a SIL-IS: For the most robust solution, add a stable isotope-labeled internal standard for this compound to all samples, standards, and QCs before extraction. This will compensate for signal variations during both sample prep and ionization.[9][10]
Issue 2: Low Analyte Signal and Poor Sensitivity
You are struggling to detect this compound, or the signal-to-noise ratio is too low for reliable quantification, even at concentrations that should be detectable.
Primary Cause: Severe ion suppression is the most likely cause of drastically reduced sensitivity.[5] Abundant, co-eluting matrix components, especially phospholipids, are likely consuming the available charge in the ESI source, preventing the efficient ionization of your analyte.[1]
Corrective Actions:
-
Employ Aggressive Phospholipid Removal: The top priority is to eliminate the source of the suppression. Use a dedicated phospholipid removal product (e.g., HybridSPE®, Oasis® PRiME HLB) for sample preparation.[8] These methods can remove over 99% of phospholipids, leading to a dramatic increase in analyte signal.[2]
-
Check for Co-elution: Use the post-column infusion technique to identify the retention time windows where ion suppression is most severe. Adjust your chromatographic method to ensure your analyte does not elute in these zones.[4]
-
Optimize MS Source Parameters: While less effective than sample cleanup, you can try to optimize ESI source parameters such as gas temperatures, gas flows, and spray voltage. However, these adjustments typically provide only minor improvements if the underlying issue is severe matrix contamination.[16]
-
Reduce Injection Volume or Dilute the Sample: As a last resort, you can try injecting a smaller volume or diluting the sample extract.[3][17] This reduces the total amount of matrix components entering the MS source but will also reduce the amount of analyte, so this is only a viable strategy if your initial analyte concentration is high.[3]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol quantifies the degree of ion suppression or enhancement.[5]
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final mobile phase solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., control plasma) using your established protocol. Spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into a blank matrix sample before performing the extraction protocol. (This set measures recovery).
-
-
Analyze Samples: Inject all three sets into the LC-MS system and record the peak areas.
-
Calculate Matrix Effect (%ME):
-
%ME = (Peak Area in Set B / Peak Area in Set A) * 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation via Phospholipid Removal (PLR) SPE
This protocol uses a specialized SPE plate to simultaneously precipitate proteins and remove phospholipids.[8][15]
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample for 10 seconds and then centrifuge to pellet the precipitated protein.
-
Load Supernatant: Transfer the supernatant directly onto the PLR SPE plate.
-
Elute: Apply a gentle vacuum or positive pressure to pull the sample through the sorbent. The eluate is collected for analysis. Phospholipids are retained by the sorbent, while the analyte passes through.
-
Analyze: The collected eluate can be injected directly or after evaporation and reconstitution in a suitable solvent.
Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol uses solvent partitioning to separate the analyte from polar interferences.[13]
Procedure:
-
Sample Preparation: Take a known volume of your biological sample (e.g., 200 µL of plasma).
-
Adjust pH (if necessary): For acidic analytes like acyl-CoAs, adjust the sample pH to be at least two units below the pKa to ensure the molecule is uncharged and partitions more readily into the organic phase.[13]
-
Add Extraction Solvent: Add 3-5 volumes of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex and Centrifuge: Vortex vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge at high speed (e.g., >3000 x g) for 5-10 minutes to achieve complete phase separation.
-
Collect Organic Layer: Carefully aspirate the upper organic layer containing the analyte and transfer it to a clean tube.
-
Evaporate and Reconstitute: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques.
| Technique | Phospholipid Removal Efficiency | Analyte Recovery | Complexity & Time | Overall Suitability for Acyl-CoA Analysis |
| Protein Precipitation (PPT) | Low | High | Low & Fast | Poor (High risk of matrix effects)[14] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Good (Better cleanup than PPT)[13] |
| Solid-Phase Extraction (SPE) | High | High | High & Method-dependent | Excellent (Effective removal of interferences) |
| Phospholipid Removal (PLR) | Very High (>99%) | High (>90%) | Low & Fast | Superior (Specifically targets the main interference)[2][18] |
Table 2: Typical Performance Data for Phospholipid Removal Cartridges.
| Analyte Class | Analyte Recovery (%) | Reproducibility (%RSD) | Phospholipid Removal (%) |
| Acids | 92 - 101% | < 5% | > 99% |
| Bases | 94 - 102% | 1 - 5% | > 99% |
| Neutrals | 95 - 100% | < 5% | > 99% |
| Data synthesized from performance reports of commercial PLR products.[2][18] |
Visualizations
Caption: Recommended experimental workflow for analysis.
Caption: Conceptual diagram of ESI ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Combating matrix effects in LC/ESI/MS: the extrapolative dilution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographytoday.com [chromatographytoday.com]
Troubleshooting low recovery of odd-chain fatty acyl-CoAs from tissue samples
Welcome to the technical support center for acyl-CoA analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction and quantification of odd-chain fatty acyl-CoAs from tissue samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter during your experiments.
Q1: I am observing consistently low recovery of my target odd-chain fatty acyl-CoAs. What are the potential causes and how can I improve my yield?
A1: Low recovery of odd-chain fatty acyl-CoAs is a frequent challenge, often stemming from their low abundance and inherent instability. Several factors in your experimental workflow could be contributing to this issue. Consider the following troubleshooting steps:
-
Sample Handling and Quenching: Acyl-CoA levels can change rapidly post-mortem due to enzymatic activity. It is crucial to freeze tissue samples in liquid nitrogen immediately after collection and to keep them frozen until homogenization. Inefficient quenching of enzymatic reactions is a primary source of analyte loss.
-
Extraction Method: The choice of extraction solvent and methodology significantly impacts recovery. For short- and odd-chain acyl-CoAs, methods utilizing acidic protein precipitation are often preferred. Consider switching to or optimizing a perchloric acid or 5-sulfosalicylic acid (SSA) precipitation method.[1][2]
-
Homogenization Efficiency: Incomplete homogenization of the tissue will result in poor extraction efficiency. Ensure the tissue is thoroughly homogenized in the extraction solvent. For tough tissues, consider using a mechanical homogenizer.
-
Solid-Phase Extraction (SPE) Optimization: If using SPE for sample cleanup, ensure the column is properly conditioned and equilibrated. The elution solvent and volume may need to be optimized for your specific analytes. Incomplete elution is a common cause of low recovery. A two-step elution with increasing concentrations of ammonium (B1175870) hydroxide (B78521) can improve recovery.[1][3]
-
Analyte Adsorption: Short-chain acyl-CoAs can adsorb to plasticware. Using low-adhesion microcentrifuge tubes and pipette tips can help minimize this loss.
-
pH of the Extraction Buffer: The pH of the extraction and final solution can affect the stability of acyl-CoAs. Maintaining a slightly acidic pH (around 4.9) during extraction can improve stability.[4]
Q2: I am seeing significant variability in my results between replicate samples. What could be causing this inconsistency?
A2: High variability between replicates often points to inconsistencies in sample processing. Here are some areas to investigate:
-
Inconsistent Homogenization: Ensure each sample is homogenized for the same duration and at the same intensity.
-
Pipetting Errors: When dealing with the small volumes typical in these protocols, minor pipetting inaccuracies can lead to large variations. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Incomplete Phase Separation: If using a liquid-liquid extraction method (e.g., methanol-chloroform), ensure complete phase separation before collecting the aqueous layer containing the acyl-CoAs. Contamination from the organic phase can interfere with downstream analysis.
-
Sample Evaporation: When drying the sample eluates, be careful not to over-dry, as this can lead to loss of the more volatile short-chain acyl-CoAs. A gentle stream of nitrogen at room temperature is recommended.[1]
Q3: My baseline is very noisy, and I am having difficulty integrating the peaks for my odd-chain fatty acyl-CoAs. What can I do to reduce the noise?
A3: A noisy baseline can be due to matrix effects or contamination. Here are some suggestions:
-
Improve Sample Cleanup: A robust sample cleanup is essential to remove interfering substances. Consider optimizing your SPE protocol or trying an alternative extraction method.
-
LC-MS/MS Parameters: Optimize the mass spectrometry parameters, including the collision energy and MRM transitions, for your specific analytes.[3] This can significantly improve the signal-to-noise ratio.
-
Solvent Purity: Ensure that all solvents used are of high purity (e.g., LC-MS grade). Contaminants in the solvents can contribute to a noisy baseline.
-
Internal Standards: Using a stable isotope-labeled internal standard for each analyte of interest can help to correct for matrix effects and variations in instrument response. C15:0 CoA or C17:0 CoA are often used as internal standards for odd-chain acyl-CoA analysis.[3][5]
Q4: I am not able to detect my target odd-chain fatty acyl-CoAs at all. What should I check?
A4: Complete absence of a signal could be due to a number of critical errors in the protocol:
-
Degradation of Analytes: Acyl-CoAs are susceptible to degradation. Ensure that all steps are performed on ice or at 4°C to minimize enzymatic and chemical degradation.[1][2]
-
Incorrect MRM Transitions: Double-check the precursor and product ion m/z values for your specific odd-chain fatty acyl-CoAs.
-
Instrument Sensitivity: Confirm that the mass spectrometer has sufficient sensitivity to detect the low levels of your target analytes. Perform a system suitability test with a standard solution.
-
Extraction Inefficiency: Your chosen extraction method may not be suitable for odd-chain fatty acyl-CoAs. Refer to the detailed experimental protocols and consider trying an alternative method.
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies to aid in method selection and optimization.
Table 1: Comparison of Extraction Solvent Efficiency for Short-Chain Fatty Acids
| Extraction Solvent | Mean Recovery (%) | Reference |
| Methyl tert-butyl ether (MTBE) | 94.89 - 109.32 | [6] |
| Diethyl ether (DE) | Effective, but can produce acetic acid | [6] |
| 80% Methanol | Highest MS intensities for free CoA and acyl-CoAs | [7] |
Table 2: Recovery of Acyl-CoAs Using an Optimized Extraction and Solid-Phase Purification Method
| Tissue | Recovery (%) | Reference |
| Rat Heart | 70-80 | [4] |
| Rat Kidney | 70-80 | [4] |
| Rat Muscle | 70-80 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Perchloric Acid Precipitation for Short-Chain Acyl-CoA Extraction
This method is effective for quenching enzymatic reactions and precipitating proteins.
-
Tissue Homogenization:
-
Protein Precipitation and Extraction:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs. The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C.
-
Protocol 2: Methanol-Chloroform Extraction
This is a classic lipid extraction method that can be adapted for acyl-CoAs.
-
Homogenization:
-
Phase Separation:
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant into a new tube.
-
To the supernatant, add 1.5 ml of 10 mM ammonium formate (B1220265) and 1.5 ml of chloroform.[1]
-
Vortex for 10 seconds and centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.[1]
-
Carefully collect the upper aqueous layer, which contains the acyl-CoAs.[1]
-
Protocol 3: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol is used to clean up the sample after initial extraction and before LC-MS/MS analysis.[1][3]
-
Column Conditioning:
-
Condition the SPE column with 3 ml of methanol.
-
-
Column Equilibration:
-
Equilibrate the column with 3 ml of deionized water.
-
-
Sample Loading:
-
Load the collected aqueous supernatant onto the column.
-
-
Washing:
-
Wash the column with 2.4 ml of 2% formic acid.
-
Wash the column with 2.4 ml of methanol.
-
-
Elution:
-
Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide.
-
Perform a second elution with 2.4 ml of 5% ammonium hydroxide.
-
Combine the two eluted fractions.
-
-
Sample Concentration:
-
Dry the combined eluates under a gentle stream of nitrogen at room temperature.
-
Reconstitute the sample in an appropriate solvent (e.g., 50% methanol) for LC-MS/MS analysis.[3]
-
Visual Guides
The following diagrams illustrate key workflows and pathways relevant to the analysis of odd-chain fatty acyl-CoAs.
Caption: General workflow for acyl-CoA extraction from tissue.
Caption: Troubleshooting logic for low acyl-CoA recovery.
Caption: Beta-oxidation of odd-chain fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Collision Energy for (9Z,12Z)-heptadecadienoyl-CoA Fragmentation in MS/MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of collision energy for the MS/MS fragmentation of (9Z,12Z)-heptadecadienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the typical fragmentation pattern for this compound in positive ion mode ESI-MS/MS?
A1: In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs characteristically exhibit a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507 Da.[1][2] Another common fragment ion observed is at m/z 428, which represents the CoA moiety itself.[2][3] The most abundant fragment ion is typically the one resulting from the neutral loss of 507 Da, and this transition is often used for selected reaction monitoring (SRM) assays.[1][2]
Q2: I cannot find a literature value for the optimal collision energy for this compound. Where should I start?
A2: While a specific published value for this compound (C17:2-CoA) may not be readily available, you can start by using the optimized collision energies for structurally similar long-chain unsaturated acyl-CoAs. Based on published data for other long-chain acyl-CoAs, a starting collision energy in the range of 25-35 eV is recommended. It is crucial to then perform a collision energy optimization experiment for your specific instrument and conditions to determine the optimal value for maximizing the signal of your desired fragment ion.
Q3: What are the most critical factors to consider during sample preparation for acyl-CoA analysis?
A3: The stability of acyl-CoAs is a critical consideration. They are susceptible to degradation, especially at non-optimal pH and temperature.[2] Therefore, it is imperative to process samples quickly on ice and store them at -80°C.[2] For tissue samples, rapid quenching of metabolic activity is crucial, which can be achieved by grinding the frozen tissue in liquid nitrogen.[1][4] A robust sample cleanup procedure, such as solid-phase extraction (SPE), is highly recommended to remove interfering substances from the biological matrix that can cause ion suppression.[2]
Q4: How does the position of the double bonds in this compound affect its fragmentation?
A4: The position of the double bonds can influence the fragmentation pattern of the acyl chain, although the most dominant fragmentation will still be the neutral loss of the CoA group. Fragmentation can occur at the C-C bonds adjacent to the double bonds (allylic cleavage) or at the double bond itself (vinylic cleavage).[5] The resulting fragment ions can provide information about the location of the double bonds. However, these acyl-chain fragments are often of much lower intensity than the primary CoA-related fragments. Specialized techniques, sometimes involving derivatization, may be necessary to enhance the diagnostic fragmentation of the fatty acyl chain.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for my this compound analyte, or the background noise is unacceptably high. What are the possible causes and how can I address this?
Answer: Poor signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs.[2] The causes can often be traced back to sample preparation, matrix effects, or suboptimal instrument settings.
| Possible Cause | Solution |
| Interference from Biological Matrix (Ion Suppression) | Biological samples contain numerous molecules like salts, lipids, and proteins that can interfere with the ionization of your target analyte.[2] Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing these interfering substances.[2] |
| Acyl-CoA Instability | Acyl-CoAs are prone to degradation. Ensure samples are processed rapidly on ice and stored at -80°C.[2] Reconstitute dried extracts in an appropriate solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297), immediately before analysis.[2] |
| Suboptimal Chromatographic Conditions | Poor separation of the analyte from matrix components can lead to ion suppression. Optimize your liquid chromatography (LC) method. A C18 reversed-phase column is a common choice.[2] Adjusting the mobile phase composition and gradient can improve resolution. |
| Suboptimal Ionization | The choice of ionization mode and source parameters significantly impacts signal intensity. Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoAs.[2] Optimize source parameters like capillary voltage, gas flow rates, and temperature for your specific instrument. |
| Incorrect Collision Energy | Suboptimal collision energy will lead to poor fragmentation and a low signal for your product ions.[2] Perform a collision energy optimization experiment by systematically varying the collision energy and monitoring the intensity of the desired fragment ion. |
Issue 2: Inconsistent Retention Times
Question: The retention time for this compound is shifting between injections. What could be the cause?
Answer: Retention time shifts can be caused by several factors related to the LC system and sample matrix.
| Possible Cause | Solution |
| Column Equilibration | Insufficient column equilibration between injections can lead to retention time drift. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition | Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention. Prepare fresh mobile phases regularly and keep the solvent bottles capped. |
| Column Contamination | Buildup of matrix components on the column can alter its chemistry and lead to retention time shifts. Use a guard column and implement a column washing procedure. If the problem persists, the analytical column may need to be replaced. |
| Fluctuations in Column Temperature | Inconsistent column temperature can cause retention time variability. Ensure the column oven is functioning correctly and maintaining a stable temperature. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: The chromatographic peak for my analyte is showing significant tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape can compromise peak integration and reduce analytical sensitivity.
| Possible Cause | Solution |
| Secondary Interactions with the Column | The analyte may be interacting with active sites on the column packing material, leading to peak tailing. Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing agent to the mobile phase can sometimes help. |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting your sample. |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening. Use tubing with the smallest appropriate internal diameter and keep connection lengths to a minimum. |
| Column Degradation | A void at the head of the column or degradation of the stationary phase can lead to poor peak shape. Try reversing the column direction for a few injections to wash out contaminants. If this does not resolve the issue, the column may need to be replaced. |
Experimental Protocols
Sample Preparation from Tissue
This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from tissue samples.
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using a pre-chilled pestle.[4] This step should be performed quickly to prevent thawing and enzymatic degradation.
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of an ice-cold extraction solution (e.g., 5% 5-sulfosalicylic acid (SSA) or an organic solvent mixture like acetonitrile/isopropanol/water).[4] If using internal standards, they should be added to the extraction solution. Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer while keeping the sample on ice.
-
Centrifugation: Incubate the homogenate on ice for 10-15 minutes to ensure complete protein precipitation. Centrifuge the sample at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube. Be careful not to disturb the protein pellet.
-
Sample Storage: If not proceeding directly to analysis, store the extracts at -80°C.[2]
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of long-chain acyl-CoAs. Optimization will be required for your specific instrument and application.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. For example: 0-2 min, 10% B; 2-15 min, ramp to 95% B; 15-20 min, hold at 95% B; 20-21 min, return to 10% B; 21-25 min, re-equilibrate at 10% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 1018.6).
-
Product Ion (Q3): The fragment resulting from the neutral loss of 507 Da (m/z 511.6).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) according to the instrument manufacturer's recommendations.
-
Collision Energy (CE): Start with a CE of 30 eV and perform an optimization experiment by varying the CE in +/- 5-10 eV steps to find the value that yields the maximum product ion intensity.
-
Quantitative Data
The following table provides a starting point for optimizing MS/MS parameters for long-chain unsaturated acyl-CoAs. While this compound is not listed, the parameters for structurally similar compounds can be used as a guide.
Table 1: Suggested Starting MS/MS Parameters for Long-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Suggested Starting Collision Energy (eV) |
| Palmitoleoyl-CoA (C16:1) | 1004.6 | 497.3 | 30 |
| Oleoyl-CoA (C18:1) | 1032.7 | 525.4 | 32 |
| Linoleoyl-CoA (C18:2) | 1030.7 | 523.4 | 32 |
| This compound (C17:2) | 1018.6 | 511.6 | 30 - 35 (to be optimized) |
Note: The optimal collision energy is instrument-dependent and should be empirically determined.
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pinpointing double bond and sn-positions in glycerophospholipids via hybrid 193 nm ultraviolet photodissociation (UVPD) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent enzymatic degradation of acyl-CoAs post-extraction
Welcome to the Technical Support Center for Acyl-CoA Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the enzymatic degradation of acyl-CoAs post-extraction and to offer solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of acyl-CoA degradation after extraction?
A1: Acyl-CoAs are inherently unstable molecules susceptible to degradation through two primary mechanisms:
-
Enzymatic Degradation: Endogenous enzymes, such as acyl-CoA thioesterases, are released during cell or tissue lysis and can rapidly hydrolyze the thioester bond of acyl-CoAs.[1]
-
Chemical Instability: The thioester bond is also prone to hydrolysis under non-enzymatic conditions, particularly in aqueous solutions with neutral or alkaline pH.[2] Acyl-CoAs are more stable in slightly acidic conditions (pH 4.0-6.0).[1]
Q2: What is the most critical first step to prevent enzymatic degradation during sample collection?
A2: The most critical step is the rapid and effective quenching of metabolic activity.[3] For tissue samples, this is best achieved by freeze-clamping the tissue in liquid nitrogen immediately upon collection.[3] For cell cultures, rapid harvesting and flash-freezing of the cell pellet in liquid nitrogen is recommended if immediate processing is not possible.[4] This ensures that all enzymatic activities are halted, preserving the in vivo acyl-CoA profile.[3]
Q3: How should I store my samples to ensure the stability of acyl-CoAs?
A3: Proper storage is crucial for maintaining the integrity of acyl-CoAs:
-
Short-Term Storage (e.g., in an autosampler): Samples should be maintained at low temperatures, typically 4°C.[1] However, degradation can still occur over a 24-hour period.[1] It is advisable to analyze samples as soon as possible after preparation.[1]
-
Long-Term Storage: For long-term preservation, samples should be stored as dried pellets at -80°C.[1] If storage in solution is necessary, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to minimize freeze-thaw cycles.[1][4]
Q4: Can antioxidants or reducing agents improve the stability of acyl-CoAs?
A4: Yes, they can be beneficial. The thiol group of the coenzyme A moiety is susceptible to oxidation. While not always standard in all protocols, the addition of antioxidants can help protect against oxidative damage. Furthermore, reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can be added to reverse the formation of CoA disulfides that may occur during storage.[1]
Troubleshooting Guide
Issue 1: Low Recovery of Acyl-CoAs
-
Potential Cause: Inadequate inactivation of endogenous enzymes during homogenization.
-
Solution: Ensure that tissues remain frozen during pulverization and homogenization.[3] Grinding the tissue to a fine powder in a pre-chilled mortar with liquid nitrogen is an effective method.[3] The extraction solvent should be ice-cold and added promptly to the powdered tissue.
-
Potential Cause: Suboptimal extraction solvent or procedure.
-
Solution: The choice of extraction solvent is critical and can depend on the chain length of the acyl-CoAs of interest.[3] Common effective solvents include mixtures of acetonitrile (B52724), methanol, and water, or acidic solutions like perchloric acid or 5-sulfosalicylic acid.[5][6][7] Consider performing a solid-phase extraction (SPE) step to purify and concentrate your sample.[3]
-
Potential Cause: Chemical degradation due to inappropriate pH.
-
Solution: Maintain a slightly acidic pH (4.0-6.0) throughout the extraction and sample handling process.[1] Acyl-CoAs are prone to hydrolysis in alkaline and strongly acidic solutions.[2]
Issue 2: Poor Peak Shape and Resolution in HPLC or LC-MS/MS Analysis
-
Potential Cause: Secondary interactions with the analytical column.
-
Solution: Peak tailing can occur due to interactions between the acyl-CoAs and residual silanol (B1196071) groups on silica-based columns.[8] Using a highly deactivated, end-capped column or lowering the pH of the mobile phase can mitigate these interactions.[9]
-
Potential Cause: Mismatch between the sample solvent and the mobile phase.
-
Solution: Whenever feasible, dissolve the final sample in a solvent that is of similar or weaker strength than the initial mobile phase.[8] This will help to ensure sharp, well-defined peaks.
-
Potential Cause: Co-elution of acyl-CoA species.
-
Solution: To improve the resolution of closely eluting peaks, you can optimize the mobile phase gradient by making it shallower.[8] Additionally, adjusting the pH of the mobile phase or switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.[8] The use of ion-pairing reagents can also enhance retention and resolution on reversed-phase columns.[8]
Data Presentation
Table 1: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[7] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
Data synthesized from available literature. Actual recovery rates may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Rapid Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol is optimized for the extraction of short-chain acyl-CoAs for analysis by LC-MS/MS and focuses on rapid enzyme inactivation.
Materials:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, pre-chilled on ice
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of the frozen tissue. Keep the tissue frozen at all times by handling it on dry ice or in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine, homogenous powder using a pre-chilled pestle.[7]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Immediately add 500 µL of ice-cold 5% SSA solution.[7] If using internal standards, they should be added to the SSA solution prior to this step.
-
Homogenization: Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer while keeping the sample on ice.[7]
-
Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the short-chain acyl-CoAs, to a new pre-chilled microcentrifuge tube.[7]
-
Storage and Analysis: The sample is now ready for direct injection into an LC-MS/MS system or can be stored at -80°C for later analysis.[7]
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is designed for the extraction of long-chain acyl-CoAs from adherent or suspension cell cultures.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent: Chloroform (B151607):Methanol (1:2 v/v), pre-chilled to -20°C
-
Chloroform
-
Water
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[4]
-
-
Cell Lysis and Extraction: Add 0.5 mL of the cold (-20°C) extraction solvent (chloroform:methanol, 1:2 v/v) to the cell plate or pellet.[4] If using an internal standard, it should be added at this stage.
-
Vortexing: Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[4]
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex vigorously for 1 minute. Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[4]
-
Aqueous Phase Collection: The long-chain acyl-CoAs will be in the upper aqueous phase. Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.[4]
-
Drying and Reconstitution: Dry the collected aqueous phase in a vacuum concentrator. The dried pellet can be stored at -80°C or reconstituted in an appropriate solvent for downstream analysis.
Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of acyl-CoAs.
Caption: The four recurring steps of the mitochondrial fatty acid β-oxidation pathway.
Caption: A troubleshooting decision tree for addressing low acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Resolving isobaric interferences in (9Z,12Z)-heptadecadienoyl-CoA analysis
Welcome to the technical support center for the analysis of (9Z,12Z)-heptadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving isobaric interferences and to offer troubleshooting support for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a long-chain fatty acyl-coenzyme A. Acyl-CoAs are central intermediates in cellular metabolism, playing key roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding metabolic regulation and the pathology of diseases such as metabolic syndrome, diabetes, and certain cancers.[1][3]
Q2: What are the primary challenges in the mass spectrometric analysis of this compound?
A2: The main challenges include its low endogenous abundance, chemical instability, and the presence of isobaric interferences.[4][5] Isobaric compounds have the same nominal mass-to-charge ratio (m/z) but different elemental compositions or structures, leading to overlapping signals in the mass spectrometer and complicating accurate quantification.
Q3: What are common sources of isobaric interference in this analysis?
A3: Common sources of isobaric interference in lipidomics include:
-
Isotopologues: Naturally occurring heavy isotopes (e.g., ¹³C) in other molecules can create ions with the same nominal mass.
-
Different lipid species: Other lipids or their adducts (e.g., sodiated ions) can have m/z values that overlap with the protonated form of the analyte.
-
Metabolic isomers: The presence of other C17:2-CoA isomers with different double bond positions can be a source of interference if not chromatographically separated.
Q4: Which analytical techniques are best suited to resolve these isobaric interferences?
A4: A combination of techniques is often employed:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) can distinguish between ions with very small mass differences based on their exact masses.
-
Tandem Mass Spectrometry (MS/MS): By isolating a precursor ion and fragmenting it, MS/MS can differentiate between isobaric compounds based on their unique fragmentation patterns. This is often performed in Multiple Reaction Monitoring (MRM) mode for quantification.[6]
-
Liquid Chromatography (LC): Techniques like reversed-phase chromatography can separate isobaric and isomeric compounds based on their physicochemical properties before they enter the mass spectrometer.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or High Background Noise | 1. Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix. 2. Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis.[8] 3. Ion Suppression: Co-eluting matrix components interfere with the ionization of the analyte.[8] 4. Suboptimal MS Parameters: Incorrect ionization mode or source settings. | 1. Optimize Extraction: Use a validated solid-phase extraction (SPE) protocol for long-chain acyl-CoAs. A C18 stationary phase is often effective.[9] 2. Maintain Sample Integrity: Process samples on ice and store extracts at -80°C. Reconstitute just before analysis in a slightly acidic buffer (e.g., with ammonium (B1175870) acetate) to improve stability.[4] 3. Improve Chromatography: Optimize the LC gradient to separate the analyte from interfering matrix components. 4. Tune MS Parameters: Ensure the mass spectrometer is in positive ion mode and optimize source parameters (e.g., capillary voltage, gas flow, temperature) using a standard solution.[8] |
| Inaccurate Quantification / Poor Calibration Curve Linearity | 1. Isobaric Interference: A co-eluting isobar is contributing to the analyte signal. 2. Analyte Adsorption: Acyl-CoAs can adsorb to surfaces of vials and tubing. 3. Matrix Effects: Signal enhancement or suppression from the sample matrix that is not corrected for. | 1. Enhance Separation: Utilize a longer LC gradient or a column with higher resolving power. If interference persists, a different precursor/product ion transition in your MS/MS method may be necessary. 2. Use Appropriate Labware: Employ low-adsorption polypropylene (B1209903) or glass vials.[5] 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal. If unavailable, an odd-chain acyl-CoA with a similar chain length (e.g., Heptadecanoyl-CoA) can be used.[10] |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | 1. Secondary Interactions: The analyte is interacting with active sites on the column. 2. Inappropriate Injection Solvent: The solvent used to dissolve the sample is too strong, causing band broadening. 3. Column Overload: Injecting too much analyte. | 1. Modify Mobile Phase: The addition of a small amount of a weak acid (e.g., formic acid) to the mobile phase can improve peak shape. 2. Match Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
Experimental Protocols
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization for specific instrumentation and sample types is recommended.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize cell pellets (~1-5 million cells) or tissue samples (~10-50 mg) in an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water) containing an appropriate internal standard (e.g., ¹³C-labeled C17:2-CoA or C17:0-CoA).
-
Protein Precipitation: Vortex vigorously and incubate on ice for 10 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water with 10 mM ammonium acetate) for LC-MS/MS analysis.[8]
2. LC-MS/MS Conditions
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized by infusing a standard of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
-
Table of Representative MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| Internal Standard (e.g., C17:0-CoA) | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z values will depend on the adduct ion being monitored (e.g., [M+H]⁺, [M+Na]⁺).
Visualizations
Logical Workflow for Troubleshooting Isobaric Interferences
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ionization Efficiency for Fatty Acyl-CoAs in Mass Spectrometry
Welcome to the Technical Support Center for the mass spectrometry analysis of fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of fatty acyl-CoAs.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for my fatty acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and how can I fix this?
Answer: Poor signal intensity and high background noise are common challenges in the LC-MS/MS analysis of fatty acyl-CoAs. These issues often arise from sample preparation, matrix effects, or suboptimal instrument settings.
Possible Causes and Solutions:
-
Sample Quality and Preparation:
-
Acyl-CoA Instability: Fatty acyl-CoAs are susceptible to degradation. To mitigate this, process samples quickly on ice and store them at -80°C. When ready for analysis, reconstitute dried extracts in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate (B1210297), immediately before injection.[1]
-
Interference from Biological Matrix: Biological samples are complex and contain molecules like salts, lipids, and proteins that can suppress the ionization of your target analytes (ion suppression).
-
Solution 1: Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up samples and removing interfering substances.
-
Solution 2: Protein Precipitation: This is a simpler method, but it may not remove all matrix components as effectively as SPE.[1]
-
-
-
Chromatographic Conditions:
-
Poor Separation: Inadequate separation of analytes from the matrix can lead to ion suppression.
-
-
Mass Spectrometer Settings:
-
Suboptimal Ionization: The choice of ionization mode and source parameters can dramatically affect signal intensity.
-
Solution: Positive ion mode electrospray ionization (ESI) is generally recommended for the analysis of long-chain fatty acyl-CoAs as it provides specific and abundant product ions suitable for multiple reaction monitoring (MRM) assays.[2] Optimize source parameters such as capillary voltage, desolvation gas flow, and temperature for your specific instrument and analytes.[1]
-
-
Incorrect Fragmentation: In tandem MS (MS/MS), using the wrong collision energy will result in poor fragmentation and a low signal for your product ions.
-
Issue 2: Inconsistent Quantification and Adduct Formation
Question: My quantitative results for fatty acyl-CoAs are not reproducible. I also see multiple peaks for a single analyte. What could be the cause?
Answer: Inconsistent quantification is often linked to the formation of various adducts in the ESI source. Fatty acyl-CoAs can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), in addition to the protonated molecule ([M+H]⁺).
Possible Causes and Solutions:
-
Variable Adduct Formation: The type and abundance of adducts can change based on the mobile phase composition and sample matrix.
-
Solution 1: Mobile Phase Optimization: The use of mobile phase additives like ammonium acetate can promote the formation of a single, dominant adduct, such as the ammonium adduct ([M+NH₄]⁺), leading to more consistent ionization and quantification.
-
Solution 2: Summing Adducts: If multiple adducts are unavoidable, it is crucial to identify all significant adducts for each analyte and sum their peak areas for accurate quantification.
-
-
Lack of an Appropriate Internal Standard:
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) or an odd-chain fatty acyl-CoA (e.g., C17:0-CoA) that is not naturally present in your sample. The internal standard should be added at the very beginning of the sample preparation process to account for variability in extraction efficiency and ionization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing fatty acyl-CoAs?
A1: For the quantitative analysis of long-chain fatty acyl-CoAs, positive electrospray ionization (ESI) mode is generally recommended. This mode provides specific and abundant product ions that are ideal for multiple reaction monitoring (MRM) assays, leading to higher sensitivity and specificity. While negative ESI can also be used, positive mode fragmentation is often more structurally informative for quantification.[2][4]
Q2: What are the characteristic fragmentation patterns for fatty acyl-CoAs in positive ion ESI-MS/MS?
A2: In positive ion mode, all acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate portion of the Coenzyme A molecule.[2][3] Monitoring the transition from the precursor ion to the product ion resulting from this neutral loss is a common strategy for selective detection.
Q3: How can I improve the recovery of fatty acyl-CoAs during sample extraction?
A3: The choice of extraction method significantly impacts recovery. Solid-phase extraction (SPE) generally provides excellent sample clean-up and high recovery for a wide range of acyl-CoAs.[2][5] Solvent precipitation with methanol is a simpler and faster method that can provide good recovery for a broad range of acyl-CoAs.[1] For very long-chain species, SPE may offer better recovery.
Quantitative Data Summary
The following tables summarize key performance metrics for different analytical approaches for fatty acyl-CoA quantification.
Table 1: Comparison of Extraction and Quantification Methods
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs.[1] | Potential for ion suppression from co-extracted matrix components. May have lower recovery for very long-chain species. | Not explicitly stated, but high MS intensities reported.[1] | Not explicitly stated. |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[2][5] | More time-consuming and complex than solvent precipitation. | 94.8% to 110.8%[2][5] | 1-5 fmol[6] |
Experimental Protocols
Protocol 1: Fatty Acyl-CoA Extraction from Cultured Cells using Protein Precipitation
This protocol is adapted from methods for the analysis of acyl-CoAs in cultured cells.[1]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Internal standard solution (e.g., 10 µM C15:0-CoA)
-
Centrifuge capable of 15,000 x g and 5°C
-
Vacuum concentrator
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 2 mL of ice-cold methanol and 15 µL of 10 µM internal standard solution.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cell lysate from the culture plate and transfer to a centrifuge tube.
-
Centrifuge at 15,000 x g at 5°C for 5 minutes.
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of acetonitrile and evaporate to dryness in a vacuum concentrator at 55°C for approximately 1.5 hours.
-
Reconstitute the dried sample in 150 µL of methanol.
-
Vortex and centrifuge at 15,000 x g at 5°C for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of fatty acyl-CoAs.[1]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-15 min: 20% to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Re-equilibrate at 20% B
-
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.20 kV
-
Cone Voltage: 45 V
-
Desolvation Gas Flow: 500 L/h
-
Desolvation Temperature: 500°C
-
Source Temperature: 120°C
-
Collision Gas: Argon
-
MRM Transitions: Monitor the transition from the protonated precursor ion of each fatty acyl-CoA to the product ion resulting from the neutral loss of 507 Da. Optimize collision energy for each analyte.
Visualizations
Caption: Experimental workflow for fatty acyl-CoA analysis.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of (9Z,12Z)-heptadecadienoyl-CoA standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of (9Z,12Z)-heptadecadienoyl-CoA standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of these critical reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the long-term storage of this compound?
A1: The two primary concerns are hydrolysis of the thioester bond and oxidation of the polyunsaturated fatty acyl chain.[1] The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions at neutral or alkaline pH.[2][3] The cis double bonds in the heptadecadienoyl chain are prone to oxidation when exposed to air and light, leading to the formation of various degradation products.[1]
Q2: What are the recommended storage conditions for powdered this compound?
A2: Powdered this compound should be stored at -20°C or colder in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is highly recommended to prepare stock solutions in a high-purity organic solvent such as methanol (B129727), which has demonstrated good stability for acyl-CoAs.[2] To minimize the risk of degradation, prepare single-use aliquots in low-binding tubes and store them at -80°C under an inert atmosphere.[1][3] Avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for long-term storage due to the instability of the thioester bond.[2]
Q4: For how long can I expect my this compound standards to be stable under recommended storage conditions?
Troubleshooting Guide
Issue 1: I am observing a loss of signal or the appearance of unexpected peaks in my analysis.
-
Question: What could be causing the degradation of my this compound standard?
-
Answer: Degradation can be caused by several factors, including:
-
Hydrolysis: Exposure of the standard to water, especially at neutral or alkaline pH, can cleave the thioester bond, resulting in the formation of coenzyme A and (9Z,12Z)-heptadecadienoic acid.[1][2]
-
Oxidation: Exposure to oxygen, light, or trace metals can lead to the oxidation of the polyunsaturated fatty acyl chain.[1] This can result in a complex mixture of degradation products, including hydroperoxides, aldehydes, and other oxidized species.[4]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and oxygen, accelerating degradation.[3]
-
Improper Solvent: Storing the standard in an aqueous solution for extended periods will lead to hydrolysis.[2]
-
Issue 2: My quantitative results are inconsistent.
-
Question: Why am I getting poor reproducibility in my experiments using the this compound standard?
-
Answer: Inconsistent results are often a sign of standard instability or improper handling. Consider the following:
-
Standard Integrity: Your standard may have degraded. It is advisable to check the purity of your standard using an appropriate analytical method like HPLC-UV or LC-MS/MS.
-
Inaccurate Aliquoting: Ensure that you are accurately pipetting your aliquots. Using low-binding pipette tips can help prevent loss of the analyte due to adsorption to plastic surfaces.
-
Sample Preparation: Ensure that samples are processed quickly and kept on ice to minimize enzymatic or chemical degradation.[1]
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Standards
| Form | Temperature | Solvent/Atmosphere | Recommended Duration | Key Considerations |
| Powder | -20°C or colder | Tightly sealed, inert atmosphere (Argon or Nitrogen) | > 1 year | Minimize exposure to moisture and oxygen. |
| Stock Solution | -80°C | High-purity Methanol | Several months | Prepare single-use aliquots to avoid freeze-thaw cycles. Overlay with inert gas before sealing.[1][2][3] |
Table 2: Short-Term Stability of Acyl-CoA Standards in Various Solvents (24 hours)
| Solvent | Stability of Long-Chain Acyl-CoAs (% remaining after 24h) |
| Methanol | > 95% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | ~80-90% |
| Water | < 70% |
| 50 mM Ammonium Acetate (pH 7) | < 60% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~90% |
Data adapted from a study on the stability of various acyl-CoAs.[2] While not specific to this compound, it provides a general guideline for solvent selection.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powdered form)
-
High-purity methanol (HPLC or LC-MS grade)
-
Inert gas (Argon or Nitrogen)
-
Low-binding microcentrifuge tubes
-
Calibrated micropipettes and low-binding tips
-
-
Procedure:
-
Allow the powdered this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the powder in a clean, sterile environment.
-
Dissolve the powder in the appropriate volume of high-purity methanol to achieve the desired stock concentration.
-
Gently vortex to ensure complete dissolution.
-
Immediately dispense single-use aliquots into pre-chilled low-binding microcentrifuge tubes.
-
Purge the headspace of each tube with a gentle stream of inert gas before sealing tightly.
-
Store the aliquots at -80°C.
-
Protocol 2: Purity Assessment by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM Ammonium Acetate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient: Linear gradient from 5% to 40% Mobile Phase B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a fresh dilution of your this compound stock solution in the initial mobile phase composition.
-
Inject the sample onto the equilibrated HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.
-
Mandatory Visualization
Caption: Workflow for handling and storing standards.
Caption: Logical steps for troubleshooting degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the chromatographic separation of acyl-CoA isomers
Welcome to the technical support center for the chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these complex separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape and Resolution Issues
Q1: Why am I seeing poor resolution and co-elution of my acyl-CoA isomers?
A1: Poor resolution and co-elution are common challenges due to the structural similarity of acyl-CoA isomers.[1] Several factors can contribute to this issue. The primary reason is that isomers often have very similar physicochemical properties, making them difficult to separate using standard chromatographic methods.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation window, providing more time for isomers to interact with the stationary phase and improve resolution.[2][3]
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.[3][4]
-
Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the acyl-CoA molecules and secondary interactions with the stationary phase, potentially improving separation.[2][4] Short-chain acyl-CoAs often require slightly acidic mobile phases for good separation under reversed-phase conditions.[5]
-
Introduce an Ion-Pairing Agent: Ion-pairing agents can enhance the retention and resolution of charged analytes like acyl-CoAs on reversed-phase columns.[3][6]
-
Select a Different Stationary Phase: If resolution does not improve, consider a column with a different chemistry, such as a C8, phenyl-hexyl, or a chiral stationary phase for enantiomeric separations.[2][7][8]
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or column overload.[2]
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operating at a lower pH can protonate residual silanol (B1196071) groups on the silica-based stationary phase, reducing secondary interactions.[2]
-
Use an End-Capped Column: These columns have fewer accessible silanol groups, minimizing tailing.[2]
-
Add an Acidic Modifier: Introducing a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can also suppress silanol interactions.[4]
-
Reduce Sample Concentration: Injecting a lower concentration or smaller volume of your sample can prevent column overload.[2][4]
-
Check for Extra-Column Dead Volume: Ensure that all tubing and connections are as short and narrow as possible to minimize dead volume.[2]
Q3: I am observing peak fronting. What is the likely reason?
A3: Peak fronting is typically a result of poor sample solubility in the mobile phase or column overload.[2]
Troubleshooting Steps:
-
Ensure Sample Solubility: The sample should be fully dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[2]
-
Decrease Sample Load: Reduce the amount of sample injected onto the column.[2][3]
-
Check for Column Collapse: Operating the column outside of the manufacturer's recommended pH and temperature ranges can lead to column bed collapse and poor peak shape.[2]
Q4: What causes split peaks in my chromatogram?
A4: Split peaks can be caused by a blockage at the column inlet, incompatibility between the sample solvent and the mobile phase, or an issue with the injector.[2]
Troubleshooting Steps:
-
Check for Blockages: Replace the column inlet frit or reverse-flush the column if permitted by the manufacturer.[2]
-
Ensure Solvent Compatibility: The sample solvent should be miscible with and ideally weaker than the mobile phase.[2]
-
Inspect the Injector: Check for a faulty rotor seal or other mechanical issues with the autosampler.[8]
Retention Time and System Stability Issues
Q5: My retention times are drifting between injections. What should I do?
A5: Drifting retention times are commonly caused by insufficient column equilibration between runs or changes in the mobile phase composition.[8]
Troubleshooting Steps:
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good practice is to flush with at least 10-15 column volumes.[8]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily to avoid changes in pH or evaporation of organic solvents.[8]
-
Check for Leaks: Inspect all system fittings for leaks, which can cause pressure fluctuations and affect retention times.[8]
-
Ensure Stable Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can impact retention.[4]
Data Presentation: LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for acyl-CoA analysis. These should be optimized for your specific application.
| Parameter | Recommended Setting | Rationale |
| Column | C8 or C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and separation for a range of acyl-CoA chain lengths.[7][9] |
| Mobile Phase A | 10-100 mM Ammonium Acetate or Formate in Water, pH 4.5-6.8 | Buffered mobile phase ensures reproducible retention.[7][8][9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers providing good peak shape.[4][9] |
| Ion-Pairing Agent | 5 mM Tributylamine (TBA) or 0.005% Heptafluorobutyric acid (HFBA) | Can improve peak shape and retention for these anionic compounds.[2][8] |
| Gradient | Shallow gradient (e.g., 5% to 40% B over 30 minutes) | Crucial for resolving closely eluting isomers.[8] |
| Flow Rate | 0.2-0.8 mL/min | Dependent on column dimensions.[8][9] |
| Column Temperature | 35-42°C | Can affect selectivity and peak shape.[3][7] |
| Injection Volume | 5-40 µL | Should be optimized to avoid column overload.[4][7] |
| MS Detection | Positive Ion Electrospray (ESI+), Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification.[9] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common method for extracting acyl-CoAs from cellular or tissue samples.[5][9]
-
Homogenization: Homogenize the tissue or cell pellet in a suitable buffer on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the pellet in the initial mobile phase for LC-MS/MS analysis.[9]
LC-MS/MS Analysis
The following is a representative protocol for the analysis of acyl-CoAs.
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the reconstituted sample onto the analytical column.
-
Gradient Elution: Run the gradient program as optimized for your specific isomers of interest.
-
Mass Spectrometry Detection: Detect the eluting acyl-CoAs using a mass spectrometer operating in MRM mode. The most abundant fragment ion for all acyl-CoAs typically corresponds to the neutral loss of the phosphorylated ADP moiety (M-507).[9]
-
Data Analysis: Integrate the peak areas of the target acyl-CoA isomers and quantify using a calibration curve.
Visualizations
Troubleshooting Workflow for Poor Chromatographic Separation
Caption: A troubleshooting flowchart for poor acyl-CoA isomer separation.
General Experimental Workflow for Acyl-CoA Analysis
Caption: A typical experimental workflow for acyl-CoA analysis.
References
- 1. Lipid Isomer Separation Challenges → Area → Sustainability [esg.sustainability-directory.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce adduct formation of (9Z,12Z)-heptadecadienoyl-CoA in MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9Z,12Z)-heptadecadienoyl-CoA and encountering challenges with adduct formation in mass spectrometry (MS).
Introduction to this compound and Adduct Formation
This compound is a long-chain unsaturated fatty acyl-coenzyme A molecule. Like many other lipids and large biomolecules, it is prone to forming adducts during electrospray ionization (ESI) mass spectrometry. Adducts are ions formed when the analyte molecule associates with other ions present in the sample or mobile phase, such as protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). Excessive and inconsistent adduct formation can split the analyte signal among multiple species, reducing the signal intensity of the ion of interest, complicating data interpretation, and compromising quantitative accuracy.
This guide will provide practical solutions to minimize adduct formation and improve the quality of your MS data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed for this compound in ESI-MS?
In positive ion mode ESI-MS, the most common adducts for long-chain fatty acyl-CoAs are the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, and the potassiated adduct [M+K]⁺.[1][2] In the presence of ammonium salts in the mobile phase, the ammoniated adduct [M+NH₄]⁺ can also be prominent.[1][3][4] The relative abundance of these adducts can vary significantly depending on sample purity, solvent quality, and instrument conditions.[5][6]
Q2: Why is reducing adduct formation important for the analysis of this compound?
Reducing adduct formation is crucial for several reasons:
-
Increased Sensitivity: By consolidating the ion signal into a single, desired species (e.g., [M+H]⁺), the signal-to-noise ratio is improved, leading to lower limits of detection and quantification.
-
Simplified Spectra: A cleaner mass spectrum with fewer adduct peaks is easier to interpret, especially in complex biological matrices.
-
Improved Quantitative Accuracy: Inconsistent adduct formation between samples and standards can lead to significant errors in quantification.[3][4] Promoting the formation of a single, stable adduct enhances the reliability and reproducibility of quantitative assays.
Q3: Can I use negative ion mode for the analysis of this compound?
Yes, negative ion mode can be used for the analysis of fatty acyl-CoAs. In this mode, the deprotonated molecule [M-H]⁻ is typically observed. However, positive ion mode is often preferred for LC-MS/MS analysis of these compounds as it can provide more sensitive and specific fragmentation patterns for structural confirmation and quantification.[7]
Troubleshooting Guide
This section provides a question-and-answer style guide to troubleshoot common issues related to adduct formation during the MS analysis of this compound.
Problem 1: High abundance of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, leading to a weak protonated [M+H]⁺ signal.
-
Question: What are the primary sources of sodium and potassium contamination?
-
Answer: Common sources include glassware, plasticware, solvents, reagents, and the biological samples themselves. Handling of samples and vials with bare hands can also introduce sodium contamination.
-
Question: How can I minimize sodium and potassium contamination?
-
Answer:
-
Use high-purity solvents and reagents: Employ LC-MS grade solvents and high-purity additives.
-
Switch to polypropylene (B1209903) vials: Glass vials can leach sodium ions; polypropylene vials are a better alternative.
-
Wear gloves: Always handle samples, vials, and solvents with appropriate gloves to prevent contamination.
-
Clean the LC system: Flush the LC system thoroughly, as salt buildup can occur over time.
-
-
Question: What mobile phase modifications can I make to reduce sodium and potassium adducts?
-
Answer: The addition of a proton source to the mobile phase can effectively suppress the formation of alkali metal adducts by promoting protonation.
-
Add formic acid or acetic acid: A low concentration (e.g., 0.1%) of formic acid or acetic acid in the mobile phase provides an excess of protons, driving the equilibrium towards the formation of the [M+H]⁺ ion.
-
Add ammonium formate (B1220265) or ammonium acetate: These volatile salts can help to standardize adduct formation to the [M+NH₄]⁺ ion, which can be more stable and provide better signal intensity than the protonated molecule in some cases.[1][3][4] This approach aims to make one adduct type dominant and reproducible across all samples and standards.
-
Problem 2: Inconsistent adduct ratios between samples and standards, affecting quantitative accuracy.
-
Question: Why are my adduct ratios varying between injections?
-
Answer: This variability can be due to inconsistent levels of contaminants (e.g., sodium, potassium) in your samples, standards, or mobile phase, as well as fluctuations in instrument conditions. The chemical matrix of each sample can also influence ionization and adduct formation differently.[1][3][4]
-
Question: How can I improve the consistency of adduct formation?
-
Answer:
-
Promote a single adduct: As mentioned above, adding a controlled amount of an additive like ammonium formate can drive the formation of a single, dominant adduct ([M+NH₄]⁺), making the adduct ratios more consistent across different samples.[1][3][4]
-
Matrix-matched standards: Prepare your calibration standards in a matrix that closely resembles your samples to compensate for matrix effects on adduct formation.
-
Sum all adducts for quantification: If multiple adducts are present and their ratios are inconsistent, a more accurate quantification can be achieved by summing the peak areas of all significant adducts for a given analyte.[3][4]
-
Quantitative Data Summary
The following table summarizes the expected m/z values for common adducts of this compound. The neutral monoisotopic mass of (9Z,12Z)-heptadecadienoic acid is 266.42 g/mol , and for Coenzyme A, it is 767.53 g/mol . Therefore, the neutral monoisotopic mass of this compound is approximately 1015.95 u.
| Adduct Ion | Formula | Charge | Calculated m/z | Notes |
| Protonated | [M+H]⁺ | +1 | 1016.96 | Often the target ion for quantification. |
| Sodiated | [M+Na]⁺ | +1 | 1038.94 | Common contaminant, can suppress [M+H]⁺. |
| Ammoniated | [M+NH₄]⁺ | +1 | 1033.99 | Can be intentionally formed for improved stability and signal. |
| Potassiated | [M+K]⁺ | +1 | 1054.91 | Common contaminant, similar to sodium. |
| Deprotonated | [M-H]⁻ | -1 | 1014.94 | Observed in negative ion mode. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Long-Chain Fatty Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs from biological tissues.[8]
Materials:
-
Frozen tissue sample (20-50 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Extraction Solvent: Acetonitrile:Isopropanol (1:1, v/v)
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA)
-
Centrifuge capable of 16,000 x g at 4°C
-
Homogenizer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Weigh 20-50 mg of frozen tissue and place it in a pre-chilled homogenizer tube.
-
Add 500 µL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until fully dispersed.
-
Add 1 mL of the Extraction Solvent to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid or 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Mode: Full Scan (for initial assessment) and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition (example for [M+H]⁺):
-
Precursor Ion (Q1): m/z 1016.96
-
Product Ion (Q3): A common fragment for fatty acyl-CoAs is the neutral loss of the phosphoadenosine moiety (507.1 m/z). The specific product ions should be determined by infusing a standard of the analyte.
-
Visualizations
Caption: Adduct formation in ESI-MS.
Caption: Troubleshooting adduct formation.
References
- 1. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Detection of Low-Abundance Odd-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of low-abundance odd-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the sensitive detection and quantification of these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of odd-chain acyl-CoAs, particularly at low abundances, so challenging?
A1: The detection of low-abundance odd-chain acyl-CoAs is challenging due to several factors. Acyl-CoAs are generally present at very low intracellular concentrations.[1] Their inherent chemical instability, particularly the thioester bond, requires meticulous sample handling to prevent degradation.[1][2] Furthermore, biological samples present a complex matrix that can cause ion suppression and interference during mass spectrometry analysis, further complicating sensitive detection.[1][2]
Q2: What is the most effective analytical technique for quantifying low levels of odd-chain acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of odd-chain acyl-CoAs.[1][3] This technique provides high sensitivity, often with limits of detection in the nanomolar to sub-nanomolar range, and can distinguish the target analyte from a complex biological matrix.[1] Positive ion mode electrospray ionization (ESI) is generally more sensitive for the detection of short-chain acyl-CoAs.[2]
Q3: How can I improve the recovery of odd-chain acyl-CoAs during sample preparation?
A3: To improve recovery, a robust sample cleanup procedure is essential. Solid-Phase Extraction (SPE) is a highly effective method for removing interfering substances and concentrating the analytes.[2] Using 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges for SPE has shown good recovery for a broad range of acyl-CoAs.[4] For short-chain acyl-CoAs, using 5-sulfosalicylic acid (SSA) for deproteinization can offer better recovery compared to methods like trichloroacetic acid (TCA) precipitation followed by SPE, which may lead to the loss of polar analytes.[1][5]
Q4: Are there suitable internal standards for the quantification of odd-chain acyl-CoAs?
A4: Yes, the use of stable isotope-labeled internal standards is ideal. However, non-endogenous odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), are commonly used as internal standards for the quantification of other acyl-CoAs.[4][6][7] These are chosen because they are not typically found in most biological systems and have similar chemical properties to the analytes of interest.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of low-abundance odd-chain acyl-CoAs.
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for my odd-chain acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and how can I resolve this?
Answer: Low signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs. These issues often arise from sample preparation, matrix effects, or suboptimal instrument settings.
| Possible Cause | Solution |
| Interference from Biological Matrix | Biological samples are complex and contain molecules like salts, lipids, and proteins that can cause ion suppression.[2] Implement a robust sample cleanup procedure such as Solid-Phase Extraction (SPE) to remove these interfering substances.[2] |
| Acyl-CoA Instability | Acyl-CoAs are prone to degradation, especially at non-optimal pH and temperature.[2] Process samples quickly on ice and store them at -80°C. Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate.[2] |
| Suboptimal Chromatographic Conditions | Poor separation of analytes from the matrix can lead to ion suppression. Optimize your liquid chromatography (LC) method. Using a C18 reversed-phase column is a common and effective approach.[2] Adjusting the gradient and mobile phase composition can significantly improve resolution. |
| Suboptimal Mass Spectrometer Settings | The choice of ionization mode and source parameters can dramatically affect signal intensity. Positive ion mode electrospray ionization (ESI) is generally more sensitive for short-chain acyl-CoAs.[2] Optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument and analytes.[2] Incorrect collision energy in tandem MS (MS/MS) will result in poor fragmentation and low signal for your product ions. |
Issue 2: Inconsistent or Poor Reproducibility of Results
Question: My results for odd-chain acyl-CoA quantification are not reproducible between samples or experiments. What could be the cause?
Answer: A lack of reproducibility can stem from inconsistencies in sample handling, extraction, and analysis.
| Possible Cause | Solution |
| Inconsistent Sample Quenching | If metabolic activity is not halted immediately and consistently upon sample collection, the levels of acyl-CoAs can change. Use rapid freeze-clamping of tissues in liquid nitrogen to quench metabolism effectively.[8] |
| Variable Extraction Efficiency | The efficiency of the extraction can vary between samples. Ensure consistent homogenization of tissues, preferably by grinding to a fine powder while frozen.[8] Use a precise and consistent ratio of extraction solvent to tissue weight. |
| Analyte Degradation During Storage | Acyl-CoAs can degrade if not stored properly. Store purified, dried acyl-CoA pellets at -80°C until analysis.[8] Reconstitute samples just before injection into the LC-MS system. Using glass vials instead of plastic can also minimize signal loss and improve sample stability.[9] |
| Instrument Performance Fluctuation | Changes in the performance of the LC-MS system can lead to variability. Regularly calibrate and maintain your mass spectrometer. Use a suitable internal standard to normalize for variations in instrument response. |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of Odd-Chain Acyl-CoAs from Tissues
This protocol is a compiled method for the extraction and purification of a broad range of acyl-CoAs from tissue samples.[4]
Materials:
-
Tissues: Fresh or frozen tissue samples.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[4]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[4]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[4]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[4]
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or another suitable odd-chain acyl-CoA.
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[4]
-
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution and collect the eluate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Data Presentation
Table 1: Recovery of Acyl-CoAs using 2-(2-pyridyl)ethyl SPE Sorbent
The recovery efficiency of acyl-CoAs can vary based on the acyl chain length. The following table summarizes representative recovery data from published protocols.
| Acyl-CoA Species | Chain Length | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 85-95% |
| Malonyl-CoA | Short (C3) | 83-90% |
| Octanoyl-CoA | Medium (C8) | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 85-90% |
| Arachidonyl-CoA | Long (C20:4) | 83-88% |
Data compiled from published protocols.[4]
Table 2: Comparison of Analytical Methods for Acyl-CoA Quantification
| Method | Sensitivity | Specificity | Throughput | Primary Application |
| LC-MS/MS | High (fmol to pmol) | High | Medium | Comprehensive profiling and quantification of a wide range of acyl-CoAs. |
| HPLC-UV | Moderate (pmol to nmol) | Moderate | Medium | Quantification of more abundant acyl-CoA species. |
| Enzymatic/Fluorometric Assays | Low to Moderate | Variable | High | Rapid screening and quantification of total or specific acyl-CoAs. |
This table provides a general comparison of common analytical techniques.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Dealing with contamination in acyl-CoA analysis workflows
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acyl-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors leading to the degradation of acyl-CoA samples?
A1: Acyl-CoAs are inherently unstable molecules susceptible to both chemical and enzymatic degradation. The most critical factors are:
-
Temperature and pH: Acyl-CoAs are sensitive to high temperatures and non-optimal pH conditions. The thioester bond is prone to hydrolysis, which is accelerated at inappropriate pH levels.[1][2]
-
Enzymatic Activity: Endogenous thioesterases present in tissue samples can rapidly hydrolyze acyl-CoAs. It is crucial to halt all enzymatic activity immediately upon sample collection.[1]
Q2: Why is flash-freezing of tissue samples in liquid nitrogen so important?
A2: Flash-freezing in liquid nitrogen is a critical step to rapidly halt all enzymatic activity within the tissue.[1] This is essential because endogenous acyl-CoA thioesterases can quickly break down long-chain acyl-CoAs into free fatty acids and Coenzyme A, which would not represent the true metabolic state at the time of collection.[1] Storing these samples at -80°C ensures that these enzymes remain inactive until the sample is homogenized in an acidic extraction buffer.[1]
Q3: What are the primary challenges associated with the LC-MS/MS analysis of acyl-CoAs?
A3: The analysis of acyl-CoAs by LC-MS/MS presents several challenges:
-
Poor Chromatographic Peak Shape: Analysts often observe significant peak tailing and signal deterioration, particularly for the more hydrophobic, later-eluting species.[1]
-
Co-elution: The diverse polarity within the acyl-CoA class can make separation difficult, sometimes leading to co-elution with other molecules.[2]
-
Matrix Effects: The complexity of biological samples can cause ion suppression in the mass spectrometer, leading to reduced sensitivity and inaccurate quantification.[1]
-
Instability in Solution: Acyl-CoAs are highly unstable in aqueous solutions and can degrade during sample preparation and analysis.[1][2]
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
A4: Achieving good chromatographic separation is vital for reducing ion suppression and ensuring accurate quantification.[3] For a broad range of short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is commonly employed.[3][4] The use of ion-pairing agents in the mobile phase can also enhance peak shape and retention of these polar molecules.[3][4]
Troubleshooting Guide
Problem 1: Low or No Recovery of Acyl-CoA Analytes
-
Possible Cause: Improper sample quenching. If the tissue was not flash-frozen immediately upon collection, endogenous enzymes may have degraded the acyl-CoAs.[1]
-
Solution: Always flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.
-
-
Possible Cause: Inefficient extraction. The chosen extraction method may not be optimal for the specific acyl-CoA species or tissue type.
-
Possible Cause: Analyte instability in the final extract. Acyl-CoAs can degrade if left at room temperature or in an inappropriate solvent.
-
Solution: Keep extracts on ice or at 4°C during preparation and store them at -80°C if not for immediate analysis. Reconstitute dried extracts just before analysis.[3][7] The stability of acyl-CoAs can be improved by using a reconstitution solution such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2]
-
Problem 2: Poor Chromatographic Peak Shape (Broadening or Tailing)
-
Possible Cause: Column contamination. Repeated injections of biological extracts can lead to the accumulation of material on the analytical column, distorting peak shape.[1][8]
-
Solution: Implement a robust column washing protocol between analytical runs. A solvent wash step can help remove contaminants.[8]
-
-
Possible Cause: Suboptimal mobile phase composition.
Problem 3: Non-Linear or Non-Reproducible Calibration Curves
-
Possible Cause: Contamination in the blank. The solvent used to prepare the blank for the calibration curve may be contaminated with the analyte of interest.[3]
-
Solution: Ensure that all solvents used for the blank and standards are of high purity and free from contamination.
-
-
Possible Cause: Analyte degradation in standard solutions. Acyl-CoA standards are also susceptible to degradation.[3]
-
Solution: Prepare fresh standard solutions regularly and store them appropriately (e.g., at -80°C).
-
-
Possible Cause: Matrix effects from the sample.
-
Solution: Construct a matrix-matched calibration curve using the same biological matrix as the samples to compensate for these effects.[3]
-
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[7] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[7] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data compiled from studies comparing SSA and TCA extraction methods.[7] |
Experimental Protocols
Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation for Short-Chain Acyl-CoAs from Tissues
This method is noted for its high recovery rates for several short-chain acyl-CoAs.[7]
-
Materials:
-
Frozen tissue sample (20-50 mg)
-
5% (w/v) 5-sulfosalicylic acid (SSA), pre-chilled
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
-
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue and keep it frozen at all times. Place the tissue in a pre-chilled mortar, add liquid nitrogen, and grind to a fine powder.[7]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add ice-cold 5% SSA solution. Homogenize immediately.[7]
-
Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[7]
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled tube.[7]
-
Storage: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.[7]
-
Protocol 2: Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE)
-
Procedure:
-
Homogenization: Homogenize the tissue sample in a methanol:chloroform mixture.
-
Phase Separation: Centrifuge the homogenate to separate the phases. Collect the upper aqueous layer containing the acyl-CoAs.[5]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column with methanol and then equilibrate with deionized water.[5]
-
Load the aqueous supernatant onto the column.[5]
-
Wash the column with 2% formic acid, followed by a methanol wash.[5]
-
Elute the acyl-CoAs with 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide.[5]
-
Combine the eluted fractions.[5]
-
-
Sample Concentration and Reconstitution:
-
Visualizations
Caption: General workflow for acyl-CoA extraction from biological samples.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Tissue Homogenization for Maximal Acyl-CoA Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tissue homogenization for the highest possible acyl-CoA yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during tissue homogenization for acyl-CoA analysis.
Issue 1: Low Acyl-CoA Yield
Question: I am experiencing consistently low yields of my target acyl-CoAs. What are the potential causes and how can I troubleshoot this?
Answer:
Low acyl-CoA yield is a common issue stemming from their inherent instability and the challenges of quantitative extraction from complex tissue matrices. Here are the primary factors to investigate:
-
Inefficient Metabolic Quenching: Acyl-CoA pools can change rapidly due to ongoing enzymatic activity. It is crucial to halt all metabolic processes instantly upon tissue collection.
-
Suboptimal Homogenization: Incomplete disruption of the tissue architecture will result in poor extraction efficiency.
-
Inappropriate Extraction Method: The choice of extraction solvent is critical and depends on the chain length of the acyl-CoAs of interest.
-
Solution: For a broad range of acyl-CoAs, a mixed organic-aqueous solvent extraction is often effective.[4] For short-chain acyl-CoAs, acid precipitation methods using perchloric acid (PCA) or 5-sulfosalicylic acid (SSA) are commonly used.[2][3][4] However, these acid precipitation methods may not be suitable for long-chain acyl-CoAs.[5] A method using acetonitrile (B52724)/2-propanol has been shown to be effective for a wide range of acyl-CoAs.[5]
-
-
Analyte Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation during the extraction process.
Issue 2: Poor Reproducibility Between Replicates
Question: I am observing significant variability between my technical replicates. What could be causing this and how can I improve reproducibility?
Answer:
Poor reproducibility is often linked to inconsistencies in sample handling and processing. Here’s how to address this:
-
Inconsistent Homogenization: Variations in the degree of tissue disruption between samples will lead to variable extraction efficiency.
-
Solution: Standardize your homogenization protocol. If using a mechanical homogenizer, ensure the duration and power settings are identical for all samples. For manual homogenization, strive for a consistent grinding time and visual appearance of the powdered tissue.
-
-
Sample Heterogeneity: Different sections of a tissue can have varying cellular compositions and metabolic states.
-
Solution: If possible, homogenize the entire tissue sample to ensure a representative average. If using sections, ensure they are taken from the same anatomical location for each replicate.
-
-
Pipetting Errors: Inaccurate pipetting of viscous homogenates or small volumes of reagents can introduce significant variability.
-
Solution: When pipetting viscous solutions, consider using reverse pipetting techniques. For organic solvents, pre-wetting the pipette tip can improve accuracy.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which homogenization method is best for short-chain versus long-chain acyl-CoAs?
A1: The optimal homogenization and extraction method depends on the physicochemical properties of the acyl-CoAs of interest.
-
Short-chain acyl-CoAs (e.g., Acetyl-CoA, Propionyl-CoA): These are water-soluble, and methods involving acid precipitation with 0.5 M perchloric acid or 5% 5-sulfosalicylic acid (SSA) are effective for their extraction.[2][3][4]
-
Long-chain acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA): These are more hydrophobic and are often poorly recovered with simple acid precipitation methods.[5] An extraction method using a mixture of acetonitrile and 2-propanol followed by solid-phase extraction (SPE) purification is recommended for higher yields of long-chain species.[5][7]
-
Broad Spectrum Analysis: For simultaneous analysis of short-, medium-, and long-chain acyl-CoAs, a two-step procedure involving tissue extraction with an acetonitrile/2-propanol mixture followed by purification using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel has been shown to provide high recoveries for a wide range of acyl-CoA esters.[5]
Q2: How critical is the immediate freezing of tissue samples?
A2: It is absolutely critical. The acyl-CoA pool is highly dynamic, with rapid turnover rates. Delay in freezing can lead to significant changes in the in vivo acyl-CoA profile due to continued enzymatic activity.[1] Freeze-clamping the tissue in liquid nitrogen at the moment of excision is the gold standard to ensure that the measured acyl-CoA levels are a true representation of the tissue's metabolic state.[1]
Q3: Can I store my tissue homogenates? If so, for how long and under what conditions?
A3: It is best to proceed with the acyl-CoA extraction immediately after homogenization. If storage is unavoidable, the extracted supernatant, which contains the acyl-CoAs, can be stored at -80°C.[3] It is recommended to minimize storage time to prevent degradation.
Q4: What are the best practices for preventing acyl-CoA degradation during sample preparation?
A4: To minimize degradation, the following precautions should be taken:
-
Always work on ice.
-
Use pre-chilled tubes, mortars, pestles, and homogenization buffers.
-
Process samples as quickly as possible.
-
Avoid repeated freeze-thaw cycles of the extracts.
-
Store final extracts at -80°C if not for immediate analysis.[3]
Q5: What type of internal standards should I use for accurate quantification?
A5: For the most accurate quantification, especially when using mass spectrometry-based methods, it is highly recommended to use stable isotope-labeled internal standards (e.g., ¹³C-labeled acyl-CoAs).[1][8] These standards can account for variations in extraction efficiency and matrix effects during analysis.
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[3] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[5] |
| Octanoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[5] |
| Oleoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[5] |
| Palmitoyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[5] |
| Arachidonyl-CoA | Not Reported | Not Reported | 93-104% (extraction), 83-90% (SPE)[5] |
Data compiled from studies comparing various extraction methods.[3][5]
Experimental Protocols
Protocol 1: 5-Sulfosalicylic Acid (SSA) Extraction for Short-Chain Acyl-CoAs
This protocol is optimized for the extraction of short-chain acyl-CoAs from tissue samples for analysis by LC-MS/MS.[3]
Materials:
-
Frozen tissue sample (20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue. Place it in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder using the pre-chilled pestle.[3]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution before adding it to the tissue powder. Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[3]
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[3]
-
Sample Storage and Analysis: The extracted sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[3]
Protocol 2: Acetonitrile/2-Propanol Extraction for Broad-Spectrum Acyl-CoA Analysis
This protocol is designed for the isolation and purification of a wide range of acyl-CoA esters, from short- to long-chain, from tissue samples.[5]
Materials:
-
Frozen tissue powder
-
Acetonitrile/2-propanol (3:1, v/v), pre-chilled
-
0.1 M Potassium phosphate, pH 6.7, pre-chilled
-
Solid-Phase Extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica gel)
-
SPE column conditioning solution: acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)
-
SPE column wash solution: acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)
-
SPE elution solution: methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)
-
Refrigerated centrifuge
-
Nitrogen evaporator
Procedure:
-
Tissue Extraction: To the frozen tissue powder, add a pre-chilled mixture of acetonitrile/2-propanol (3:1, v/v) followed by 0.1 M potassium phosphate, pH 6.7.[5]
-
Homogenization and Clarification: Homogenize the sample on ice. Centrifuge at high speed to pellet the precipitate.
-
SPE Column Preparation: Condition the SPE column with 1 ml of the conditioning solution.[5]
-
Sample Loading and Washing: Apply the supernatant from step 2 to the conditioned SPE column. Wash the column with 1 ml of the wash solution to remove unretained species.[5]
-
Elution: Elute the acyl-CoAs with 2 ml of the elution solution.[5]
-
Sample Concentration: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., LC-MS/MS).
Visualizations
Caption: General experimental workflow for tissue homogenization and acyl-CoA extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of acyl-CoA extraction protocols for specific biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining acyl-CoA extraction protocols for specific biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for successful acyl-CoA extraction?
A1: The success of acyl-CoA extraction hinges on the rapid and effective quenching of enzymatic activity to prevent degradation of these labile molecules.[1][2][3] Key factors include:
-
Immediate Quenching: Flash-freezing tissue samples in liquid nitrogen is crucial to halt endogenous thioesterase activity.[3][4] For cell cultures, quenching can be achieved by adding ice-cold methanol (B129727) directly to the culture plate and incubating at -80°C.[1][5]
-
Low Temperatures: All extraction steps, including homogenization and centrifugation, must be performed on ice or at 4°C to minimize enzymatic degradation.[1][4]
-
Acidic pH: Maintaining a slightly acidic environment (pH 4.0-6.8) throughout the extraction and analysis helps to inhibit thioesterase activity and prevent chemical hydrolysis of the thioester bond.[1] A common choice is a potassium phosphate (B84403) buffer at pH 4.9.[1][6]
-
Efficient Lysis and Extraction: Thorough homogenization of the sample is necessary to ensure complete cell lysis and release of acyl-CoAs.[7] The choice of extraction solvent is also critical and often involves organic solvents like methanol, acetonitrile (B52724), and isopropanol (B130326) to precipitate proteins and extract the analytes.[6][8]
Q2: Which extraction method is best for my sample type (cells vs. tissue)?
A2: The optimal extraction method can vary based on the biological matrix.
-
Cultured Cells: A common method involves washing the cells with ice-cold PBS, followed by quenching and lysis with ice-cold methanol.[1][5] Subsequent steps include scraping the cells, centrifugation, and further extraction of the supernatant.
-
Tissues: Tissues are typically homogenized in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[6] This is often followed by the addition of organic solvents like isopropanol and acetonitrile to precipitate proteins and extract the acyl-CoAs.[6] For complex samples, a solid-phase extraction (SPE) step can be included for purification.[6]
Q3: What is the purpose of a Solid-Phase Extraction (SPE) step and is it always necessary?
A3: Solid-Phase Extraction (SPE) is a purification step used to remove interfering substances from the sample extract, such as salts, lipids, and proteins.[9] This cleanup is particularly important for improving the quality of data in downstream analyses like LC-MS/MS by reducing matrix effects and ion suppression.[9] While not always mandatory, SPE is highly recommended for complex biological matrices to enhance the sensitivity and accuracy of acyl-CoA quantification.[9] Weak anion exchange columns are commonly used for acyl-CoA purification.[4][10]
Q4: How should I store my samples and extracts to prevent acyl-CoA degradation?
A4: Proper storage is critical for maintaining the integrity of acyl-CoAs.
-
Tissue Samples: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3][7]
-
Extracts: For long-term storage, it is best to store extracts as a dry pellet at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to minimize freeze-thaw cycles.[1] For short-term storage in an autosampler, maintain the temperature at 4°C and analyze the samples as quickly as possible, as some degradation can still occur.[1][11]
Troubleshooting Guides
Issue 1: Low Acyl-CoA Yield
| Potential Cause | Solution |
| Inefficient Cell Lysis or Tissue Homogenization | Ensure thorough disruption of the sample. For tissues, a glass homogenizer is effective.[6][7] Optimize the ratio of extraction solvent to tissue weight.[7] |
| Enzymatic Degradation | Work quickly and maintain ice-cold conditions (0-4°C) throughout the entire procedure.[1][4] Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity.[1][6] |
| Chemical Hydrolysis | Verify that the pH of all buffers and solvents is slightly acidic (pH 4.0-6.8).[1] Avoid prolonged exposure to purely aqueous solutions, especially at neutral or alkaline pH. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps for your specific acyl-CoAs of interest.[7] |
| Analyte Loss During Solvent Evaporation | Use a gentle stream of nitrogen or a vacuum concentrator for solvent evaporation. Avoid excessive heat. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Splitting) in LC-MS/MS Analysis
| Potential Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch | Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase. Methanol is often a good choice for reconstitution.[1] |
| Secondary Interactions with Column Stationary Phase | For challenging separations, consider adding an ion-pairing reagent to the mobile phase, though this can require more frequent instrument maintenance. |
| Column Contamination or Degradation | Use guard columns and ensure samples are filtered before injection. Regularly flush the column according to the manufacturer's instructions. |
Issue 3: High Variability Between Replicates
| Potential Cause | Solution |
| Inconsistent Sample Handling | Standardize all steps of the protocol, ensuring consistent timing and temperature for each sample.[4] |
| Incomplete Protein Precipitation | Ensure thorough vortexing and adequate incubation time after adding the precipitating solvent. Centrifuge at a sufficient speed and duration to pellet all protein debris.[4] |
| Matrix Effects in MS Analysis | Incorporate a stable isotope-labeled internal standard for each analyte of interest to normalize for variations in extraction efficiency and ion suppression.[3] |
Data Presentation
Table 1: Representative Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~4.0 | ~3.0 |
| C18:0-CoA | - | ~1.5 | ~1.0 |
| C18:1-CoA | - | ~3.5 | ~2.5 |
Note: Data compiled from various sources and may not be directly comparable due to differences in experimental conditions and normalization methods.[10]
Table 2: Representative Recovery Rates for Solid-Phase Extraction (SPE) of Acyl-CoAs
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Source: Adapted from published protocols.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells
This protocol is adapted from methods utilizing solvent precipitation for the extraction of a broad range of acyl-CoAs.[1][5]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold Methanol
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Cell Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Lysis:
-
Add 2 mL of ice-cold methanol to the cell plate or pellet.
-
Incubate at -80°C for 15 minutes to halt enzymatic activity.
-
-
Sample Collection:
-
For adherent cells, use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Processing:
-
The supernatant can be dried under a gentle stream of nitrogen or using a vacuum concentrator and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Acyl-CoA Extraction from Tissues with Solid-Phase Extraction (SPE)
This protocol is a robust method for the extraction and purification of acyl-CoAs from tissue samples.[6]
Materials:
-
Frozen tissue (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
Weak anion exchange SPE columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)
-
Centrifuge capable of 12,000 x g at 4°C
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and homogenize until a uniform suspension is achieved.
-
Add 1 mL of isopropanol and homogenize again.
-
-
Protein Precipitation and Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.
-
Elution: Elute the acyl-CoAs with 1.5 mL of 2% ammonium hydroxide, followed by a second elution with 1.5 mL of 5% ammonium hydroxide. Combine the eluates.
-
-
Sample Concentration:
-
Evaporate the combined eluates to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for analysis.
-
Visualizations
Caption: General workflow for acyl-CoA extraction from biological samples.
Caption: Simplified diagram of the fatty acid beta-oxidation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. graphviz.org [graphviz.org]
- 8. mdpi.com [mdpi.com]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for (9Z,12Z)-Heptadecadienoyl-CoA using Stable Isotopes
For researchers, scientists, and drug development professionals, the precise quantification of lipid metabolites is crucial for understanding cellular metabolism and disease pathogenesis. (9Z,12Z)-Heptadecadienoyl-CoA is a long-chain fatty acyl-CoA that plays a role in various metabolic pathways. Its accurate measurement is challenging due to its low endogenous concentrations and complex biological matrices. This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard for the quantification of this compound against alternative analytical techniques. The supporting experimental data presented is representative of the performance expected from such a method, based on established analytical practices.
Quantitative Performance Comparison
The superior sensitivity and specificity of LC-MS/MS with stable isotope dilution make it the gold standard for the quantification of low-abundance lipids like this compound.[1][2][3] The following table summarizes the key validation parameters of a typical LC-MS/MS method compared to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays.
| Performance Metric | LC-MS/MS with Stable Isotope Internal Standard | HPLC-UV | Enzymatic Assay |
| Limit of Detection (LOD) | 0.5 - 5 fmol[4] | 10 - 50 pmol[5] | 5 - 20 pmol[5] |
| Limit of Quantification (LOQ) | 1.5 - 15 fmol | 50 - 150 pmol[5] | 20 - 80 pmol[5] |
| Linearity (R²) | >0.99[6] | >0.99[5] | Variable |
| Dynamic Range | 1.5 - 5000 fmol | 50 - 10000 pmol | 20 - 5000 pmol |
| Precision (Intra-day %CV) | <5%[6] | <10%[5] | <15%[5] |
| Precision (Inter-day %CV) | <8%[6] | <15%[5] | <20%[5] |
| Accuracy (% Recovery) | 95-105%[6] | 90-110% | 85-115%[5] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) | High (enzyme-dependent) |
| Sample Volume Required | Low (e.g., <50 µL) | High (e.g., >100 µL) | Moderate (e.g., 50-100 µL) |
| Run Time per Sample | ~5-10 minutes[6] | ~20-30 minutes | Variable (endpoint or kinetic) |
Experimental Protocols
Detailed methodologies for the LC-MS/MS method are provided below to ensure reproducibility and accurate evaluation.
LC-MS/MS Method for this compound Quantification
This protocol outlines a sensitive and specific method for the quantification of this compound using a stable isotope-labeled internal standard (e.g., [¹³C₄]-(9Z,12Z)-heptadecadienoyl-CoA).
1. Sample Preparation (from cell culture)
-
Cell Lysis: Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Add 500 µL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 40:40:20 v/v/v) to the cell plate.
-
Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard to the lysate at a known concentration.
-
Homogenization: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion of the standard).
-
[¹³C₄]-(9Z,12Z)-heptadecadienoyl-CoA (Internal Standard): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion of the standard).
-
-
Collision Energy and other MS parameters: Optimized for each transition by infusing the analytical standards.
-
3. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Determine the concentration of the analyte from a standard curve generated by plotting the peak area ratio against the concentration of the standards.
Visualizations
To better illustrate the context and workflow of this novel method, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Principle of stable isotope dilution.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative analysis of (9Z,12Z)-heptadecadienoyl-CoA and linoleoyl-CoA (C18:2) metabolism
A Comparative Analysis of (9Z,12Z)-heptadecadienoyl-CoA and Linoleoyl-CoA Metabolism
This guide provides a detailed comparison of the metabolic pathways of this compound (C17:2-CoA), an odd-chain polyunsaturated fatty acyl-CoA, and linoleoyl-CoA (C18:2-CoA), an even-chain polyunsaturated fatty acyl-CoA. This analysis is intended for researchers, scientists, and professionals in drug development to understand the key metabolic differences and similarities between these two molecules.
Overview of Metabolic Pathways
The metabolism of both this compound and linoleoyl-CoA primarily involves mitochondrial β-oxidation. However, their distinct carbon chain lengths lead to different end products and subsequent metabolic fates. Both molecules, being polyunsaturated, also require auxiliary enzymes to handle their cis-double bonds during β-oxidation.
Linoleoyl-CoA (C18:2) Metabolism: As an even-chain fatty acid, linoleoyl-CoA is degraded through successive cycles of β-oxidation, yielding acetyl-CoA units.[1][2] The presence of double bonds at the cis-9 and cis-12 positions necessitates the action of enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to convert them into trans-isomers suitable for the β-oxidation machinery.[3][4] The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation or be used for the synthesis of other molecules like ketone bodies.[3]
** this compound (C17:2) Metabolism:** Being an odd-chain fatty acid, its β-oxidation proceeds similarly to linoleoyl-CoA, also requiring isomerase and reductase enzymes to manage its double bonds. However, the final cycle of β-oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3][5] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the TCA cycle.[6][7] This anaplerotic function is a key distinction from even-chain fatty acid metabolism.
Comparative Data
The following tables summarize the key quantitative and qualitative differences in the metabolism of this compound and linoleoyl-CoA.
Table 1: Key Metabolic Differences
| Feature | This compound (C17:2) | Linoleoyl-CoA (C18:2) |
| Carbon Chain Length | 17 (Odd) | 18 (Even) |
| End Products of β-Oxidation | Acetyl-CoA and Propionyl-CoA | Acetyl-CoA |
| Anaplerotic Potential | High (via Succinyl-CoA) | Low |
| Gluconeogenic Potential | Yes (Propionyl-CoA can be a substrate) | No (Acetyl-CoA cannot be converted to glucose)[5] |
| Auxiliary Enzymes Required | Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase | Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase |
Table 2: Energetics of Complete Oxidation
| Molecule | β-Oxidation Cycles | Acetyl-CoA Produced | Propionyl-CoA Produced | FADH₂ Produced | NADH Produced | ATP Yield (Approx.)* |
| This compound | 7 | 7 | 1 | 7 | 7 | ~112.5 |
| Linoleoyl-CoA | 8 | 9 | 0 | 8 | 8 | ~120 |
*Note: ATP yield is an approximation and can vary based on the specific shuttle systems used for NADH and FADH₂ and the conversion of propionyl-CoA to succinyl-CoA.
Metabolic Pathway Diagrams
The following diagrams illustrate the β-oxidation pathways of linoleoyl-CoA and this compound.
Caption: Metabolic pathway of Linoleoyl-CoA (C18:2).
References
- 1. researchgate.net [researchgate.net]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. aklectures.com [aklectures.com]
A Comparative Guide to the Biological Activities of (9Z,12Z)-Heptadecadienoyl-CoA and Heptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of the polyunsaturated fatty acyl-CoA, (9Z,12Z)-heptadecadienoyl-CoA, and its saturated counterpart, heptadecanoyl-CoA. While research into the specific functions of this compound is still emerging, this document synthesizes available data on the well-studied heptadecanoyl-CoA and draws comparisons based on the general biological roles of polyunsaturated versus saturated fatty acids.
Introduction
Fatty acyl-CoAs are critical intermediates in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and as signaling molecules. The degree of saturation in the fatty acyl chain profoundly influences their three-dimensional structure and, consequently, their biological function. Heptadecanoyl-CoA, a 17-carbon saturated fatty acyl-CoA, has garnered attention for its potential anti-cancer properties. In contrast, the biological roles of its di-unsaturated counterpart, this compound, are less understood but are anticipated to differ significantly based on the presence of two double bonds.
Comparative Biological Activities
Current research highlights a distinct difference in the primary biological effects of heptadecanoyl-CoA compared to the expected activities of a polyunsaturated fatty acyl-CoA like this compound. Heptadecanoyl-CoA has been shown to exhibit potent pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][2][3][4][5][6] In contrast, polyunsaturated fatty acids are often associated with the modulation of inflammatory pathways and membrane fluidity.[7][8]
Table 1: Summary of Quantitative Data on the Biological Activity of Heptadecanoic Acid (C17:0)
| Biological Effect | Cell Line | Concentration | Observed Effect | Reference |
| Cytotoxicity (IC50) | Panc-1 (Pancreatic Cancer) | 77.47 ± 2.10 µM | Inhibition of cell proliferation | [5] |
| Cytotoxicity (IC50) | MIA PaCa-2 (Pancreatic Cancer) | 71.45 ± 6.37 µM | Inhibition of cell proliferation | [5] |
| Cytotoxicity (IC50) | MCF-7/SC (Breast Cancer Stem-like) | 41.94 ± 4.06 µM | Inhibition of cell proliferation | [9] |
| Apoptosis Induction | PC-9 (Non-small-cell lung cancer) | 100 µM | Significant increase in apoptosis | [1] |
| Apoptosis Induction | PC-9/GR (Gefitinib-resistant NSCLC) | 100 µM | Significant increase in apoptosis | [1] |
| Migration Inhibition | PC-9 and PC-9/GR | 100 µM | Significant inhibition of cell migration | [1] |
Note: Data for this compound is not currently available in published literature.
Signaling Pathways
The differential biological activities of these two molecules can be attributed to their interaction with distinct cellular signaling pathways.
Heptadecanoyl-CoA
Heptadecanoyl-CoA, through its precursor heptadecanoic acid, has been demonstrated to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.
Caption: Signaling pathways modulated by Heptadecanoyl-CoA.
Studies have shown that heptadecanoic acid suppresses the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][3][4] Additionally, it has been found to inhibit the Hippo pathway, which plays a crucial role in controlling organ size and suppressing tumors.[5]
This compound (Hypothesized)
While direct evidence is lacking, the biological activity of polyunsaturated fatty acyl-CoAs is generally associated with different pathways.
Caption: Hypothesized signaling roles of this compound.
Polyunsaturated fatty acids are known to be precursors for signaling molecules like eicosanoids and can modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.[10] They are also integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of heptadecanoic acid's biological activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Caption: Workflow for MTT-based cell viability assessment.
-
Cell Seeding: Cancer cell lines (e.g., Panc-1, MIA PaCa-2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of heptadecanoic acid (e.g., 0-200 µM) for 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 150 µL of a solubilization solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the desired concentration of heptadecanoic acid for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
The available evidence strongly suggests that heptadecanoyl-CoA, the saturated C17 fatty acyl-CoA, possesses significant anti-cancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation via modulation of the PI3K/Akt and Hippo signaling pathways. While direct experimental data on the biological activity of this compound is currently lacking, it is reasonable to hypothesize that its functions will align more closely with those of other polyunsaturated fatty acyl-CoAs, involving the regulation of inflammation, membrane characteristics, and gene expression.
Further research is imperative to elucidate the specific biological roles of this compound and to conduct direct comparative studies against its saturated counterpart. Such investigations will provide a more complete understanding of how the degree of saturation in C17 fatty acyl-CoAs dictates their cellular functions and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New imaging study reveals how saturated fatty acids damage cells | EurekAlert! [eurekalert.org]
- 9. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling [mdpi.com]
- 10. Differential effects of saturated and unsaturated fatty acid diets on cardiomyocyte apoptosis, adipose distribution, and serum leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical platforms for acyl-CoA measurement
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism and signaling, the precise measurement of acyl-Coenzyme A (acyl-CoA) thioesters is of paramount importance. These molecules are central players in a vast array of biological processes, from energy production and lipid biosynthesis to the epigenetic regulation of gene expression. The choice of analytical methodology is a critical determinant of the quality and scope of the resulting acyl-CoA profiles. This guide presents a comprehensive cross-validation of leading analytical platforms, offering a clear comparison of their performance, detailed experimental protocols, and visual representations of key metabolic and analytical workflows.
The quantification of acyl-CoAs is analytically challenging due to their low abundance, inherent instability, and the complexity of the biological matrices in which they are found. The principal analytical techniques employed for their measurement include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays. Each of these platforms offers a unique balance of sensitivity, specificity, throughput, and cost.
Performance Comparison of Analytical Platforms
The selection of an appropriate analytical platform should be guided by the specific requirements of the research question, including the desired sensitivity, the number of samples to be analyzed, and the available instrumentation. For comprehensive and highly sensitive profiling of a wide array of acyl-CoA species, LC-MS/MS is the undisputed gold standard.[1] HPLC-UV provides a robust and more accessible alternative for the quantification of more abundant acyl-CoA species, while enzymatic assays offer a high-throughput solution for the targeted analysis of total or specific acyl-CoAs.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assays |
| Limit of Detection (LOD) | Sub-picomole to low picomole range | Low to mid-picomole range | Picomole to nanomole range |
| Limit of Quantitation (LOQ) | Low picomole range | Mid to high picomole range | Nanomole range |
| Linearity (R²) | > 0.99 | > 0.98 | Typically > 0.98 |
| Precision (%CV) | < 15% | < 20% | < 15% |
| Accuracy (% Recovery) | 85-115% | 80-120% | Varies by kit |
| Specificity | High | Moderate to High | Moderate to High |
| Throughput | Moderate to High | Moderate | High |
| Derivatization Required | No | No | No |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible and reliable acyl-CoA quantification. The following sections provide an overview of the key steps involved in sample preparation and analysis for each platform.
Acyl-CoA Extraction from Tissues or Cells
A common and effective method for extracting a broad range of acyl-CoAs involves solvent precipitation.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a 2:1:0.8 mixture of methanol:chloroform:water).[1]
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the subsequent analytical method.
For long-chain acyl-CoAs, a solid-phase extraction (SPE) step using a weak anion exchange column may be employed after supernatant collection to enrich the analytes and remove interfering substances.[2]
LC-MS/MS Analysis
LC-MS/MS has become the preferred method for acyl-CoA analysis due to its superior sensitivity and specificity, enabling the profiling of a wide range of acyl-CoA species in complex biological samples.[1]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A common mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA species.
-
HPLC-UV Analysis
HPLC-UV is a more accessible and cost-effective alternative to LC-MS/MS, suitable for the quantification of more abundant acyl-CoA species.[1]
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: Acyl-CoAs are typically detected at a wavelength of 260 nm, corresponding to the adenine (B156593) moiety of Coenzyme A.
Enzymatic and Fluorometric Assays
Commercially available enzymatic and fluorometric assay kits provide a high-throughput and straightforward method for quantifying total or specific acyl-CoAs.[1] These assays are particularly useful for rapid screening and for laboratories without access to specialized chromatography equipment.
-
Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
Reaction Setup: Add the sample and reaction mix (containing enzymes and substrates) to a 96-well plate.
-
Incubation: Incubate the plate for the time and at the temperature specified in the protocol.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Calculation: Determine the acyl-CoA concentration based on a standard curve prepared with known concentrations of the acyl-CoA standard.[1]
Visualizing Key Pathways and Workflows
To further aid in the understanding of acyl-CoA analysis and its biological context, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a general experimental workflow, and the logical flow of a cross-validation study.
References
Fueling the Genome: A Comparative Guide to the Gene Expression Effects of Odd- vs. Even-Chain Fatty Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the nuanced ways in which metabolites regulate cellular function is paramount. This guide provides an objective comparison of how odd- and even-chain fatty acyl-CoAs, fundamental products of fatty acid metabolism, differentially impact gene expression. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways.
The metabolism of fatty acids is a central hub of cellular energy and signaling. The breakdown of fatty acids with an even number of carbons yields acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and a donor for histone acetylation, a well-established epigenetic mark associated with active gene transcription. In contrast, the oxidation of odd-chain fatty acids produces both acetyl-CoA and propionyl-CoA. This seemingly small difference has significant downstream consequences, as propionyl-CoA can serve as an alternative substrate for histone acylation and as a precursor for anaplerotic replenishment of the TCA cycle. These distinct metabolic fates create a direct link between the type of fatty acid being utilized and the cell's transcriptional landscape.
Comparative Analysis of Gene Expression
Recent studies have begun to unravel the distinct transcriptomic signatures elicited by the metabolic products of odd- and even-chain fatty acids. While comprehensive, direct comparative RNA-sequencing (RNA-Seq) data in a single mammalian system remains an area of active research, valuable insights can be gleaned from studies on the effects of propionate (B1217596) (the precursor to propionyl-CoA) and from model organisms.
A study by Park et al. (2023) investigated the transcriptomic changes in cardiac myocytes exposed to elevated propionate, mimicking conditions of disrupted propionyl-CoA metabolism found in propionic acidemia. Their findings highlight a significant reprogramming of gene expression, particularly affecting pathways related to cardiac muscle contraction.[1] This is contrasted with the well-established role of acetyl-CoA in broadly promoting the expression of genes involved in growth and proliferation through histone acetylation.
For a more direct comparison, a transcriptomic analysis of the yeast Yarrowia lipolytica grown on either acetate (B1210297) (a precursor to acetyl-CoA) or propionate as the sole carbon source revealed distinct sets of differentially expressed genes (DEGs). The comparison of propionate to acetate utilization showed a significant number of unique DEGs, underscoring the distinct cellular responses to these two acyl-CoA precursors.
Table 1: Differentially Expressed Genes in Yarrowia lipolytica in Response to Propionate vs. Acetate
| Comparison | Total DEGs | Upregulated DEGs | Downregulated DEGs |
| Propionate vs. Acetate | 1081 | 757 | 324 |
| Data synthesized from a transcriptomic analysis of Yarrowia lipolytica.[2] |
In mammalian cells, the differential effects on gene expression are thought to be mediated, in large part, by the competition between acetyl-CoA and propionyl-CoA for histone acetyltransferases (HATs) and the subsequent deposition of histone acetylation (H3Kac) versus histone propionylation (H3Kpr) marks at gene regulatory elements.
Signaling Pathways and Regulatory Mechanisms
The differential effects of odd- and even-chain fatty acyl-CoAs on gene expression are rooted in their distinct metabolic pathways and their roles as substrates for epigenetic modifications.
Even-chain fatty acid β-oxidation culminates in the production of acetyl-CoA, which can enter the TCA cycle or be used by HATs to acetylate histones, generally leading to a more open chromatin structure and transcriptional activation.
Odd-chain fatty acid β-oxidation yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA to replenish the TCA cycle (anaplerosis) or it can be used by HATs to propionylate histones. Histone propionylation, much like acetylation, is associated with transcriptionally active genes.[3] The balance between these two acyl-CoA pools can thus influence which histone marks are deposited and, consequently, which genes are expressed.
Below is a diagram illustrating these divergent pathways and their impact on gene regulation.
Caption: Divergent metabolic pathways of odd- and even-chain fatty acyl-CoAs.
Experimental Protocols
To enable researchers to investigate the differential effects of odd- and even-chain fatty acyl-CoAs, we provide detailed methodologies for key experiments. The following protocols are based on established methods for cell culture, RNA isolation, and gene expression analysis.
Protocol 1: Cell Culture Treatment and RNA Isolation for RNA-Seq
This protocol describes the treatment of a human hepatocyte cell line (e.g., HepG2) with sodium propionate and sodium acetate, followed by total RNA isolation for subsequent RNA-sequencing.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sodium propionate solution (sterile, stock concentration 1 M)
-
Sodium acetate solution (sterile, stock concentration 1 M)
-
Phosphate-Buffered Saline (PBS), sterile
-
TRIzol reagent or equivalent RNA lysis buffer
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Prepare fresh treatment media by supplementing standard culture medium with sodium propionate or sodium acetate to a final concentration of 1-10 mM. A vehicle-only control (e.g., sterile water) should be run in parallel. Replace the existing medium with the treatment media and incubate for 24 hours.
-
Cell Lysis: After incubation, aspirate the media and wash the cells once with ice-cold PBS. Aspirate the PBS completely and add 1 mL of TRIzol reagent to each well. Pipette the lysate up and down several times to ensure complete cell lysis.
-
RNA Isolation (TRIzol Method):
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is recommended for RNA-Seq library preparation.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol outlines the steps for validating the differential expression of target genes identified by RNA-Seq.
Materials:
-
High-quality total RNA (from Protocol 1)
-
Reverse transcription kit (e.g., with oligo(dT) or random primers)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.
-
Set up reactions in triplicate for each sample and each gene (including reference genes).
-
-
qPCR Cycling Conditions:
-
A typical protocol includes an initial denaturation step (e.g., 95°C for 2-10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.
-
The experimental workflow for a typical comparative transcriptomics study is illustrated below.
Caption: A typical workflow for comparing the effects of fatty acid precursors on gene expression.
Conclusion
The distinction between odd- and even-chain fatty acid metabolism, hinging on the production of propionyl-CoA, has profound implications for gene regulation. While both types of fatty acids provide the fundamental building block of acetyl-CoA, the anaplerotic and epigenetic roles of propionyl-CoA introduce a distinct layer of regulatory complexity. The emerging transcriptomic data, though still expanding, clearly indicates that cells respond differently to these metabolic cues. For researchers in drug development and metabolic diseases, targeting the enzymes that control the balance of acetyl-CoA and propionyl-CoA, or the histone acyltransferases that utilize them, may offer novel therapeutic strategies. Further research employing direct, parallel comparisons of odd- and even-chain fatty acids in various physiological and pathological contexts will be crucial to fully elucidate their differential impacts on the genome.
References
- 1. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomics-based analysis of acetate and propionate transport and metabolism in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for Long-Chain Acyl-CoAs
The accurate measurement of long-chain acyl-Coenzyme A (LC-CoA) pools is fundamental for researchers, scientists, and drug development professionals investigating cellular metabolism. As central intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids, the analysis of LC-CoAs offers a window into the metabolic state of cells under various physiological and pathological conditions.[1] However, the inherent instability and low abundance of these molecules present significant analytical challenges.[1] This guide provides a detailed comparison of common extraction methods for long-chain acyl-CoAs, offering insights into their principles, performance, and detailed protocols to aid in the selection of the most appropriate technique for a given research need.
The primary methods for the extraction of long-chain acyl-CoAs from biological samples include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each method has its own set of advantages and disadvantages in terms of recovery, purity, and suitability for downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Quantitative Comparison of Extraction Methods
The selection of an extraction method is often guided by the desired analytical outcome, including the need for high recovery, sample purity, and throughput. The following table summarizes quantitative data reported for various long-chain acyl-CoA extraction methods. It is important to note that recovery rates can be influenced by the specific acyl-CoA species, the biological matrix, and subtle variations in the protocol.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Recovery Rate | 70-90%[2][3] | Generally high, but can be variable | Moderate to high, often used as an initial step |
| Selectivity | High, tunable by sorbent chemistry | Moderate | Low, co-extracts other small molecules |
| Solvent Consumption | Low to moderate | High | Moderate |
| Processing Time | Can be lengthy, but amenable to automation | Labor-intensive | Rapid |
| Environmental Impact | Lower than LLE | High due to organic solvent use | Moderate |
| Cost | Moderate (cartridges and equipment) | Low to moderate (solvents) | Low (solvents) |
Detailed Experimental Protocols and Workflows
This section provides detailed methodologies for the key extraction techniques. The accompanying diagrams, generated using the DOT language, illustrate the experimental workflows for each method.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of acyl-CoAs from complex biological samples.[4] This method utilizes a solid sorbent to selectively bind the acyl-CoAs, which are then washed to remove impurities and subsequently eluted in a clean solvent. Weak anion exchange and 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel are common sorbents for acyl-CoA extraction.[3][4][5]
Materials:
-
Tissue sample
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[4]
-
Extraction Solvent: Acetonitrile (B52724) (ACN) and 2-Propanol (Isopropanol)[3][4]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel[3][4]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[4]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[4]
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Tissue Homogenization: Homogenize approximately 100 mg of frozen tissue powder in 1 mL of ice-cold Homogenization Buffer containing the internal standard. Add 1 mL of 2-Propanol and homogenize again.[4]
-
Extraction of Acyl-CoAs: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[4]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[4]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate.[4]
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
Caption: Solid-Phase Extraction (SPE) Workflow.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases. For long-chain acyl-CoAs, a common approach involves using a chloroform (B151607) and methanol solvent system to partition the more polar acyl-CoAs into the aqueous phase, while lipids are retained in the organic phase.[1]
Materials:
-
Cell pellet or tissue sample
-
Extraction Solvent: Chloroform:Methanol (1:2, v/v), pre-chilled to -20°C[1]
-
Chloroform
-
Water
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Cell Lysis and Extraction: Add 0.5 mL of the cold extraction solvent mixture (chloroform:methanol, 1:2 v/v) containing the internal standard to the cell pellet or tissue sample. For adherent cells, scrape the cells in the cold solvent. For suspension cells, resuspend the cell pellet.[1]
-
Vortexing: Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[1]
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex vigorously for 1 minute. Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[1]
-
Aqueous Phase Collection: The long-chain acyl-CoAs will partition into the upper aqueous phase. Carefully collect the upper aqueous phase, avoiding the protein interface and the lower organic layer.[1]
-
Sample Concentration: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[1]
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Protein Precipitation
Protein precipitation is a rapid and straightforward method to remove proteins from a biological sample, which can interfere with downstream analysis. While often used as an initial step in other extraction protocols, it can also be employed as the primary extraction method, particularly for high-throughput applications. Organic solvents like acetonitrile or acids such as sulfosalicylic acid are commonly used precipitants.[6][7]
Materials:
-
Cell pellet or tissue sample
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1]
-
Precipitation Solvent: Acetonitrile:2-propanol (3:1)[1]
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Cell Lysis: Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate. For adherent cells, use a cell scraper. For suspension cells, resuspend the pellet.[1]
-
Protein Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Add 1 mL of the precipitation solvent (ACN:2-propanol, 3:1), vortex vigorously for 2 minutes, and sonicate for 3 minutes.[1]
-
Centrifugation: Centrifuge at 16,000 x g at 4°C for 10 minutes.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[1]
-
Sample Concentration and Analysis: The supernatant can be directly analyzed or further purified using SPE. For direct analysis, the sample is typically evaporated to dryness and reconstituted in a suitable solvent.
Caption: Protein Precipitation Workflow.
Conclusion
The choice of an extraction method for long-chain acyl-CoAs is a critical step that significantly impacts the quality and accuracy of subsequent analyses. Solid-Phase Extraction offers high selectivity and is well-suited for complex matrices, though it can be more time-consuming. Liquid-Liquid Extraction provides a robust method for separating acyl-CoAs from lipids but involves the use of larger volumes of organic solvents. Protein Precipitation is a rapid and simple technique, ideal for high-throughput screening, but may result in a less pure extract. Researchers should carefully consider the specific requirements of their study, including the nature of the biological sample, the acyl-CoA species of interest, and the desired level of sample purity, to select the most appropriate extraction strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
Quantitative Comparison of (9Z,12Z)-Heptadecadienoyl-CoA Levels: A Methodological and Pathway-Centric Guide
For Researchers, Scientists, and Drug Development Professionals
While direct quantitative comparisons of (9Z,12Z)-heptadecadienoyl-CoA levels in healthy versus diseased tissues are not extensively documented in publicly available literature, this guide provides a comprehensive overview of the methodologies required for such comparisons and the metabolic context in which this molecule operates. Alterations in the metabolism of fatty acids and their coenzyme A (CoA) derivatives are increasingly recognized as hallmarks of various diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[1][2] The study of specific acyl-CoA species like this compound is a burgeoning field with the potential to uncover novel disease biomarkers and therapeutic targets.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, a direct comparative table cannot be provided at this time. However, research into related odd-chain fatty acids, such as heptadecanoic acid (C17:0), indicates a significant inverse association with disease risk, suggesting that lower levels of its derivatives, including this compound, may be present in diseased states. Future research employing the sensitive mass spectrometry techniques outlined in this guide is necessary to generate the quantitative data required for a definitive comparison.
Table 1: Qualitative Summary of Expected Acyl-CoA Alterations in Disease
| Tissue Type | Disease State | Expected Change in Long-Chain Acyl-CoA Pool | Rationale |
| Liver | Non-alcoholic fatty liver disease (NAFLD) | Increase | Altered lipid metabolism and storage. |
| Cancerous Tissue | Various Cancers | Increase/Alteration | Increased de novo fatty acid synthesis and altered metabolic pathways to support proliferation.[3][4] |
| Neural Tissue | Neurodegenerative Diseases | Alteration | Dysregulation of lipid metabolism is a known factor in the pathogenesis of several neurodegenerative disorders. |
| Muscle | Insulin (B600854) Resistance | Increase | Excess accumulation of intracellular long-chain acyl-CoAs is linked to the development of insulin resistance. |
Experimental Protocols
The quantification of this compound in biological samples is a complex analytical task due to its low endogenous concentrations and inherent instability. The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol is a composite based on established methodologies for the analysis of a broad range of fatty acyl-CoAs from biological tissues.
1. Sample Preparation and Extraction
-
Tissue Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in a cold solvent mixture, typically methanol/chloroform or a buffered solution, to quench metabolic activity and extract the acyl-CoAs.
-
Internal Standards: A mixture of stable isotope-labeled or odd-chain acyl-CoA internal standards is added to the homogenization buffer to correct for extraction inefficiency and matrix effects. For this compound, a C17:0-CoA or a similar odd-chain standard would be appropriate.
-
Solid-Phase Extraction (SPE): The homogenate is centrifuged, and the supernatant is subjected to SPE to enrich for acyl-CoAs and remove interfering substances. A C18 or mixed-mode cation exchange SPE cartridge is commonly used.
-
Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge, and the eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC-MS/MS system, often an aqueous/organic mixture.
2. Liquid Chromatography Separation
-
Column: A C18 reversed-phase column is typically used to separate the acyl-CoAs based on their hydrophobicity.
-
Mobile Phases: A binary gradient system is employed. Mobile phase A is often an aqueous solution containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) to improve peak shape. Mobile phase B is an organic solvent such as acetonitrile.
-
Gradient: A gradient from a low to a high concentration of the organic mobile phase is run to elute the acyl-CoAs, with longer chain species eluting later.
3. Tandem Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion of the target acyl-CoA in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective technique provides excellent sensitivity and specificity.
-
MRM Transitions: For this compound, the specific precursor-to-product ion transition would need to be determined using a pure standard. However, a common fragmentation pattern for acyl-CoAs involves the neutral loss of the CoA moiety.
Mandatory Visualization
Caption: Experimental workflow for the quantification of acyl-CoAs.
Caption: General metabolic pathways of unsaturated fatty acids.
References
- 1. CO as a cellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Are the β-Cell Signaling Molecules Malonyl-CoA and Cystolic Long-Chain Acyl-CoA Implicated in Multiple Tissue Defects of Obesity and NIDDM? | Semantic Scholar [semanticscholar.org]
- 3. Advances in Lipidomics for Cancer Biomarkers Discovery [mdpi.com]
- 4. Lipid Metabolism and Lipidomics Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Acyl-CoA Synthetases with (9Z,12Z)-Heptadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the substrate specificity of long-chain acyl-CoA synthetase (ACSL) isoforms, with a focus on the activation of the unsaturated fatty acid (9Z,12Z)-heptadecadienoic acid. Understanding the kinetic preferences of these enzymes is crucial for elucidating the metabolic fate of fatty acids and for the development of targeted therapeutics for metabolic diseases.
Introduction to Acyl-CoA Synthetases and Their Significance
Acyl-CoA synthetases (ACSs) are a family of enzymes essential for lipid metabolism. They catalyze the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters, a critical step that primes them for various metabolic pathways, including β-oxidation for energy production, and incorporation into complex lipids such as triglycerides and phospholipids.[1][2] The ACSL family, comprising isoforms such as ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, exhibits distinct tissue expression patterns, subcellular localizations, and substrate specificities.[3][4] These differences in substrate preference play a key role in channeling specific fatty acids towards distinct metabolic fates.[5] For instance, the activation of polyunsaturated fatty acids is a key step in the synthesis of signaling molecules like eicosanoids.[6]
Comparative Analysis of ACSL Isoform Substrate Specificity
The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) of various rat ACSL isoforms for oleic and linoleic acid. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| ACSL1 | Oleic Acid (18:1) | 10.8 ± 1.5 | 3,850 ± 150 |
| Linoleic Acid (18:2) | 12.1 ± 1.6 | 3,570 ± 160 | |
| ACSL3 | Oleic Acid (18:1) | 12.2 ± 1.7 | 2,890 ± 140 |
| Linoleic Acid (18:2) | 13.5 ± 2.0 | 2,540 ± 140 | |
| ACSL4 | Oleic Acid (18:1) | 11.5 ± 1.4 | 4,580 ± 180 |
| Linoleic Acid (18:2) | 10.9 ± 1.4 | 5,210 ± 210 | |
| ACSL5 | Oleic Acid (18:1) | 10.2 ± 1.3 | 4,210 ± 160 |
| Linoleic Acid (18:2) | 11.8 ± 1.6 | 3,890 ± 170 | |
| ACSL6 | Oleic Acid (18:1) | 10.5 ± 1.4 | 3,980 ± 160 |
| Linoleic Acid (18:2) | 12.5 ± 1.8 | 3,640 ± 170 |
Disclaimer: The data presented is for oleic and linoleic acid and is intended to serve as a proxy for the substrate specificity towards (9Z,12Z)-heptadecadienoic acid due to the lack of available data for the latter.
From this data, it is evident that most ACSL isoforms exhibit a high affinity for both oleic and linoleic acid, with Km values in the low micromolar range. Notably, ACSL4 shows a slightly higher Vmax for linoleic acid compared to oleic acid, suggesting a potential preference for polyunsaturated fatty acids.[6] This is consistent with other studies indicating ACSL4's preference for arachidonic acid (C20:4).[3]
Experimental Protocols
Accurate determination of acyl-CoA synthetase activity is fundamental to comparing substrate specificities. The following is a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
LC-MS/MS Assay for Acyl-CoA Synthetase Activity
This method quantifies the formation of the specific acyl-CoA product.
1. Reagents and Materials:
-
Purified recombinant ACSL isoforms
-
Fatty acid substrate (e.g., (9Z,12Z)-heptadecadienoic acid)
-
ATP
-
Coenzyme A (CoA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Internal standard (e.g., C17:0-CoA)
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Enzyme Reaction:
-
Prepare a reaction mixture containing the reaction buffer, ATP (final concentration ~5 mM), and CoA (final concentration ~0.5 mM).
-
Add the purified ACSL enzyme to the reaction mixture.
-
Initiate the reaction by adding the fatty acid substrate. The concentration of the fatty acid should be varied to determine kinetic parameters.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
3. Sample Preparation:
-
Vortex the quenched reaction mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol/acetonitrile).
-
Detect the acyl-CoA product and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte should be optimized beforehand.
-
Quantify the amount of product formed by comparing its peak area to that of the internal standard.
Visualizations
Experimental Workflow
Caption: Workflow for determining acyl-CoA synthetase activity using an LC-MS/MS-based assay.
Signaling Pathway of Dienoic Acyl-CoAs
The activation of dienoic fatty acids, such as linoleic acid (and by extension, (9Z,12Z)-heptadecadienoic acid), by ACSL isoforms is a crucial first step for their entry into various metabolic and signaling pathways. One of the most significant pathways is the synthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins.
Caption: Metabolic fates of activated dienoic fatty acids, including eicosanoid synthesis.
Conclusion
The substrate specificity of ACSL isoforms is a critical determinant of the metabolic fate of fatty acids. While direct kinetic data for (9Z,12Z)-heptadecadienoic acid remains to be elucidated, the analysis of structurally similar fatty acids provides valuable insights. The presented data suggests that most ACSL isoforms are capable of activating dienoic fatty acids, with ACSL4 potentially showing a higher activity. The detailed experimental protocol provided herein offers a robust method for future studies to directly assess the kinetics of ACSL isoforms with (9Z,12Z)-heptadecadienoic acid and other novel fatty acid substrates. Such research is vital for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases.
References
- 1. youtube.com [youtube.com]
- 2. long-chain fatty acid-CoA ligase activity | SGD [yeastgenome.org]
- 3. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Differential Protein Acylation: (9Z,12Z)-Heptadecadienoyl-CoA vs. Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of protein acylation by the saturated fatty acyl-CoA, palmitoyl-CoA (C16:0), and the unsaturated fatty acyl-CoA, (9Z,12Z)-heptadecadienoyl-CoA (C17:2). Due to the limited direct experimental data on this compound, this guide leverages comparative data between palmitoyl-CoA and the structurally similar and well-studied unsaturated fatty acyl-CoA, oleoyl-CoA (C18:1), to infer and illustrate the principles of differential acylation.
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. The specific fatty acid attached can profoundly influence a protein's interaction with cellular membranes and its participation in signaling pathways. Understanding the differential effects of saturated versus unsaturated fatty acylation is crucial for elucidating disease mechanisms and developing targeted therapeutics.
Executive Summary
Saturated and unsaturated fatty acyl-CoAs impart distinct physicochemical properties to proteins, leading to differential subcellular localization and functional outcomes.
-
Palmitoylation (Saturated Acylation): Promotes the association of proteins with ordered, cholesterol-rich membrane microdomains known as lipid rafts. This localization is critical for the assembly and function of many signaling complexes.
-
Acylation with Unsaturated Fatty Acids: Tends to exclude proteins from lipid rafts, directing them to other membrane regions. This can alter protein-protein interactions and modulate signaling pathway activation.
This differential localization serves as a key mechanism for regulating cellular signaling in response to metabolic cues and the availability of different fatty acids.
Data Presentation: Comparative Acylation Landscape
The following tables summarize the key differences in protein acylation by saturated (palmitoyl-CoA) and unsaturated fatty acyl-CoAs.
| Feature | Palmitoyl-CoA (Saturated) | This compound / Oleoyl-CoA (Unsaturated) |
| Fatty Acid Chain | 16 carbons, fully saturated | 17 carbons, two double bonds / 18 carbons, one double bond |
| Primary Enzyme Family | DHHC S-acyltransferases | DHHC S-acyltransferases |
| Subcellular Localization | Enriched in lipid rafts | Excluded from lipid rafts; localized to disordered membrane regions |
| Effect on Protein Trafficking | Promotes trafficking to and retention in the plasma membrane and Golgi | Can alter trafficking patterns, leading to different subcellular distributions |
| Impact on Signaling | Often enhances signaling by co-localizing signaling partners in lipid rafts | Can attenuate or alter signaling by disrupting raft-based complexes |
Case Study: Differential Acylation of GNAI Proteins
A key example of differential acylation is the modification of Gαi proteins, subunits of heterotrimeric G proteins involved in signal transduction.
| Acyl-CoA | Effect on GNAI Proteins | Signaling Outcome | Reference |
| Palmitoyl-CoA | Promotes localization of GNAI to detergent-resistant membranes (lipid rafts) where EGFR resides. | Potentiates EGFR signaling through recruitment of the adapter protein Gab1. | [1] |
| Oleoyl-CoA | Causes re-localization of GNAI out of detergent-resistant membranes. | Blunts EGFR signaling by spatially separating GNAI from its upstream and downstream signaling partners. | [1] |
This differential S-acylation of GNAI proteins highlights how changes in the cellular fatty acid pool can directly translate into altered signaling responses.[1]
Experimental Protocols
Detailed methodologies for key experiments in protein acylation analysis are provided below.
In Vitro Protein S-Acylation Assay
This assay measures the ability of a specific DHHC acyltransferase to acylate a protein substrate with a given fatty acyl-CoA.
Materials:
-
Purified recombinant DHHC enzyme
-
Purified recombinant protein substrate
-
Palmitoyl-CoA and this compound (or Oleoyl-CoA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Click chemistry reagents (if using alkyne-functionalized fatty acyl-CoA analogs)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein substrate or a tag (e.g., anti-His)
Procedure:
-
Set up reactions containing the DHHC enzyme, protein substrate, and either palmitoyl-CoA or the unsaturated fatty acyl-CoA in the assay buffer.
-
Include negative controls (no enzyme, no acyl-CoA).
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Detect the acylated protein using an appropriate method:
-
If using a radiolabeled acyl-CoA, perform autoradiography.
-
If using a "clickable" acyl-CoA analog, perform a click reaction with a fluorescent or biotinylated azide (B81097) probe, followed by in-gel fluorescence scanning or streptavidin blotting.
-
A shift in molecular weight on the gel can sometimes indicate acylation.
-
Mass Spectrometry-Based Identification and Quantification of Acylated Proteins
This protocol outlines a general workflow for identifying acylated proteins and quantifying the extent of modification from cell lysates.
Materials:
-
Cell culture reagents
-
Lysis buffer with protease and acyl-protein thioesterase inhibitors
-
Acyl-biotin exchange (ABE) reagents or click chemistry reagents for metabolic labeling
-
Streptavidin or NeutrAvidin beads for enrichment
-
Trypsin for protein digestion
-
LC-MS/MS instrumentation (e.g., Orbitrap mass spectrometer)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Lysis: Lyse cells in a buffer containing inhibitors to preserve the acylation state.
-
Enrichment of Acylated Proteins/Peptides:
-
Acyl-Biotin Exchange (ABE): Block free thiols, cleave thioester bonds with hydroxylamine, and label the newly exposed thiols with a biotin (B1667282) tag. Enrich biotinylated proteins/peptides on streptavidin beads.
-
Metabolic Labeling with Click Chemistry: Culture cells with a bio-orthogonal fatty acid analog (e.g., with an alkyne group). Lyse cells and perform a click reaction to attach a biotin-azide tag. Enrich on streptavidin beads.
-
-
Protein Digestion: Elute the enriched proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify the acylated peptides and proteins using database search algorithms. Quantify the relative abundance of acylated peptides between different conditions (e.g., cells treated with saturated vs. unsaturated fatty acids) using label-free or stable isotope labeling methods.[2][3]
Mandatory Visualizations
Experimental Workflow: Comparative Analysis of Protein Acylation
Caption: Workflow for comparing protein acylation with different acyl-CoAs.
Signaling Pathway: Differential Regulation of EGFR Signaling by GNAI Acylation
Caption: Differential EGFR signaling based on GNAI protein acylation status.
Conclusion
The choice of fatty acid for protein acylation is a critical determinant of protein function. While palmitoylation directs proteins to lipid rafts to facilitate specific signaling events, acylation with unsaturated fatty acids can sequester proteins away from these domains, leading to altered or attenuated signaling. This dynamic regulation, governed by the availability of different fatty acyl-CoAs and the specificity of DHHC acyltransferases, provides a sophisticated mechanism for cells to respond to their metabolic environment. Further research into the specific substrate preferences of individual DHHC enzymes for a wider range of unsaturated fatty acyl-CoAs will provide deeper insights into the complexity of this regulatory process and may unveil new therapeutic targets for diseases driven by aberrant protein acylation and signaling.
References
A Comparative Guide to the Metabolomic Effects of Odd- and Even-Chain Fatty Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
The landscape of fatty acid research is evolving, with growing interest in the distinct biological roles of odd-chain and even-chain fatty acids. While even-chain fatty acids, such as palmitic acid (C16:0), are prevalent in the diet and have been extensively studied, emerging evidence suggests that odd-chain fatty acids, like pentadecanoic acid (C15:0), may offer unique health benefits.[1][2][3][4] This guide provides an objective comparison of the metabolomic and cellular effects of supplementing with these two types of fatty acids, supported by experimental data and detailed protocols.
Quantitative Metabolomic and Cellular Effects
The following tables summarize the quantitative data from studies investigating the effects of odd- and even-chain fatty acid supplementation on various biomarkers.
Table 1: Comparative Effects on Metabolic and Inflammatory Biomarkers
| Biomarker Category | Biomarker | Effect of Odd-Chain Fatty Acid (C15:0) Supplementation | Effect of Even-Chain Fatty Acid (e.g., C16:0) Association |
| Lipid Profile | Total Cholesterol | Lowered in animal models[5] | Generally associated with increased levels |
| Triglycerides | Lowered in animal models[5] | Generally associated with increased levels | |
| LDL Cholesterol | Lowered in clinical trials[6] | Generally associated with increased levels | |
| Inflammation | Pro-inflammatory Cytokines (e.g., MCP-1, IL-6, TNFα) | Lowered in animal models and cell-based assays[5][7][8] | Often associated with increased inflammation |
| Adiponectin | - | Inversely associated with circulating levels[1][4] | |
| Leptin | Inverse association with circulating levels[1][4] | - | |
| Resistin | - | Positively associated with circulating levels[1][4] | |
| Liver Health | Alanine Aminotransferase (ALT) | Decreased in clinical trials[9] | - |
| Aspartate Aminotransferase (AST) | Decreased in clinical trials[9] | - | |
| Red Blood Cell Health | Hemoglobin | Increased in clinical trials[6] | - |
Table 2: Comparative Effects on Cellular Processes
| Cellular Process | Effect of Odd-Chain Fatty Acid (C15:0) | Effect of Even-Chain Fatty Acid (e.g., C16:0) |
| Mitochondrial Function | Rescues mitochondrial function[10] | Can induce mitochondrial dysfunction |
| Cellular Senescence | Stems premature cellular senescence[5] | Can promote cellular senescence |
| Lipid Peroxidation | Reduces risk due to stable structure[7] | Can contribute to lipid peroxidation |
| Antiproliferative Activity | Exhibits dose-dependent antiproliferative effects in cancer cell lines[6] | Can have pro-proliferative effects in some cancers |
Signaling Pathways
Odd- and even-chain fatty acids exert their effects through the modulation of key signaling pathways that regulate metabolism, inflammation, and cell growth.
AMPK and mTOR Signaling
Pentadecanoic acid (C15:0) has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), a central pathway in cellular metabolism and longevity.[8][10] AMPK activation promotes catabolic processes like fatty acid oxidation and glucose uptake, while inhibiting anabolic processes such as fatty acid and cholesterol synthesis.[11][12][13] The inhibition of mTOR by C15:0 further contributes to the regulation of cell growth and proliferation.[14][15]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in lipid and glucose homeostasis.[16] Studies have shown that both saturated and unsaturated fatty acids can activate PPARs.[17] C15:0 has been identified as a dual partial PPARα/δ agonist.[5] PPARα activation is associated with increased fatty acid oxidation, while PPARδ is involved in lipid metabolism and energy homeostasis. Medium-chain fatty acids have also been shown to be weak binders and activators of PPARγ.[18][19]
Experimental Protocols
Accurate and reproducible metabolomic analysis is crucial for discerning the subtle yet significant differences between odd- and even-chain fatty acid supplementation. Below are detailed methodologies for lipid extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
The general workflow for a comparative metabolomics study involves several key stages, from sample collection to data analysis.
Lipid Extraction (Folch Method)
A widely used method for extracting lipids from biological samples.
-
Homogenization : Homogenize the tissue sample in a 2:1 (v/v) chloroform (B151607):methanol (B129727) solution to a final volume 20 times the volume of the tissue sample.
-
Agitation : Agitate the mixture for 15-20 minutes at room temperature.
-
Filtration : Filter the homogenate to remove solid particles.
-
Washing : Add 0.2 volumes of a 0.9% NaCl solution to the filtrate, vortex, and centrifuge to separate the phases.
-
Collection : Carefully collect the lower chloroform phase containing the lipids.
-
Drying : Dry the lipid extract under a stream of nitrogen.
-
Storage : Resuspend the dried lipids in a suitable solvent and store at -80°C until analysis.
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
GC-MS is a robust technique for the quantification of fatty acids.[20][21][22]
-
Derivatization : Convert the extracted fatty acids to their volatile fatty acid methyl esters (FAMEs) by incubation with methanol and an acid catalyst (e.g., sulfuric acid or boron trifluoride) at 60-100°C for 1-2 hours.
-
Extraction of FAMEs : After cooling, add water and a nonpolar solvent (e.g., hexane), vortex, and centrifuge. Collect the upper organic layer containing the FAMEs.
-
GC-MS Injection : Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Chromatographic Separation : Use a suitable capillary column (e.g., a polar column like a BPX70) with a temperature gradient to separate the FAMEs.
-
Mass Spectrometry Detection : Use electron ionization (EI) and scan a mass range of m/z 50-500.
-
Quantification : Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.
LC-MS/MS Analysis of Intact Lipids
LC-MS/MS allows for the analysis of a broader range of lipid species without derivatization.[23][24][25][26][27]
-
Sample Preparation : Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/chloroform).
-
LC Separation : Use a C18 or C30 reversed-phase column with a gradient elution of two mobile phases (e.g., A: acetonitrile/water with formic acid and ammonium (B1175870) formate; B: isopropanol/acetonitrile with formic acid and ammonium formate).
-
Mass Spectrometry Detection : Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of lipid classes.
-
MS/MS Fragmentation : Perform data-dependent or targeted MS/MS fragmentation to identify the fatty acyl chains of the intact lipids.
-
Data Analysis : Use specialized software for lipid identification and quantification based on accurate mass, retention time, and fragmentation patterns.
References
- 1. Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines | PLOS One [journals.plos.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | MDPI [mdpi.com]
- 3. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 8. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Long… [ouci.dntb.gov.ua]
- 9. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 13. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. lcms.cz [lcms.cz]
- 24. protocols.io [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Assessing the relative abundance of (9Z,12Z)-heptadecadienoyl-CoA across different species
For Researchers, Scientists, and Drug Development Professionals
(9Z,12Z)-heptadecadienoyl-CoA is a rare, odd-chain, polyunsaturated fatty acyl-CoA molecule. While extensive quantitative data on its abundance across a wide range of species is limited in publicly available scientific literature, this guide provides a comparative assessment based on existing knowledge of odd-chain and unsaturated fatty acid metabolism. We will explore its biosynthetic origins, outline methods for its detection and quantification, and present a qualitative comparison of its likely abundance across different biological kingdoms.
Qualitative Comparison of this compound Abundance
Direct quantification of this compound is not widely reported. However, we can infer its likely relative abundance by examining the prevalence of its parent fatty acid, heptadecadienoic acid (C17:2), and the general metabolism of odd-chain fatty acids in different organisms. Odd-chain fatty acids are typically found in trace amounts compared to their even-chain counterparts.
| Kingdom | Species Example | General Abundance of Odd-Chain Fatty Acids (OCFAs) | Inferred Relative Abundance of this compound | References |
| Mammals | Humans, Ruminants | Trace levels, primarily from diet (e.g., dairy, ruminant fats) and gut microbiota metabolism. Endogenous synthesis is limited. | Very Low | [1][2] |
| Plants | Thespesia populnea (Portia tree) | Generally low, but some species can synthesize specific OCFAs. C17:2 has been detected in the seed oil of the Portia tree. | Low, but potentially higher in specific plant species. | [1] |
| Bacteria | Gut microbiota | Some gut bacteria can produce odd-chain fatty acids. | Low, variable depending on the specific bacterial species. | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is not fully elucidated but is believed to follow the general principles of odd-chain and unsaturated fatty acid synthesis. The process starts with a propionyl-CoA primer instead of the usual acetyl-CoA. This is followed by chain elongation and subsequent desaturation steps.
Experimental Protocols
Accurate quantification of this compound requires specialized analytical techniques due to its low abundance and similarity to other fatty acyl-CoAs. The following outlines a general workflow for its extraction and analysis.
Key Experiment: Quantification of Long-Chain Fatty Acyl-CoAs by LC-MS/MS
Objective: To extract and quantify this compound from biological samples.
Methodology:
-
Sample Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction solvent (e.g., 2:1 methanol:chloroform or 10% trichloroacetic acid) on ice.
-
-
Extraction of Acyl-CoAs:
-
Perform a liquid-liquid extraction to separate the polar acyl-CoAs from non-polar lipids.
-
Alternatively, use solid-phase extraction (SPE) with a reversed-phase column for isolation and enrichment of the acyl-CoA fraction.
-
-
Analysis by LC-MS/MS:
-
Employ a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a C18 reversed-phase column to separate the different acyl-CoA species.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detect and quantify the eluting acyl-CoAs using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
A stable isotope-labeled internal standard, such as [¹³C₂]-heptadecanoyl-CoA, should be added at the beginning of the extraction process for accurate quantification.
-
Conclusion
While this compound is a molecule of interest, its exceedingly low abundance in most biological systems makes direct comparative quantification challenging. The information provided in this guide, based on the broader understanding of odd-chain and unsaturated fatty acid metabolism, suggests that its presence is likely to be minimal across most species, with the potential for slightly higher, yet still trace, amounts in specific plants. The detailed experimental protocols offer a robust framework for researchers aiming to investigate the presence and quantity of this rare fatty acyl-CoA in their samples. Further research is warranted to fully elucidate the distribution and biological role of this compound.
References
Side-by-side analysis of (9Z,12Z)-heptadecadienoyl-CoA and oleoyl-CoA (C18:1) in lipid synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of (9Z,12Z)-heptadecadienoyl-CoA, an odd-chain polyunsaturated fatty acyl-CoA, and oleoyl-CoA (C18:1), a ubiquitous monounsaturated fatty acyl-CoA, within the context of lipid synthesis. While direct comparative studies on the metabolic fate of this compound are limited, this document synthesizes current knowledge of lipid metabolism to infer its potential role and provides a framework for experimental comparison with the well-characterized oleoyl-CoA.
Introduction to the Molecules
This compound is the activated form of heptadecadienoic acid (C17:2), an odd-chain polyunsaturated fatty acid. Odd-chain fatty acids are less common than their even-chained counterparts and are often used as internal standards in lipidomic studies due to their low endogenous abundance. Their metabolism is of growing interest due to potential biological activities.
Oleoyl-CoA is the activated form of oleic acid (C18:1), one of the most common fatty acids in nature and a key component of triglycerides and phospholipids (B1166683) in many organisms. Its role in lipid synthesis is well-established.
Biochemical Pathways in Lipid Synthesis
Both this compound and oleoyl-CoA are central intermediates in the synthesis of complex lipids, including triglycerides (TGs) and phospholipids (PLs). The general pathway involves the sequential acylation of a glycerol-3-phosphate backbone.
Key Enzymes and Substrate Specificity:
The incorporation of these acyl-CoAs into complex lipids is governed by the substrate specificity of key enzymes:
-
Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first committed step in TG and PL synthesis, transferring an acyl group from an acyl-CoA to glycerol-3-phosphate. GPAT isoforms display a preference for saturated and monounsaturated fatty acyl-CoAs, such as palmitoyl-CoA and oleoyl-CoA.[1][2] The efficiency of this compound as a substrate for GPAT is likely to be a critical determinant of its entry into lipid synthesis.
-
Acylglycerol-3-Phosphate Acyltransferase (AGPAT): This enzyme adds a second acyl group to lysophosphatidic acid.
-
Diacylglycerol Acyltransferase (DGAT): This enzyme catalyzes the final step in TG synthesis, adding a third acyl group to diacylglycerol. DGAT isoforms also show substrate preferences, with oleoyl-CoA being a well-established substrate.[3]
Comparative Data Summary
Direct quantitative comparisons of the incorporation and metabolic fate of this compound versus oleoyl-CoA are scarce in published literature. The following table summarizes known substrate specificities for key enzymes with common fatty acyl-CoAs, providing a basis for inferred comparisons.
| Enzyme | Preferred Substrates (Based on Available Data) | Potential for this compound Utilization (Inferred) | References |
| Acyl-CoA Synthetases (ACSLs) | Broad specificity for C12-C22 fatty acids. | High | [4][5] |
| Glycerol-3-Phosphate Acyltransferase (GPAT) | Palmitoyl-CoA (C16:0), Oleoyl-CoA (C18:1), Stearoyl-CoA (C18:0) | Moderate to Low | [1][2] |
| Diacylglycerol Acyltransferase (DGAT) | Oleoyl-CoA (C18:1), Linoleoyl-CoA (C18:2) | Moderate | [3][6][7] |
Experimental Protocols
To facilitate direct comparison of these two molecules, the following experimental protocols are provided.
Protocol 1: Acyl-CoA Extraction from Tissues or Cells
This protocol is adapted from established methods for the extraction of fatty acyl-CoAs.
Materials:
-
Frozen tissue or cell pellet
-
100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile
-
Saturated (NH4)2SO4
-
Internal standards (e.g., C19:0-CoA)
Procedure:
-
Homogenize 50-100 mg of frozen tissue or cell pellet in 2 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard.
-
Add 2 mL of isopropanol and re-homogenize.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4 mL of acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS
This is a general framework for the analysis of long-chain acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 20% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, oleoyl-CoA, and the internal standard should be determined by direct infusion of standards.
Protocol 3: In Vitro Enzyme Assays (GPAT and DGAT)
This protocol can be used to determine the substrate specificity of GPAT and DGAT.
Materials:
-
Microsomal or mitochondrial fractions containing the enzyme of interest
-
Radiolabeled substrate (e.g., [14C]glycerol-3-phosphate or [14C]diacylglycerol)
-
Unlabeled acyl-CoA substrates: this compound and oleoyl-CoA at various concentrations
-
Assay buffer (specific to the enzyme)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the enzyme fraction, assay buffer, and radiolabeled substrate.
-
Initiate the reaction by adding the unlabeled acyl-CoA substrate.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Extract the lipids.
-
Separate the lipid products by thin-layer chromatography (TLC).
-
Quantify the radioactivity in the product spots using a scintillation counter.
-
Determine kinetic parameters (Km and Vmax) by plotting reaction velocity against substrate concentration.
Visualizations
Signaling and Metabolic Pathways
Caption: General pathway of triglyceride and phospholipid synthesis.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoforms of Acyl-CoA:Diacylglycerol Acyltransferase2 Differ Substantially in Their Specificities toward Erucic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoforms of Acyl-CoA:Diacylglycerol Acyltransferase2 Differ Substantially in Their Specificities toward Erucic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Ratio Analysis for Validating Endogenous Heptadecadienoyl-CoA: A Comparative Guide
A deep dive into the methodologies for confirming the origin of a novel long-chain fatty acyl-CoA, providing researchers with a comparative overview of current and alternative techniques.
The validation of the endogenous origin of a metabolite, such as heptadecadienoyl-CoA, is a critical step in metabolomics and drug development. It ensures that the compound is produced by the biological system under study and is not an artifact of external contamination. Isotopic ratio analysis is a powerful technique for this purpose, but several alternative methods can also provide valuable information. This guide compares these approaches, offering insights into their principles, performance, and experimental protocols.
Isotopic Ratio Analysis using Stable Isotope Labeling
Stable isotope labeling, coupled with mass spectrometry (MS), is the gold standard for unequivocally determining the endogenous origin of a metabolite.[1] This method involves introducing a stable isotope-labeled precursor (e.g., ¹³C-glucose or ¹³C-fatty acids) into a biological system.[2] If heptadecadienoyl-CoA is synthesized endogenously, it will incorporate the stable isotope, leading to a predictable shift in its mass-to-charge ratio (m/z) as detected by the mass spectrometer.[3]
Key Advantages:
-
High Confidence: Provides direct evidence of endogenous synthesis.
-
Quantitative: Allows for the measurement of metabolic flux and synthesis rates.[1]
-
Versatility: Applicable to a wide range of metabolites and biological systems.
Limitations:
-
Complexity: Requires careful selection of labeled precursors and can be technically challenging to implement.
-
Cost: Stable isotope-labeled compounds can be expensive.
-
Potential for Metabolic Perturbation: The introduction of high concentrations of labeled precursors may alter normal metabolism.
Comparison of Validation Methodologies
While isotopic ratio analysis is highly definitive, other techniques can provide supporting or alternative evidence for the endogenous origin of heptadecadienoyl-CoA. The choice of method depends on the specific research question, available instrumentation, and the biological system.
| Method | Principle | Primary Application | Strengths | Limitations |
| Isotopic Ratio Analysis | Tracing the incorporation of stable isotope-labeled precursors into the target metabolite. | Definitive confirmation of endogenous synthesis; metabolic flux analysis. | High specificity and confidence; quantitative. | Technically complex; potential for metabolic perturbation. |
| Blank Matrix Analysis | Analysis of a matrix identical to the sample but known to not contain the analyte (e.g., cell culture media before cell growth). | Screening for exogenous contamination. | Simple and cost-effective. | Does not definitively prove endogenous origin; potential for matrix effects. |
| Metabolic Pathway Correlation | Quantifying known precursors and downstream products of the putative heptadecadienoyl-CoA pathway. | Providing indirect evidence of synthesis by demonstrating a functional pathway. | Relies on existing knowledge of metabolic pathways; can be performed with standard metabolomics workflows. | Indirect evidence; does not rule out alternative synthesis routes or exogenous sources. |
| Enzyme Activity Assays | Measuring the activity of enzymes predicted to be involved in heptadecadienoyl-CoA synthesis. | Confirming the presence and activity of the necessary biosynthetic machinery. | Direct measurement of enzyme function. | Requires purified enzymes or specific substrates; does not confirm in vivo synthesis of the final product. |
Experimental Protocols
3.1. Isotopic Ratio Analysis Workflow
A typical workflow for stable isotope-resolved metabolomics (SIRM) involves the following steps:[4]
-
Tracer Selection and Administration: A stable isotope-labeled precursor, such as U-¹³C-glucose or a ¹³C-labeled fatty acid, is introduced into the biological system (e.g., cell culture or in vivo infusion).[5]
-
Sample Quenching and Extraction: Metabolic activity is rapidly halted (quenched), and metabolites, including acyl-CoAs, are extracted from the biological matrix.
-
Chromatographic Separation: The extracted metabolites are separated using techniques like liquid chromatography (LC) to reduce sample complexity and ion suppression.[6][7]
-
Mass Spectrometry Analysis: The separated metabolites are analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass shift caused by isotope incorporation.[3][8]
-
Data Analysis: The isotopic enrichment in heptadecadienoyl-CoA is calculated by comparing the intensity of the labeled and unlabeled isotopic peaks.[3]
3.2. Acyl-CoA Extraction Protocol
The analysis of acyl-CoAs presents challenges due to their instability.[9] A robust extraction method is crucial for accurate quantification.
-
Cell Lysis and Quenching: Cells are rapidly lysed and metabolic activity quenched using a cold solvent mixture, often containing an acid to precipitate proteins.
-
Solid-Phase Extraction (SPE): The cell lysate is passed through an SPE cartridge to selectively retain acyl-CoAs while washing away interfering substances.
-
Elution: The purified acyl-CoAs are eluted from the SPE cartridge.
-
Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.
Visualizing Metabolic Pathways and Workflows
4.1. Putative Biosynthesis of Heptadecadienoyl-CoA
Heptadecadienoyl-CoA is a C17:2 acyl-CoA. Its synthesis likely involves the elongation and desaturation of shorter odd-chain fatty acids. Acetyl-CoA is a fundamental building block for fatty acid synthesis.[10][11]
Caption: Putative biosynthetic pathway of heptadecadienoyl-CoA.
4.2. Experimental Workflow for Isotopic Ratio Analysis
The process of validating the endogenous origin of a metabolite using stable isotope labeling follows a structured workflow from sample preparation to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. monash.edu [monash.edu]
- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatially resolved isotope tracing reveals tissue metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontlinegenomics.com [frontlinegenomics.com]
- 7. anis.au.dk [anis.au.dk]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The multiple facets of acetyl-CoA metabolism: Energetics, biosynthesis, regulation, acylation and inborn errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of (9Z,12Z)-heptadecadienoyl-CoA: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to standard laboratory safety protocols is crucial. (9Z,12Z)-heptadecadienoyl-CoA, like other long-chain acyl-CoA esters, is susceptible to hydrolysis and oxidation.[1] Proper handling ensures the integrity of the compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2]
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any aerosols or fine particulates.[2]
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand or earth).[2] Collect the absorbed material into a suitable container for disposal and prevent its entry into drains or water systems.[2]
Step-by-Step Disposal Protocol
The recommended disposal pathway for this compound depends on the quantity of waste. For all scenarios, disposal must be in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Method 1: Disposal via Licensed Waste Management Contractor (Recommended for All Quantities)
This is the most secure and universally compliant method for the disposal of this compound.
-
Segregation: Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container.[3][4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[4]
-
Container and Labeling: Use a leak-proof and chemically compatible container.[4] The container must be clearly labeled with the full chemical name, "this compound," its concentration (if in solution), and the date of waste accumulation.[3][4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[3][4]
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[3] This ensures that the waste is managed and disposed of in compliance with all local, state, and federal regulations.
Method 2: Laboratory-Scale Chemical Inactivation (For Small Quantities)
For very small quantities, chemical inactivation through hydrolysis of the thioester bond can be considered to render the molecule biologically inactive before disposal.[3][5] This procedure should only be performed by trained personnel and with the explicit approval of your institution's EHS office.
-
Objective: To hydrolyze the thioester bond of this compound, yielding heptadecadienoic acid and Coenzyme A.
-
Procedure (Based on general thioester hydrolysis):
-
Under controlled conditions and in a suitable reaction vessel, treat the this compound waste with a basic solution (e.g., a dilute solution of sodium hydroxide) to facilitate saponification.[3]
-
Allow the reaction to proceed for a sufficient duration to ensure complete hydrolysis.
-
Neutralize the resulting solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.[3]
-
-
Final Disposal: The neutralized solution, containing the resulting fatty acid and Coenzyme A, may be eligible for disposal down the drain with copious amounts of water, but only if explicitly permitted by your institution's EHS guidelines for non-hazardous aqueous waste.[3]
Data Presentation
The following table summarizes the key physicochemical properties of long-chain acyl-CoAs relevant to their handling and disposal.
| Property | Description | Handling and Disposal Implication |
| Chemical Stability | The thioester bond is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH.[1] | Work quickly, keep solutions on ice, and consider the potential for degradation when choosing a disposal method.[1] |
| Physical State | Typically a solid or lyophilized powder. | Handle in a way that minimizes dust or aerosol generation. |
| Solubility | Amphipathic, with a hydrophobic acyl chain and a hydrophilic Coenzyme A moiety.[1] | Affects the choice of solvents for solutions and the behavior of spills. |
| Oxidation Potential | Unsaturated acyl chains are prone to oxidation when exposed to air and light.[1] | For unsaturated compounds like this compound, handling under an inert atmosphere (e.g., argon or nitrogen) is advisable for storage and handling to maintain integrity, which also informs safe disposal practices.[1] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
This comprehensive approach to the disposal of this compound prioritizes safety and regulatory compliance, ensuring that laboratory practices are conducted responsibly. Always consult your institution's specific guidelines before proceeding with any chemical disposal.
References
Personal protective equipment for handling (9Z,12Z)-heptadecadienoyl-CoA
Essential Safety and Handling Guide for (9Z,12Z)-heptadecadienoyl-CoA
I. Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound in solid form and in solution.
| Body Part | Solid Form | Solution | Rationale |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene) | Chemical-resistant gloves (Nitrile, Neoprene) | Prevents skin contact with the chemical. Check glove compatibility and breakthrough times. |
| Eyes | Safety glasses with side shields or safety goggles | Chemical splash goggles or a face shield | Protects eyes from airborne particles and splashes. |
| Body | Laboratory coat | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator (e.g., N95) if handling powders outside a fume hood | Work in a well-ventilated area or chemical fume hood | Minimizes inhalation of fine particles or aerosols. |
| Feet | Closed-toe shoes | Closed-toe shoes | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
A. Preparation and Weighing of Solid Compound:
-
Work Area Preparation: Conduct all work in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to control potential dust. Ensure the work surface is clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the solid material. Use a microbalance in an enclosure if handling very small quantities to prevent dispersal.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
B. Solution Preparation:
-
Solvent Selection: Based on product information for similar compounds, water is a suitable solvent.[1]
-
Dissolving: Add the weighed solid to the appropriate glassware, followed by the solvent. Cap the container and mix gently by inversion or vortexing until the solid is fully dissolved. Sonication may be used to aid dissolution if necessary.
-
Storage of Solution: Aqueous solutions are not recommended to be stored for more than one day.[1] For longer-term storage, aliquoting and storing at -20°C is advisable.
C. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste in a designated, sealed container.
B. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, pending pickup by a licensed hazardous waste disposal company.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management.
Visual Workflow and Safety Relationships
The following diagrams illustrate the handling workflow and the logical relationships for ensuring safety.
Caption: Workflow for handling this compound.
Caption: Logical relationship of safety measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
